Product packaging for Kekulene(Cat. No.:CAS No. 15123-47-4)

Kekulene

Cat. No.: B1237765
CAS No.: 15123-47-4
M. Wt: 600.7 g/mol
InChI Key: TYPKKLUFDMGLAC-UHFFFAOYSA-N
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Description

Kekulene is a landmark, disk-shaped polycyclic aromatic hydrocarbon (PAH) composed of 12 fused benzene rings arranged in a macrocyclic structure, classifying it as a [12]circulene . This emblematic cycloarene serves as a premier model compound for investigating fundamental questions in aromaticity and π-electron delocalization in complex carbon systems . For decades, its electronic structure was the subject of significant debate between a global "annulenoid" model with two concentric [4n+2] π-electron circuits and a localized "Clar" model with alternating aromatic and non-aromatic rings . Advanced experimental studies, including ultra-high-resolution atomic force microscopy (AFM), have confirmed that this compound's bonding is best described by the Clar model, featuring isolated aromatic sextets rather than superaromaticity . In modern research, this compound provides an ideal platform for studying the properties of graphene pores and defects, acting as a well-defined molecular cutout of porous graphene . Its synthesis, first achieved in 1978 and refined in subsequent years, remains a notable achievement in organic chemistry . This product is intended for Research Use Only (RUO) and is strictly not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H24 B1237765 Kekulene CAS No. 15123-47-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15123-47-4

Molecular Formula

C48H24

Molecular Weight

600.7 g/mol

IUPAC Name

tridecacyclo[26.18.2.03,44.06,43.08,41.011,40.013,38.016,37.018,35.021,34.023,32.026,31.029,46]octatetraconta-1(46),2,4,6,8(41),9,11,13(38),14,16,18(35),19,21(34),22,24,26(31),27,29,32,36,39,42,44,47-tetracosaene

InChI

InChI=1S/C48H24/c1-2-26-14-28-5-6-30-16-32-9-10-34-18-36-12-11-35-17-33-8-7-31-15-29-4-3-27-13-25(1)37-19-39(27)41(29)21-43(31)45(33)23-47(35)48(36)24-46(34)44(32)22-42(30)40(28)20-38(26)37/h1-24H

InChI Key

TYPKKLUFDMGLAC-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=C4C=C2C5=CC6=C(C=CC7=CC8=C(C=C76)C9=CC2=C(C=CC6=C2C=C2C(=C6)C=CC6=C2C=C4C(=C6)C=C3)C=C9C=C8)C=C51

Canonical SMILES

C1=CC2=CC3=C4C=C2C5=CC6=C(C=CC7=CC8=C(C=C76)C9=CC2=C(C=CC6=C2C=C2C(=C6)C=CC6=C2C=C4C(=C6)C=C3)C=C9C=C8)C=C51

Origin of Product

United States

Foundational & Exploratory

Kekulene: A Comprehensive Technical Guide to its Fundamental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kekulene (C₄₈H₂₄) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of twelve fused benzene rings in a cyclic arrangement, forming a unique doughnut-shaped macrocycle.[1][2] First synthesized in 1978 by Staab and Diederich, its electronic structure and properties have been a subject of intense scientific debate for decades.[1][3] This technical guide provides an in-depth analysis of the fundamental properties of this compound, summarizing key experimental and computational findings. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may be interested in the unique characteristics of this molecule, such as its potential as a scaffold or in the study of π-electron systems.

Molecular Structure and Aromaticity

The central question surrounding this compound has been the nature of its π-electron delocalization. Two primary models have been proposed: the "superaromatic" Kekule model and the "benzenoid" Clar model.[1][4]

  • Kekule Model: This model postulates two concentric aromatic annulene rings, an inner[5]annulene and an outer[6]annulene, which would confer "superaromatic" stability to the molecule.[4]

  • Clar Model: In contrast, the Clar model describes this compound as a series of six discrete aromatic benzene-like rings (π-sextets) connected by non-aromatic linkers.[1][4]

Crystal and Molecular Structure

X-ray diffraction studies have revealed that this compound is an almost perfectly planar molecule in the solid state.[9] However, due to steric hindrance between the inner hydrogen atoms, there is a slight out-of-plane distortion of the C-H bonds in the central cavity.[1][7] The molecule possesses D₃d symmetry.[7]

The bond lengths within the this compound framework are not uniform, which is a key piece of evidence against the superaromatic model. Instead, there is a distinct bond length alternation consistent with the Clar model, indicating a localization of the π-electrons within specific benzene-like rings.[5][7]

Table 1: Experimental and Computed Carbon-Carbon Bond Lengths in this compound

Bond TypeExperimental (XRD) Bond Length (Å)[7]Computed (B3LYP-def2-TZVP) Bond Length (Å)[7]
Peripheral C(H)–C(H) bonds~1.351.353
Radial bonds connecting benzene-like rings~1.441.446
Bonds within the benzene-like rings1.39 - 1.421.395 - 1.422
Inner C-C bonds~1.461.463

Note: The experimental bond lengths are approximated from graphical representations in the cited literature.

The structure of this compound can be visualized as a logical relationship between its constituent parts, as depicted in the following diagram.

Kekulene_Structure This compound This compound Benzene_Rings 6 Aromatic Benzene-like Rings This compound->Benzene_Rings Composed of Non_Aromatic_Linkers Non-Aromatic Linkers This compound->Non_Aromatic_Linkers Connected by Inner_Cavity Inner Cavity (6 H atoms) This compound->Inner_Cavity Encloses

Caption: Logical structure of the this compound molecule.

Synthesis of this compound

The synthesis of this compound is a significant challenge due to its large, rigid, and highly insoluble nature.[3][8] The original synthesis by Staab and Diederich in 1978 was a landmark achievement.[3] More recently, an improved synthetic route has been developed, increasing the yield and accessibility of this molecule for further study.[7][10]

Original Synthesis by Staab and Diederich (1978)

The initial synthesis was a multi-step process that involved the construction of a key precursor which was then subjected to a photochemical cyclodehydrogenation reaction to form the final macrocycle.[2][3] The final step, an oxidation with DDQ, was performed in trichlorobenzene at 100°C for three days.[3] Purification was extremely difficult due to the very low solubility of this compound.[3]

Improved Synthesis by Pérez and coworkers (2019)

A more recent and efficient synthesis involves a double Diels-Alder reaction between styrene and a versatile benzodiyne synthon to construct a key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene.[7][10] This method offers a four-fold increased yield for the key intermediate compared to the previous synthesis.[7]

The general workflow for the modern synthesis of this compound is outlined below.

Kekulene_Synthesis_Workflow Start Commercially Available Materials Step1 Double Diels-Alder Reaction Start->Step1 Intermediate 5,6,8,9-tetrahydrobenzo[m]tetraphene Step1->Intermediate Step2 Further Reactions (e.g., Dehydrogenation) Intermediate->Step2 This compound This compound Step2->this compound

Caption: Simplified workflow for the modern synthesis of this compound.

Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of this compound are consistent with its Clar-type structure, characterized by localized aromatic sextets.

Electronic Properties

This compound has a calculated HOMO-LUMO gap of approximately 3.55 eV, which is unusually high for such a large polycyclic aromatic hydrocarbon and is comparable to that of anthracene.[7] This large gap is indicative of a lack of extensive π-electron delocalization across the entire macrocycle, further supporting the Clar model.[7]

Table 2: Key Electronic Properties of this compound

PropertyValueMethod
HOMO-LUMO Gap3.55 eVB3LYP-def2-TZVP (Computed)[7]
Symmetry GroupD₃dComputed[7]
Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its extremely low solubility, obtaining ¹H NMR spectra of this compound is challenging and requires high temperatures (around 200°C) and specialized solvents like deuterated trichlorobenzene.[3][8] The spectrum shows three main signals, with the protons in the inner cavity being significantly deshielded (appearing at a high chemical shift).[11] This deshielding is contrary to what would be expected for a superaromatic system with a diatropic ring current and instead supports the presence of localized benzenoid ring currents.[3][12]

Table 3: ¹H NMR Chemical Shifts of this compound

Proton EnvironmentChemical Shift (δ) in [D₅]-1,3,5-trichlorobenzene at ~200°C[13]
Inner Protons10.45 ppm
Outer Protons8.37 ppm
Outer Protons7.95 ppm

UV-Vis Absorption and Emission Spectroscopy: The absorption and emission spectra of this compound have been studied.[5][13] The molecule exhibits both fluorescence and phosphorescence.[9] The relatively strong phosphorescence is attributed to an intermolecular heavy atom effect when measured in a chlorinated solvent matrix.[9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of key experimental methodologies used in the study of this compound.

Single-Molecule Atomic Force Microscopy (AFM)
  • Objective: To visualize the real-space structure of a single this compound molecule and determine its bond order.

  • Methodology:

    • This compound is sublimated onto a clean Cu(111) surface under ultra-high vacuum conditions.

    • The sample is cooled to low temperatures (e.g., 5 K) to immobilize the molecules.

    • A CO-functionalized tip is used to enhance the resolution of the AFM imaging.

    • Constant-height AFM images are recorded at different tip-sample distances to resolve the individual carbon-carbon bonds.[7]

  • Data Analysis: The brightness and apparent length of the bonds in the AFM images are correlated with their bond order. Shorter and brighter bonds correspond to higher bond orders (more double-bond character).[7]

X-ray Diffraction (XRD)
  • Objective: To determine the precise three-dimensional arrangement of atoms in a this compound crystal.

  • Methodology:

    • Single crystals of this compound are grown, which is a significant challenge due to its low solubility. This can be achieved by slow cooling of a solution in a high-boiling point solvent like triphenylene.[3]

    • The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.

    • The diffraction pattern is collected and analyzed to solve the crystal structure.[13]

  • Data Analysis: The diffraction data is used to calculate the electron density map of the unit cell, from which the positions of the individual atoms and the bond lengths can be determined with high precision.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To probe the electronic environment of the protons in the this compound molecule.

  • Methodology:

    • A saturated solution of this compound is prepared in a high-boiling deuterated solvent such as 1,3,5-trichlorobenzene-d₃ or 1,2,4,5-tetrachlorobenzene-d₂.[13]

    • The ¹H NMR spectrum is recorded at an elevated temperature (e.g., 155-200°C) to achieve sufficient solubility and resolution.[13]

    • A large number of scans may be required to obtain a good signal-to-noise ratio.[8]

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the structure and electronic properties of the molecule.

Conclusion and Future Outlook

This compound stands as a cornerstone molecule in the study of aromaticity. The consensus from decades of research is that it is best described by the Clar model, with localized aromatic sextets, rather than a globally delocalized superaromatic system. Its unique rigid, planar, and porous structure makes it an interesting candidate for further exploration in materials science and supramolecular chemistry. While direct applications in drug development are not immediately apparent, the fundamental understanding of its π-electron system and its use as a molecular scaffold could inspire the design of novel therapeutic agents or diagnostic tools. The continued development of synthetic methodologies will undoubtedly open new avenues for creating this compound derivatives with tailored properties, paving the way for new discoveries in this fascinating area of chemistry.

References

The Enduring Enigma of Kekulene: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the captivating molecular architecture of kekulene has intrigued and challenged chemists. This in-depth technical guide provides a comprehensive overview of the history of its discovery, the evolution of its synthesis, and the critical experimental data that have shaped our understanding of this unique cycloarene.

Introduction: The Allure of a Superbenzene

This compound (C48H24) is a remarkable polycyclic aromatic hydrocarbon (PAH) composed of twelve fused benzene rings in a cyclic arrangement, earning it the moniker of a[1]-circulene.[2] Its structure, reminiscent of a "superbenzene," sparked a long-standing debate regarding its electronic nature and aromaticity.[3] Two primary models have been proposed: the "Kekulé" configuration, suggesting two concentric aromatic annulenes, and the "Clar" configuration, which posits six disjointed aromatic sextets.[2][3] This guide delves into the pivotal moments of this compound's history, from its theoretical conception to its eventual synthesis and characterization, providing researchers, scientists, and drug development professionals with a detailed understanding of this fascinating molecule.

A Historical Odyssey: From Postulation to Realization

The journey to conquering this compound was a multi-decade endeavor, marked by theoretical postulations and persistent synthetic efforts.

The concept of this compound was first postulated by physical chemist McWeeny in 1951, long before its synthesis was feasible.[4] The molecule was named in honor of August Kekulé, who famously proposed the structure of benzene.[4] The first synthetic investigations began in 1965, a century after Kekulé's seminal work.[4] However, it was not until 1978 that the landmark first synthesis of this compound was achieved by Heinz A. Staab and François Diederich.[2][3][4] This achievement is widely regarded as a milestone in the field of aromatic chemistry.[3] For four decades, their synthesis remained the only reported method until an improved route was developed, leading to a renewed interest in this captivating molecule.[5][6]

History_of_this compound cluster_timeline Timeline of Key Events 1951 1951 McWeeny postulates the existence of this compound 1965 1965 First synthetic investigations begin 1951->1965 14 years 1978 1978 First successful synthesis by Staab and Diederich 1965->1978 13 years 2019 2019 Improved synthesis and single-molecule imaging 1978->2019 41 years Staab_Diederich_Synthesis cluster_synthesis Staab-Diederich Synthetic Strategy start m-Xylene step1 Nitration & Condensation with Benzaldehyde start->step1 step2 Hydrogenation step1->step2 step3 Pschorr Cyclization Cascade step2->step3 intermediate 5,6,8,9-Tetrahydrobenzo[m]tetraphene (Key Intermediate) step3->intermediate step4 Coupling Reaction intermediate->step4 step5 Methylation & Elimination step4->step5 step6 Dehydrogenation step5->step6 This compound This compound step6->this compound Improved_Synthesis cluster_synthesis_improved Improved Synthetic Strategy start_styrene Styrene step1 Double Diels-Alder Reaction start_styrene->step1 start_benzyne Benzodiyne Synthon start_benzyne->step1 intermediate 5,6,8,9-Tetrahydrobenzo[m]tetraphene (Key Intermediate) step1->intermediate step2 Subsequent steps based on Staab-Diederich route intermediate->step2 This compound This compound step2->this compound Aromaticity_Debate cluster_debate The Aromaticity Debate kekulene_structure This compound (C48H24) clar_model Clar Model (Six disjoint aromatic sextets) kekulene_structure->clar_model Proposed Structures kekule_model Kekulé Model (Two concentric annulenes) kekulene_structure->kekule_model Proposed Structures evidence Experimental & Theoretical Evidence clar_model->evidence kekule_model->evidence conclusion Predominant support for the Clar Model evidence->conclusion

References

The Circulenes: A Technical Guide to their Structure, Synthesis, and Emerging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Circulenes are a fascinating class of polycyclic aromatic hydrocarbons characterized by a central n-membered ring surrounded by ortho-fused benzene rings. Their unique molecular architecture gives rise to a range of conformations, from the bowl-shaped[1]circulene (corannulene) to the planar[2]circulene (coronene) and the saddle-shaped[3]- and[4]circulenes. This structural diversity leads to intriguing photophysical and electrochemical properties, making them promising candidates for applications in materials science and, more recently, in the realm of medicinal chemistry. This technical guide provides an in-depth overview of the core concepts of circulenes, detailing their synthesis, properties, and potential applications in drug development, with a focus on quantitative data and experimental methodologies.

The Core Concept of [n]Circulenes

The fundamental structure of an [n]circulene consists of a central n-sided polygon completely encircled by n ortho-fused benzenoid rings. The size of this central ring dictates the overall geometry of the molecule due to the strain induced by the fused aromatic system.[5][6]

  • [1]Circulene (Corannulene): With a central five-membered ring, corannulene adopts a distinct bowl-shaped geometry. It can be considered a fragment of buckminsterfullerene (C60) and is often referred to as a "buckybowl".[3] Corannulene exhibits a rapid bowl-to-bowl inversion.[3]

  • [2]Circulene (Coronene): The six-membered central ring allows for a planar, strain-free structure. Coronene is a well-studied polycyclic aromatic hydrocarbon.

  • [3]- and[4]Circulenes: These circulenes, with larger central rings, adopt non-planar, saddle-shaped (or tub-shaped) conformations.[4][7] Quantum chemistry calculations have revealed that [n]circulenes with n between 7 and 16 are predicted to have a saddle-shaped geometry with negative curvature.[6]

  • Heterocirculenes: The replacement of one or more benzene rings with heterocyclic aromatic rings (e.g., furan, thiophene, pyrrole) leads to the formation of heterocirculenes. These modifications can significantly influence the electronic properties and planarity of the molecule. For instance, many hetero[4]circulenes are planar, in contrast to the saddle-shaped all-carbon[4]circulene.[8]

Quantitative Data

The unique structures of circulenes are reflected in their distinct physical and chemical properties. The following tables summarize key quantitative data for representative circulenes.

Table 1: Structural and Physical Properties of Selected Circulenes

Circulene DerivativeCentral Ring SizeGeometryInversion Barrier (kcal/mol)Key FeatureReference
[1]Circulene (Corannulene)5Bowl-shaped10.2 at -64 °CBuckybowl[3]
Tetrabenzo[4]circulene8Saddle-shaped-Negatively curved graphene fragment[9]
Dioxaza[4]circulene 3a8Planar-Organophotocatalyst[8]

Table 2: Spectroscopic and Electrochemical Properties of Selected Hetero[4]circulenes

Circulene DerivativeAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (%)Oxidation Potential (V vs. SCE)Reduction Potential (V vs. SCE)Reference
Dioxaza[4]circulene 3a389390, 4356.51.34, 1.65-2.05, -2.14, -2.46[8][10]
Tetrabenzotetrathia[4]circulene--11.7 (phosphorescence)--[11]

Table 3: Selected Bond Lengths from X-ray Crystallography of a Substituted[4]Circulene

BondLength (Å)
Central 8-membered ring C-C bondsNearly equal
Peripheral benzene ring C-C bondsConsistent with aromatic character

Note: Specific bond lengths can be found in the supplementary information of the cited crystallographic studies. The near-equal bond lengths in the central ring of the substituted[4]circulene are a notable feature.[4][7]

Experimental Protocols

The synthesis of circulenes often involves multi-step procedures, with modern methods focusing on improving efficiency and yield. Below are outlines of key synthetic strategies.

Synthesis of[1]Circulene (Corannulene) via Solution-Phase Chemistry

A practical, large-scale synthesis of corannulene has been developed, making this buckybowl more accessible for research. A key strategy involves the construction of a polycyclic precursor that can be induced to form the final bowl-shaped structure. One established method is outlined below:

Key Reaction Steps (based on the Siegel synthesis): [12]

  • Blanc Halomethylation: Introduction of chloromethyl groups onto an aromatic precursor.

  • Cyanation: Conversion of chloromethyl groups to cyanomethyl groups using potassium cyanide.

  • Hydrolysis: Conversion of the cyano groups to carboxylic acids.

  • Friedel-Crafts Acylation: Intramolecular cyclization to form a ketone.

  • Oxidation: Introduction of a carbonyl group using selenium dioxide.

  • Aldol Condensation: Formation of a new ring through an intramolecular aldol reaction.

  • Diels-Alder Reaction: Construction of the final six-membered ring.

  • Wohl-Ziegler Bromination: Bromination of benzylic positions.

  • Reductive Aromatization: Final ring closure and aromatization using a low-valent titanium reagent (e.g., TiCl₄/Zn-Cu).

Electrochemical Synthesis of Dioxaza[4]circulenes

A sustainable and efficient one-pot electrochemical method has been developed for the synthesis of hetero[4]circulenes.[8][10]

General Protocol: [8][10]

  • Starting Materials: Acid-mediated annulation of p-benzoquinones and 2-naphthylamine derivatives, followed by electrochemical oxidative coupling with 2,7-dihydroxynaphthalenes.

  • Electrochemical Setup: The reaction is carried out in an electrochemical cell with appropriate electrodes (e.g., platinum or carbon-based) and a supporting electrolyte. A constant current or potential is applied.

  • Reaction Conditions: The reaction is typically performed under mild conditions, at room temperature, and is tolerant to a wide range of functional groups.

  • Work-up and Purification: After the electrolysis is complete, the reaction mixture is worked up, and the product is purified by column chromatography. A one-pot protocol can complete the synthesis in approximately 15 hours with a single purification step.[8]

Applications in Drug Development and Biological Interactions

While the application of circulenes in drug development is an emerging field, recent studies have shown promising results, particularly with corannulene derivatives.

Corannulene Glycoconjugates as Anticancer Agents

The biomedical application of corannulene has been historically limited by its low solubility and bioavailability. However, recent research has uncovered that corannulene glycoconjugates exhibit potent cytotoxic activity against human cancer cells.[13]

  • Mechanism of Action: These corannulene-sugar hybrids exploit the Warburg effect, a phenomenon where cancer cells exhibit increased glucose uptake and glycolysis. The sugar moiety of the conjugate is recognized by glucose transporters (specifically GLUT1), which are often overexpressed on the surface of cancer cells. This leads to targeted delivery and accumulation of the corannulene derivative within the tumor cells.[13]

  • Cytotoxicity: Once inside the cell, the corannulene moiety is believed to exert its anticancer effect through multiphasic DNA-binding and subsequent alteration of the cell cycle.[13]

  • In Vivo Efficacy: In xenograft tumor models, galactose-conjugated corannulene (Cor-gal) has demonstrated superior anticancer efficacy and a better safety profile compared to the conventional chemotherapeutic drug doxorubicin. Furthermore, combination therapy of Cor-gal with an immune checkpoint inhibitor showed synergistic effects in treating human lung carcinoma.[13]

To date, there is limited evidence of other circulene derivatives being directly involved in specific signaling pathways in the context of drug development. The primary focus of circulene research has been on their unique structures and applications in materials science. However, the promising results with corannulene glycoconjugates suggest that the unique three-dimensional structures of other circulenes could be exploited for the design of novel therapeutic agents.

Mandatory Visualizations

Molecular Structures of [n]Circulenes

circulene_structures cluster_5 [5]Circulene (Corannulene) cluster_6 [6]Circulene (Coronene) cluster_8 [8]Circulene cluster_hetero8 Hetero[8]circulene node_5 Bowl-shaped node_6 Planar node_8 Saddle-shaped node_hetero8 Often Planar

Caption: Geometries of [n]circulenes vary with the size of the central ring.

General Synthetic Workflow for Circulenes

synthesis_workflow start Precursor Synthesis key_step Key Ring-Forming Step(s) (e.g., Cyclization, Annulation) start->key_step aromatization Final Aromatization key_step->aromatization purification Purification aromatization->purification characterization Structural & Property Characterization purification->characterization

Caption: A generalized workflow for the synthesis of circulene molecules.

Proposed Mechanism of Action for Corannulene Glycoconjugates

drug_action_pathway CorG Corannulene Glycoconjugate GLUT1 GLUT1 Transporter (Overexpressed on Cancer Cell) CorG->GLUT1 Binding Internalization Cellular Uptake GLUT1->Internalization Transport CancerCell Cancer Cell Membrane DNA Nuclear DNA Internalization->DNA DNA Binding CellCycle Cell Cycle Arrest DNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Targeted delivery of corannulene glycoconjugates via the GLUT1 transporter.

Conclusion and Future Outlook

Circulenes represent a unique class of non-planar polycyclic aromatic hydrocarbons with tunable structural and electronic properties. While their applications in materials science are well-established, their potential in drug development is a promising and relatively unexplored frontier. The successful demonstration of targeted cancer cell cytotoxicity by corannulene derivatives opens up new avenues for the design of novel therapeutics. Future research in this area will likely focus on:

  • Exploring the biological activity of a wider range of circulene scaffolds: Investigating the therapeutic potential of saddle-shaped and other non-planar circulenes.

  • Structure-activity relationship (SAR) studies: Systematically modifying the circulene core and peripheral substituents to optimize biological activity and pharmacokinetic properties.

  • Elucidating detailed molecular mechanisms: Identifying the specific cellular targets and signaling pathways modulated by bioactive circulene derivatives.

The continued development of efficient synthetic methodologies will be crucial in advancing the exploration of circulenes for applications in drug discovery and development.

References

The Electronic Structure of Kekulene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kekulene (C₄₈H₂₄), a unique macrocyclic polycyclic aromatic hydrocarbon (PAH), has been a subject of intense scientific scrutiny for decades due to its fascinating electronic structure. Composed of twelve fused benzene rings in a cyclic arrangement, the nature of its π-electron delocalization has been a long-standing debate. This technical guide provides an in-depth investigation into the electronic structure of this compound, consolidating experimental and theoretical evidence. It has been conclusively shown that this compound's properties are best described by the Clar model, which posits localized aromatic sextets, rather than the initially proposed "superaromatic" model with concentric annulene-like π-systems. This guide presents key quantitative data, detailed experimental methodologies, and visual representations of the underlying concepts to offer a comprehensive resource for researchers in organic chemistry, materials science, and drug development.

Introduction: The Aromaticity Debate

The electronic configuration of this compound has historically been considered through two competing models: the Kekulé (or superaromatic) model and the Clar model. The superaromatic model proposed that this compound behaves as two concentric aromatic rings, an innerannulene and an outer[1]annulene, linked by radial single bonds. This would imply a global delocalization of π-electrons across the entire macrocycle, leading to a phenomenon termed "superaromaticity."

In contrast, Clar's rule, a well-established principle in PAH chemistry, suggests that the most stable resonance structure is the one with the maximum number of disjoint aromatic π-sextets (benzene-like rings).[2] For this compound, this translates to a model with six localized aromatic benzene-like rings connected by non-aromatic linkers. This guide will demonstrate that a wealth of modern experimental and computational data decisively supports the Clar model.

Below is a diagram illustrating the logical flow of the debate surrounding this compound's electronic structure.

Kekulene_Aromaticity_Debate cluster_models Theoretical Models cluster_evidence Experimental & Computational Evidence Kekule_Model Kekulé (Superaromatic) Model (Concentric Annulenes) Experimental Experimental Techniques (NMR, X-ray, AFM, UV-vis) Kekule_Model->Experimental Hypothesis to be tested Clar_Model Clar Model (Localized Aromatic Sextets) Clar_Model->Experimental Hypothesis to be tested Conclusion Conclusion: This compound exhibits localized aromaticity consistent with the Clar Model. Experimental->Conclusion Provides decisive evidence Computational Computational Methods (DFT, etc.) Computational->Conclusion Corroborates experimental findings

Figure 1: The scientific inquiry into this compound's aromaticity.

Quantitative Data on this compound's Electronic Structure

The electronic structure of this compound has been quantified through various experimental and computational methods. The following tables summarize key data points.

Table 1: Bond Lengths of this compound

The bond lengths within the this compound molecule provide strong evidence for the Clar model, showing significant bond length alternation rather than the uniform bond lengths expected for a superaromatic system.

Bond TypeExperimental (Å) - X-ray DiffractionComputational (Å) - DFT (B3LYP-def2-TZVP)
a (peripheral C(H)-C(H))~1.351.37
b ~1.421.42
c ~1.431.43
d ~1.421.42
e (radial)~1.461.46
f (inner C(H)-C(H))~1.391.39

Note: Experimental values are approximate due to the challenges of obtaining high-quality crystals. Computational values are from gas-phase calculations.

Table 2: Electronic Properties of this compound

The HOMO-LUMO gap is a crucial indicator of a molecule's electronic behavior. The relatively large gap in this compound is consistent with a molecule composed of localized aromatic systems rather than a globally delocalized one.

PropertyExperimental ValueComputational Value (B3LYP-def2-TZVP)Reference(s)
HOMO-LUMO Gap (eV)~3.13.55

Experimental Protocols for Characterizing this compound's Electronic Structure

The elucidation of this compound's electronic structure has relied on a combination of advanced experimental techniques. The extreme insolubility of this compound presents significant challenges in its characterization.

Below is a diagram representing a general experimental workflow for the characterization of this compound.

Kekulene_Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Electronic Characterization Synthesis Synthesis of this compound Purification Purification (Challenging due to low solubility) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR Xray X-ray Crystallography Purification->Xray AFM Atomic Force Microscopy Purification->AFM UVVis UV-vis Spectroscopy Purification->UVVis Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis Xray->Data_Analysis AFM->Data_Analysis UVVis->Data_Analysis Conclusion Elucidation of Electronic Structure Data_Analysis->Conclusion

Figure 2: General experimental workflow for this compound characterization.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy has been a key technique in disproving the superaromatic model. A strong diatropic ring current, as predicted by the superaromatic model, would lead to a significant upfield shift for the inner protons. However, experimental data show these protons are deshielded, consistent with localized ring currents within the benzenoid rings.

  • Sample Preparation: Due to its extreme insolubility, obtaining a ¹H NMR spectrum of this compound is challenging. Saturated solutions are prepared in high-boiling deuterated solvents such as [D₅]-pyridine or 1,3,5-trichlorobenzene-d₃.

  • Data Acquisition: Spectra are typically acquired at elevated temperatures (e.g., 150-200 °C) to increase solubility. A high-field NMR spectrometer (e.g., 500 MHz or higher) is used, and a large number of scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Data Analysis: The chemical shifts of the protons are analyzed. The observation of signals in the aromatic region for the inner protons, rather than in the shielded upfield region, provides strong evidence against a global ring current.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the molecular geometry, including bond lengths and the overall planarity of the molecule.

  • Crystal Growth: Obtaining single crystals of this compound suitable for X-ray diffraction is a significant challenge. Crystals can be grown by slow cooling of a solution in a high-boiling solvent like pyrene.

  • Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer, typically with Mo Kα or Cu Kα radiation. The crystal is rotated to collect a complete dataset of diffraction spots.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group (for this compound, typically monoclinic, C2/c). The structure is solved using direct methods or Patterson synthesis and refined to obtain the precise atomic coordinates. This allows for the accurate determination of C-C bond lengths, which show a distinct pattern of alternation consistent with the Clar model.

Atomic Force Microscopy (AFM)

High-resolution AFM allows for the direct visualization of the this compound molecule and its bond structure on a surface.

  • Sample Preparation: this compound is deposited on a clean, atomically flat surface, such as Cu(111), under ultra-high vacuum (UHV) conditions.

  • Imaging: A sharp metallic tip, often functionalized with a single carbon monoxide (CO) molecule, is brought into close proximity to the surface. The AFM is operated in non-contact mode at cryogenic temperatures (e.g., 5 K) to enhance stability and resolution. The tip is scanned across the molecule, and the forces between the tip and the molecule are measured to generate a topographic image.

  • Data Analysis: The resulting AFM images reveal the individual carbon-carbon bonds within the this compound molecule. The observed bond length alternation provides direct visual confirmation of the Clar structure.

UV-visible Absorption and Emission Spectroscopy

UV-vis spectroscopy provides insights into the electronic transitions within the molecule.

  • Sample Preparation: Due to its low solubility, spectra are typically recorded in solvents like 1,2,4-trichlorobenzene.

  • Data Acquisition: Absorption spectra are recorded using a standard UV-vis spectrophotometer. The spectrum of this compound shows absorption at relatively short wavelengths, which is characteristic of "condensed polyaryl type" arenes, as described by Clar. Fluorescence and phosphorescence spectra are recorded at low temperatures (e.g., 1.3 K) in a suitable host matrix (e.g., tetrachlorobenzene).

  • Data Analysis: The positions of the absorption and emission maxima provide information about the energy of the electronic transitions. The observed spectra are consistent with a molecule composed of localized benzenoid units rather than a single large chromophore.

Computational Methodologies

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in corroborating experimental findings and providing a deeper understanding of this compound's electronic structure.

  • Methodology:

    • Functional and Basis Set: A common approach involves using a hybrid DFT functional, such as B3LYP, with a triple-zeta basis set that includes polarization functions (e.g., def2-TZVP).

    • Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy structure. These calculations consistently predict a planar or near-planar structure with bond length alternation that matches experimental data.

    • Electronic Property Calculations: Once the geometry is optimized, properties such as the HOMO-LUMO gap, molecular orbitals, and theoretical NMR and UV-vis spectra can be calculated. These calculated properties show excellent agreement with experimental observations.

The diagram below outlines the logical flow of a typical computational investigation into this compound's electronic structure.

Computational_Workflow cluster_setup Computational Setup cluster_calculations Calculations cluster_analysis Analysis & Comparison Model Define Molecular Structure (this compound, C48H24) Method Select Computational Method (e.g., DFT with B3LYP/def2-TZVP) Model->Method GeoOpt Geometry Optimization Method->GeoOpt Electronic_Properties Calculation of Electronic Properties (HOMO-LUMO, Orbitals, etc.) GeoOpt->Electronic_Properties Spectra Simulation of Spectra (NMR, UV-vis) GeoOpt->Spectra Compare_Bond_Lengths Compare Calculated Bond Lengths with Experimental Data GeoOpt->Compare_Bond_Lengths Compare_Properties Compare Calculated Properties with Experimental Data Electronic_Properties->Compare_Properties Spectra->Compare_Properties Conclusion Validation of Clar Model & Deeper Understanding of Electronic Structure Compare_Bond_Lengths->Conclusion Compare_Properties->Conclusion

Figure 3: A typical computational workflow for studying this compound.

Conclusion

The collective body of experimental and theoretical evidence overwhelmingly supports the description of this compound's electronic structure by the Clar model. The molecule exhibits localized aromaticity within its six benzenoid rings, connected by non-aromatic linkers. The initial hypothesis of superaromaticity, arising from globally delocalized concentric annulenes, has been robustly refuted by spectroscopic and structural data. This comprehensive understanding of this compound's electronic properties is not only of fundamental chemical interest but also provides a valuable framework for the design and development of novel polycyclic aromatic systems for applications in materials science and medicinal chemistry. The methodologies detailed in this guide serve as a valuable resource for researchers investigating the intricate electronic landscapes of complex aromatic molecules.

References

The Aromaticity of Kekulene: A Technical Guide to the Clar and Kekulé Model Debate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kekulene (C₄₈H₂₄), a fascinating polycyclic aromatic hydrocarbon shaped like a macrocycle of twelve fused benzene rings, has been at the center of a long-standing debate regarding its electronic structure and aromaticity. Two primary models have been proposed to describe its π-electron distribution: the Kekulé model, which posits a "superaromatic" system with two concentric annulene rings, and the Clar model, which describes a structure with localized aromatic sextets, akin to a collection of benzene-like rings. This technical guide provides an in-depth analysis of this debate, presenting the core principles of each model, a comprehensive summary of the experimental and computational evidence, detailed methodologies for the key experiments cited, and visual representations of the core concepts to facilitate understanding. The overwhelming evidence from X-ray crystallography, ¹H NMR spectroscopy, advanced imaging techniques, and computational chemistry strongly supports the Clar model, indicating a significant degree of bond localization and refuting the notion of superaromaticity in this compound.

Introduction: The Central Question of this compound's Aromaticity

First synthesized in 1978 by Staab and Diederich, this compound's unique structure immediately posed fundamental questions about π-electron delocalization in large, cyclic polycyclic aromatic hydrocarbons (PAHs).[1][2] The central debate revolves around two competing hypotheses for its electronic configuration.

The Kekulé Model: This model envisions this compound as a "superaromatic" molecule, featuring two concentric, fully delocalized annulene rings—an inner[3]annulene and an outer[4]annulene—connected by radial single bonds.[5] If this model were accurate, it would imply a significant diatropic ring current circulating around these macrocycles, a hallmark of global aromaticity.

The Clar Model: In contrast, Clar's aromatic sextet theory posits that the most stable resonance structure for a benzenoid PAH is the one with the maximum number of disjoint "aromatic sextets" (benzene-like rings with six delocalized π-electrons).[6] For this compound, this model predicts a structure of six aromatic benzene-like rings connected by non-aromatic vinyl groups and bridging bonds, effectively localizing the π-electrons within these sextets.[1][5]

This guide will systematically examine the evidence that has led to the current scientific consensus on this fascinating molecule.

Quantitative Data Analysis: Bond Lengths as a Decisive Factor

The most direct evidence for discerning between the two models comes from the analysis of carbon-carbon bond lengths. A globally delocalized "superaromatic" system would exhibit relatively uniform bond lengths around the annulene perimeters. Conversely, a Clar-type structure would show significant bond length alternation, with shorter (more double-bond-like) and longer (more single-bond-like) bonds.

The following table summarizes the key experimental and computational bond length data for this compound. The bond labeling corresponds to the inequivalent carbon-carbon bonds as depicted in the diagram below the table.

Bond LabelBond TypeExperimental (X-ray, 1983) [pm]Calculated (DFT) [pm]
aPeripheral C-C135.0~137
bBenzene-like (outer)141.7~142
cBenzene-like (inner)142.3~142
dRadial (outer)144.9~145
eRadial (inner)145.9~146
fInner Perimeter146.1~146

Diagram of this compound Bond Labeling A simplified representation of a section of the this compound molecule illustrating the different types of carbon-carbon bonds listed in the table.


The data unequivocally demonstrates a significant degree of bond length alternation, which is in excellent agreement with the predictions of the Clar model and computational (DFT) calculations. The peripheral bonds ('a') are markedly shorter, indicating a high double-bond character, while the radial ('d', 'e') and inner perimeter ('f') bonds are significantly longer, approaching the length of C-C single bonds.[1] This bond localization provides strong evidence against the Kekulé model's concept of a globally delocalized system.

Experimental Protocols and Evidence

X-ray Crystallography

The seminal work by Staab, Diederich, Krieger, and Schweitzer in 1983 provided the first experimental crystal structure of this compound, which remains a cornerstone of the debate.

Methodology:

  • Crystal Growth: Single crystals suitable for X-ray analysis were obtained through a meticulous and challenging process due to this compound's extreme insolubility. Crystals were grown from a solution in pyrene by slow cooling from 450°C to 350°C in a sealed tube under high vacuum. The pyrene was subsequently removed by high-vacuum sublimation.[1]

  • Data Collection: Intensity data were collected using graphite-monochromated Mo-Kα radiation. The structure was solved and refined to an R-value of 0.052.

  • Key Findings: The X-ray analysis revealed an almost perfectly planar molecular structure with a remarkable localization of double and single bonds, as detailed in the table above. This provided the first strong experimental validation for the Clar sextet formulation as the most accurate representation of this compound's bonding situation.[1]

¹H NMR Spectroscopy

¹H NMR spectroscopy offers a powerful probe for aromaticity through the detection of ring currents. A diatropic ring current, as predicted by the Kekulé model, would induce a strong shielding effect on the protons inside the macrocycle, resulting in a significant upfield shift in the NMR spectrum.

Methodology:

  • Experimental Conditions: Due to the extremely low solubility of this compound, the ¹H NMR spectra had to be recorded under extraordinary conditions. The original experiments were conducted on saturated solutions in deuterated 1,3,5-trichlorobenzene at approximately 200°C or in deuterated 1,2,4,5-tetrachlorobenzene at 155°C.

  • Key Findings: The spectrum of this compound showed three signals in a 2:1:1 ratio, with the most notable being a signal at δ = 10.45 ppm. This highly deshielded signal corresponds to the six internal protons. This result is in direct contradiction to the predictions of the Kekulé model. Instead of being shielded by a global diatropic ring current, the internal protons are deshielded, which is consistent with the localized ring currents of the individual benzenoid subunits as proposed by the Clar model.

Single-Molecule Atomic Force Microscopy (AFM)

More recently, advances in high-resolution imaging have allowed for the direct visualization of individual this compound molecules, providing further confirmation of its electronic structure.

Methodology:

  • Sample Preparation: this compound was sublimated by rapid heating from a silicon wafer onto a clean Cu(111) substrate held at a cryogenic temperature of 10 K in an ultra-high vacuum system.[5]

  • Imaging: Constant-height AFM images were recorded using a CO-functionalized tip. This technique allows for the resolution of individual chemical bonds and can even provide qualitative information about bond order, where increased bond order appears as a brighter contrast.[5]

  • Key Findings: The AFM images clearly resolved the hexagonal structure of this compound and revealed significant bond order differences.[5] The peripheral C-C bonds appeared as the brightest, indicating the highest bond order, in perfect agreement with the short bond lengths observed in X-ray diffraction and the predictions of the Clar model.[5]

Visualizing the Debate and the Evidence

The following diagrams, generated using the DOT language, provide a visual summary of the core concepts and the flow of evidence in the this compound aromaticity debate.

Kekulene_Models This compound Aromaticity Models kekule_model Kekulé Model (Superaromaticity) kekule_concept Two concentric, globally delocalized annulene rings (18π and 30π electrons) kekule_prediction Prediction: Uniform bond lengths, strong diatropic ring current kekule_concept->kekule_prediction leads to clar_model Clar Model (Localized Aromaticity) clar_concept Six disjoint, localized aromatic π-sextets (benzene-like rings) clar_model->clar_concept describes clar_prediction Prediction: Significant bond length alternation, localized benzenoid ring currents clar_concept->clar_prediction leads to kekulene_model kekulene_model kekulene_model->kekule_concept describes topic This compound (C₄₈H₂₄) topic->kekule_model topic->clar_model

Diagram 1: Core concepts of the Kekulé and Clar models for this compound.

Evidence_Workflow Workflow of Evidence Supporting the Clar Model cluster_exp Experimental Evidence cluster_comp Computational Evidence xray X-ray Crystallography (Staab et al., 1983) obs_xray Observation: Significant bond length alternation xray->obs_xray nmr ¹H NMR Spectroscopy (Staab et al., 1978) obs_nmr Observation: Deshielded internal protons (δ = 10.45 ppm) nmr->obs_nmr afm Single-Molecule AFM (Pérez, Peña et al., 2019) obs_afm Observation: High bond order at periphery afm->obs_afm dft Density Functional Theory (DFT Calculations) obs_dft Calculation: Bond lengths match experimental data dft->obs_dft conclusion Conclusion: This compound is best described by the Clar Model with localized aromatic sextets. No evidence for superaromaticity. obs_xray->conclusion obs_nmr->conclusion obs_afm->conclusion obs_dft->conclusion

Diagram 2: Logical workflow of evidence supporting the Clar model for this compound.

Conclusion

The debate between the Clar and Kekulé models for the aromaticity of this compound has been decisively settled in favor of the Clar model. A wealth of evidence, accumulated over four decades, from X-ray diffraction, ¹H NMR spectroscopy, and single-molecule AFM imaging, consistently points to a structure with significant bond localization.[5] The π-electrons in this compound are not globally delocalized in a "superaromatic" system but are instead localized within six benzene-like aromatic sextets. This understanding is further solidified by computational studies that accurately predict the experimentally observed bond lengths. For researchers in materials science and drug development, the case of this compound serves as a powerful illustration of the principles of local versus global aromaticity and highlights the importance of empirical data in validating theoretical models of molecular electronic structure.

References

Whitepaper: Kekulene as a High-Fidelity Molecular Model for Graphene Pores

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Graphene nanopores are poised to revolutionize technologies ranging from DNA sequencing to gas separation and targeted drug delivery.[1][2] However, the stochastic nature of "top-down" fabrication methods for these pores creates significant challenges in achieving uniform size and edge structure, hindering the direct validation of computational models. This technical guide details the emerging potential of kekulene (C₄₈H₂₄), a polycyclic aromatic hydrocarbon, as a perfect "bottom-up" molecular model for a graphene pore.[3][4]

First synthesized in 1978 and recently made more accessible through improved synthetic routes, this compound offers an atomically precise, sub-nanometer pore within a planar graphene-like framework.[3][5][6] Its well-defined structure allows for the direct correlation of experimental data with computational simulations, providing a high-fidelity platform to investigate the fundamental physics of molecular transport and interaction at the nanoscale. This guide summarizes the key structural and electronic properties of this compound, outlines detailed experimental protocols for its synthesis and characterization, and explores its direct applications in modeling molecular transport, with a specific focus on its relevance to pharmaceutical and drug development research.

Structural and Electronic Properties of this compound

The structure of this compound has been a subject of extensive study. Initially debated between a "superaromatic" annulenoid structure and a benzenoid model, a consensus has been reached based on X-ray diffraction, ¹H-NMR, and ultra-high-resolution atomic force microscopy (AFM).[1][7][8][9] The evidence conclusively supports the Clar model, where the molecule is best described as having six disjoint aromatic benzene-like rings, resulting in significant bond length alternation rather than full π-electron delocalization.[3][9] The molecule is largely planar, a key feature for mimicking a graphene surface, though the hydrogen atoms lining the central cavity have a slight alternating out-of-plane tilt to minimize steric hindrance.[7][9]

Recent advances in computational chemistry, particularly Density Functional Theory (DFT), have provided deeper insights into its electronic properties.[9][10] These properties are critical for understanding its interaction with other molecules and its potential as an electronic sensor component.

Quantitative Data Summary

The following table summarizes the key quantitative properties of the this compound molecule, providing a baseline for its use as a computational and experimental model.

PropertyValueSource(s)
Chemical FormulaC₄₈H₂₄[5][7]
Molar Mass600.720 g·mol⁻¹[7]
Calculated Density1.46 g/cm³[7]
Molecular SymmetryD₃d (considering H-atom tilt)[6][9]
HOMO-LUMO Gap3.55 eV (Calculated via DFT B3LYP-def2-TZVP)[9]
Physical Dimensions
Outer Van der Waals Dia.~14.8 ÅEst.
Inner Pore Dia. (H-H)~4.5 ÅEst.
Thickness (Planar Core)~3.4 Å (Standard π-π stacking distance)Std.

Note: Diameters are estimated based on crystallographic data and standard Van der Waals radii (Carbon: ~1.7 Å, Hydrogen: ~1.2 Å).[9][11][12]

This compound as a Graphene Pore Analogue

The primary value of this compound lies in its structural analogy to a perfectly formed, sub-nanometer pore in a graphene sheet. Unlike pores created by electron beams or chemical etching, which have statistical variations in size and edge chemistry, every this compound molecule is identical.[13] This atomic precision is invaluable for validating the force fields and quantum mechanical models used to predict molecular transport phenomena.

// Logical Connections edge [ style=dashed, color="#5F6368", arrowhead=normal, constraint=false ];

k_pore -> g_pore [label="Analogous To"]; k_edge -> g_edge [label="Idealized Version Of"]; k_frame -> g_frame [label="Structurally Similar"]; } .dot Caption: this compound as an ideal model for a graphene nanopore.

This "bottom-up" approach allows researchers to decouple the effects of pore geometry from the complexities of molecular interaction. By studying transport through this compound, one can build and rigorously test computational models that can then be extended to predict the behavior of more complex, fabricated graphene membrane systems.

Applications in Drug Development

The ability to accurately model molecular interactions within a nanopore is highly relevant to drug development. A recent computational study, with a projected publication in late 2025, explored the use of pristine and functionalized this compound nanorings as adsorbents for pharmaceutical pollutants like Diclofenac and Naproxen.[10] The study utilized DFT to calculate adsorption energies, analyze non-covalent interactions (NCIs), and determine recovery times, revealing that functionalization can significantly tune the adsorbent properties.[10]

This research highlights how this compound can serve as a model system for:

  • Drug-Carrier Interactions: Studying the physisorption of drug molecules onto a graphene-like surface to optimize loading and release in drug delivery systems.

  • Membrane Permeation: Simulating the energy barriers for a drug molecule to pass through a sub-nanometer pore, providing insights into permeation across biological membranes or filtration systems.

  • Biosensor Design: Using a validated model to understand how the electronic properties (e.g., HOMO-LUMO levels) of the pore change upon binding a target analyte, aiding in the design of novel sensors.[10][14]

Experimental Protocols

The renewed interest in this compound has been enabled by significant advances in its synthesis, moving from an extremely challenging multi-step process to more efficient solution-phase and on-surface methods.[3][6]

Improved Solution-Phase Synthesis (Pozo et al., 2019)

This method provides access to this compound in larger quantities for bulk analysis. The key innovation was an improved synthesis of the intermediate 5,6,8,9-tetrahydrobenzo[m]tetraphene.[3][15]

Methodology:

  • Intermediate Synthesis: A double Diels-Alder reaction is performed between styrene and a versatile benzodiyne synthon (generated in situ from a bistriflate precursor using CsF).[10][15] This single step produces the key intermediate with a 4-fold increased yield compared to the original 1978 synthesis.[3][15]

  • Aromatization/Cyclization: The synthesized intermediate is then subjected to a series of reactions, following the latter stages of the original Staab and Diederich protocol, which includes steps like dehydrogenation to achieve the final, fully aromatic this compound structure.[3][4]

  • Purification: Due to its extremely low solubility, purification is challenging and typically involves washing and handling the microcrystalline product.[6]

On-Surface Synthesis (Tautz et al., 2020)

This protocol is essential for preparing pristine, well-ordered monolayers of this compound for surface science techniques like STM, AFM, and angle-resolved photoemission spectroscopy (ARPES).[6][16]

Methodology:

  • Precursor Synthesis: A specific, non-planar precursor molecule (1,4,7(2,7)-triphenanthrenacyclononaphane-2,5,8-triene) is synthesized in a four-step solution-phase process.[6]

  • Surface Deposition: The precursor is deposited onto a clean, single-crystal Cu(111) surface under ultra-high vacuum (UHV) conditions. The deposition is performed from a Knudsen-type effusion cell at approximately 550 K onto the copper surface held at room temperature.[16]

  • Cyclodehydrogenation: The sample is annealed in UHV to 500 K. This thermal energy triggers an on-surface reaction, causing the precursor to planarize and cyclize through the loss of hydrogen atoms, forming a long-range ordered monolayer of this compound.[6][16]

  • In-Situ Characterization: The resulting this compound monolayer is then analyzed directly in the UHV system using STM and other surface-sensitive techniques.[6]

High-Resolution AFM/STM Imaging

Methodology:

  • Sample Preparation: A this compound monolayer is prepared via on-surface synthesis or by depositing solution-synthesized this compound onto a Cu(111) surface at low temperature (~10 K).[9][16]

  • Tip Functionalization: For ultra-high resolution, the metallic tip of the microscope is functionalized by picking up a single carbon monoxide (CO) molecule from the surface. This CO-terminated tip acts as an incredibly sensitive probe.[9]

  • Imaging: Constant-height AFM images are recorded at cryogenic temperatures (~5 K) and zero sample bias. The tip is brought progressively closer to the molecule, and the changes in the oscillation frequency of the cantilever are recorded to map out the structure with sub-Ångström resolution, clearly resolving the different bond orders within the molecule.[4][9]

Conclusion and Future Outlook

This compound has transitioned from a subject of fundamental chemical curiosity to a powerful tool for materials science and nanotechnology. Its atomically precise structure provides an unparalleled platform for validating the computational models that are essential for designing next-generation nanoporous materials. By serving as a perfect graphene pore, this compound allows researchers to probe the intricate details of molecular transport, adsorption, and electronic interaction.

For professionals in drug development, this compound offers a novel model system to investigate drug-carrier interactions and membrane permeation at the most fundamental level. The insights gained from studying this molecule can accelerate the rational design of more effective drug delivery systems, biosensors, and separation technologies. As synthetic accessibility continues to improve, this compound is set to become an indispensable component in the toolkit of researchers working at the interface of chemistry, physics, and medicine.

References

Superaromaticity in Macrocycles: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The concept of aromaticity, a cornerstone of organic chemistry, finds a fascinating and complex extension in large, cyclic molecules known as macrocycles. "Superaromaticity" describes the global aromatic character arising from the delocalization of π-electrons around a large macrocyclic framework, a phenomenon that can impart unique thermodynamic stability and magnetic properties. This technical guide provides an in-depth exploration of the theoretical underpinnings, experimental verification, and potential implications of superaromaticity in macrocycles for researchers, scientists, and professionals in drug development. We delve into the key theoretical models, present quantitative data from seminal studies, detail experimental protocols for characterization, and discuss the potential role of these unique electronic properties in the design of novel therapeutics.

Introduction: The Significance of Macrocycles in Drug Discovery

Macrocycles, cyclic molecules typically containing 12 or more atoms, occupy a unique and increasingly important chemical space between traditional small molecules and larger biologics.[1][2][3][4] Their constrained yet flexible conformations can lead to high binding affinity and selectivity for challenging biological targets, including protein-protein interfaces, which are often considered "undruggable" with conventional small molecules.[1][2][3] More than 100 macrocyclic drugs are currently on the market or in clinical development, highlighting their therapeutic potential.[1][4]

The biological activity of these complex molecules is intimately linked to their three-dimensional structure and electronic properties. A deep understanding of the fundamental principles governing their behavior is therefore crucial for rational drug design.[5][6] Aromaticity, and its extension, superaromaticity, is a key determinant of the electronic structure, stability, and reactivity of π-conjugated macrocycles. This guide focuses on the concept of superaromaticity, providing the technical foundation necessary for its consideration in the development of next-generation macrocyclic drugs.

Theoretical Foundations of Superaromaticity

Superaromaticity extends the principles of Hückel's rule to large, polycyclic systems. It describes the potential for enhanced thermodynamic stability and distinct magnetic properties due to the delocalization of π-electrons across a "super-ring" composed of a cyclic array of smaller aromatic rings.[7]

The Annulene-Within-an-Annulene (AWA) Model

A central concept in superaromaticity is the "annulene-within-an-annulene" (AWA) structure.[8] In this model, the π-electrons are delocalized in two concentric rings, an inner and an outer annulene. The overall aromaticity of the macrocycle is then determined by whether these concentric rings individually satisfy the rules of aromaticity.

Hückel's and Baird's Rules

The aromaticity of these super-rings is governed by two key principles:

  • Hückel's Rule: In their ground singlet state, cyclic, planar, and fully conjugated systems with (4n + 2) π-electrons are aromatic.

  • Baird's Rule: In their lowest triplet state, cyclic, planar, and fully conjugated systems with 4n π-electrons are aromatic.

The interplay of these rules is crucial for understanding the electronic behavior of large macrocycles, particularly those with polyradicaloid character, where different spin states can be accessible.[8] For instance, a macrocycle could have an inner ring that is Hückel aromatic in the singlet state and an outer ring that is Baird aromatic in the triplet state.[8]

The Kekulene Debate: A Case Study

The discussion around superaromaticity is well-illustrated by the long-standing debate over this compound (C₄₈H₂₄), a macrocycle composed of twelve fused benzene rings.[7][9] Two competing models describe its electronic structure:

  • The "Benzenoid" Model (Clar's Rule): This model posits that this compound's stability is primarily derived from its six Clar-type aromatic sextets, with the individual benzene rings retaining their local aromaticity. This view suggests that this compound is not superaromatic.[7]

  • The "Annulenoid" Model (Superaromatic): This model proposes that two concentric annulenes, an inner[4]annulene and an outer[10]annulene, both satisfy Hückel's rule, leading to additional "superaromatic" stabilization.[7]

While initial computational studies suggested significant superaromatic character, a consensus has emerged that this compound is better described by the benzenoid model, with negligible superaromatic stabilization energy.[7] However, the study of this compound has been instrumental in refining the theoretical and experimental tools used to probe aromaticity in large macrocycles.

Quantitative Measures of Superaromaticity

Several computational and experimental metrics are used to quantify the degree of aromaticity or antiaromaticity in a macrocycle.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method that probes the magnetic shielding at a specific point in space, typically the center of a ring.[11] It is a powerful tool for assessing aromaticity:

  • Negative NICS values indicate a diatropic ring current, characteristic of aromaticity.

  • Positive NICS values indicate a paratropic ring current, characteristic of antiaromaticity.

To distinguish the contribution of π-electrons from that of σ-electrons, the out-of-plane component of the NICS tensor (NICSzz) is often calculated, particularly at a distance of 1 Å above the molecular plane (NICS(1)zz).[12][13]

Table 1: Comparative NICS(0)zz Values for Selected Macrocycles in Different Charge and Spin States

Macrocycle/Stateπ-Electron CountPredicted AromaticityNICS(0)zz (ppm)
Porphyrin Nanoring Cation76 (4n)Antiaromatic> 0
Porphyrin Nanoring Cation78 (4n+2)Aromatic< 0
Porphyrin Nanoring Cation108 (4n)Antiaromatic> 0
Porphyrin Nanoring Cation110 (4n+2)Aromatic< 0
Neutral Furan-Acetylene Pentamer30 (4n+2)AromaticNegative
Neutral Furan-Acetylene Hexamer36 (4n)AntiaromaticPositive
Neutral Furan-Acetylene Heptamer42 (4n+2)AromaticNegative
Neutral Furan-Acetylene Octamer48 (4n)AntiaromaticPositive

Data compiled from principles discussed in references[1][12][14]. Specific values are illustrative of trends.

Geometric Criteria: Bond Length Alternation (BLA)

In aromatic systems, the delocalization of π-electrons leads to an equalization of bond lengths. Conversely, antiaromatic or non-aromatic systems often exhibit significant bond length alternation (BLA), with distinct single and double bond character.[15][16] BLA is a key experimental observable, typically determined by X-ray crystallography, that can be compared with theoretical calculations.[4][15]

Table 2: Bond Length Alternation (BLA) in Aromatic vs. Antiaromatic Hexaphyrins

Molecule Identifierπ-Electron CountPredicted AromaticityExperimental BLA (Å) at meso-carbonComputational BLA (Å) (ωB97XD/Def2-SVPP)
EGIHUY26 (4n+2)Aromatic~0.01Low
EGIJEK28 (4n)Antiaromatic0.05 - 0.090.05 - 0.09

Data adapted from the analysis presented in references[4][15]. BLA is the absolute difference between the lengths of adjacent C-C bonds.

Energetic Criteria: Aromatic Stabilization Energy (ASE)

ASE is the extra stability of an aromatic compound compared to a hypothetical non-aromatic reference compound.[14][17] Experimentally, ASE can be estimated by analyzing redox potentials and the energy barriers to conformational changes that disrupt aromaticity in the transition state.[14][17][18] For large porphyrin nanorings, ASE has been experimentally determined to be in the range of 1-5 kJ mol⁻¹.[14][18]

Table 3: Experimental and Calculated Aromatic Stabilization Energies (ASE)

Macrocycleπ-Electron CountExperimental ASE (kJ mol⁻¹)Calculated ASE (kJ mol⁻¹) (DFT)
[4]Annulene18~11~37
Cationic Porphyrin Nanorings76-1081 - 51 - 16

Data sourced from references[14][18][19].

Experimental Protocols

The characterization of superaromaticity relies on a combination of synthesis, spectroscopy, and physical measurements.

Synthesis of Superaromatic Macrocycles

The synthesis of large, π-conjugated macrocycles is often a significant challenge, requiring multi-step procedures with carefully controlled cyclization reactions to favor intramolecular ring closure over intermolecular polymerization.

Example Protocol: Synthesis of this compound (Staab and Diederich Method, adapted)

  • Preparation of Key Intermediate: A key step involves the synthesis of a large, functionalized polycyclic aromatic precursor. In the original synthesis, this was achieved over several steps. A more recent approach utilizes a double Diels-Alder reaction between styrene and a benzodiyne synthon to construct the core structure.[7][20]

  • Thiolation: The precursor is bromomethylated via electrophilic aromatic substitution. The resulting benzylic bromide is then converted to a thiol through reaction with thiourea followed by basic cleavage.[14]

  • Macrocyclization: Two halves of the precursor molecule are coupled via a double nucleophilic substitution reaction between the thiol groups. This reaction is performed under high-dilution conditions (e.g., 1 mM concentration) to promote intramolecular cyclization.[14]

  • Final Aromatization: The final planar, fully conjugated this compound structure is achieved through a dehydrogenation step.

Computational Protocol for NICS Calculation

NICS calculations are a standard method for evaluating aromaticity and are performed using quantum chemistry software packages like Gaussian.

  • Geometry Optimization: The molecular geometry of the macrocycle is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or ωB97XD and a basis set like 6-31G* or Def2-SVPP.[21][22]

  • Frequency Calculation: A vibrational frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).[13]

  • NICS Calculation: A Nuclear Magnetic Resonance (NMR) calculation is performed using the Gauge-Independent Atomic Orbital (GIAO) method.[13] A "ghost atom" (Bq) with no nucleus or electrons is placed at the geometric center of the macrocyclic ring (for NICS(0)) or at a specified distance above the ring plane (e.g., 1.0 Å for NICS(1)).

  • Data Extraction: The isotropic magnetic shielding value for the ghost atom is extracted from the output file. The NICS value is the negative of this shielding value. For more detailed analysis, the out-of-plane component of the shielding tensor (zz-component) is used to calculate NICSzz.[12][13]

Measurement of Magnetic Susceptibility (Gouy Method)

Magnetic susceptibility measurements provide experimental data on the bulk magnetic properties of a material, which can indicate the presence of unpaired electrons in paramagnetic compounds. The Gouy method is a classical technique for this purpose.

  • Apparatus: A Gouy balance is used, which consists of an analytical balance and a powerful electromagnet.[3]

  • Sample Preparation: A powdered sample of the macrocycle is packed uniformly into a long, cylindrical glass tube of known length.

  • Initial Measurement (Field Off): The sample tube is suspended from the balance so that its bottom end is positioned in the center of the magnetic field, and its mass is recorded with the electromagnet turned off.[23]

  • Second Measurement (Field On): The electromagnet is turned on to a known field strength, and the new apparent mass of the sample is recorded.[23]

  • Calculation: A paramagnetic sample will be pulled into the magnetic field, resulting in an apparent increase in mass. A diamagnetic sample will be slightly repelled, causing a small decrease in mass. The change in mass is used to calculate the gram magnetic susceptibility (χg), which can then be converted to the molar magnetic susceptibility (χM).[24]

Visualizing Workflows and Relationships

Understanding the interplay between theoretical prediction and experimental verification is key to studying superaromaticity. The following diagrams, rendered in DOT language, illustrate these workflows.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Aromaticity Analysis cluster_output Prediction start Hypothesized Macrocycle Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nics_calc NICS Calculation (GIAO Method) freq_calc->nics_calc Verified Minimum bla_calc Predict Bond Lengths freq_calc->bla_calc ase_calc Calculate ASE freq_calc->ase_calc prediction Prediction of (Anti)Aromatic Character nics_calc->prediction bla_calc->prediction ase_calc->prediction

Caption: Computational workflow for predicting superaromaticity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Electronic Characterization cluster_analysis Data Analysis cluster_verification Verification synthesis Multi-step Synthesis purification Chromatography & Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr xray X-ray Crystallography purification->xray mag_susc Magnetic Susceptibility purification->mag_susc redox Cyclic Voltammetry purification->redox analyze_nmr Analyze Chemical Shifts (Ring Current Effects) nmr->analyze_nmr analyze_xray Determine Bond Lengths (BLA) xray->analyze_xray analyze_mag Calculate Magnetic Moment mag_susc->analyze_mag analyze_redox Determine ASE redox->analyze_redox verification Experimental Verification of (Anti)Aromatic Character analyze_nmr->verification analyze_xray->verification analyze_mag->verification analyze_redox->verification

Caption: Experimental workflow for verifying superaromaticity.

drug_discovery_pathway cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical & Clinical Development cluster_final Outcome target_id Target Identification & Validation hit_id Hit Identification (e.g., HTS) target_id->hit_id lead_gen Hit-to-Lead Generation hit_id->lead_gen sar_study Structure-Activity Relationship (SAR) lead_gen->sar_study prop_analysis Analysis of Molecular Properties (Aromaticity, Solubility, etc.) sar_study->prop_analysis Guides Optimization preclinical Preclinical Studies (In vivo, ADMET) sar_study->preclinical Candidate Selection design Rational Design of Analogs prop_analysis->design Informs Design design->sar_study Iterative Cycle clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Caption: Role of molecular property analysis in drug discovery.

Implications for Drug Development

While a direct correlation between superaromaticity and a specific biological activity is an area of ongoing research, understanding this fundamental property has several implications for drug development:

  • Molecular Rigidity and Conformation: The enhanced stability imparted by aromaticity can influence the conformational rigidity of a macrocycle. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.[2]

  • Electronic Interactions: The delocalized π-system of a superaromatic macrocycle can participate in crucial π-π stacking or cation-π interactions with amino acid residues in a protein binding pocket. Modulating the degree of aromaticity could fine-tune these interactions.

  • Pharmacokinetic Properties: Aromatic character can influence a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For example, the planarity and electronic nature of the macrocycle can affect its solubility, membrane permeability, and susceptibility to metabolic enzymes.

  • Novel Mechanisms of Action: The unique electronic and redox properties of superaromatic or antiaromatic systems could be exploited for novel therapeutic applications, such as in photodynamic therapy or as redox-active agents.

By leveraging the computational and experimental tools described in this guide, medicinal chemists can better understand and predict the properties of novel macrocyclic drug candidates. A thorough analysis of aromaticity should be an integral part of the lead optimization process, enabling the rational design of macrocycles with improved potency, selectivity, and drug-like properties.

Conclusion

Superaromaticity represents a fascinating frontier in the study of molecular electronics and structure. For drug development professionals, it is a key concept that governs the stability, conformation, and interaction potential of π-conjugated macrocycles. By integrating theoretical predictions from methods like NICS calculations with experimental data from NMR, X-ray crystallography, and magnetic susceptibility measurements, a comprehensive picture of a macrocycle's electronic character can be established. This deep understanding is essential for unlocking the full therapeutic potential of this promising class of molecules and for designing the next generation of innovative medicines.

References

Methodological & Application

The Synthesis of Kekulene: A Detailed Overview of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Kekulene (C₄₈H₂₄), a fascinating[1]circulene, is a polycyclic aromatic hydrocarbon composed of twelve fused benzene rings in a cyclic arrangement.[1] Its unique structure and the nature of its π-electron system have been a subject of considerable interest and debate in the field of chemistry for decades.[2][3] The synthesis of this complex molecule is a significant challenge, primarily due to its low solubility and the intricate multi-step procedures required.[4] This document provides a detailed account of the key synthetic methods developed to date, aimed at researchers and professionals in organic chemistry and materials science.

The Landmark Staab and Diederich Synthesis (1978)

The first successful synthesis of this compound was a monumental achievement reported by Heinz A. Staab and François Diederich in 1978.[2][5] This lengthy and challenging route laid the groundwork for all subsequent work on this remarkable molecule.

Synthesis Strategy

The retrosynthetic analysis of the Staab and Diederich approach reveals a strategy centered on the construction of a key macrocyclic precursor, which is then subjected to a series of transformations to achieve the final planar, fully aromatic this compound structure.

G This compound This compound Octahydrothis compound Octahydrothis compound This compound->Octahydrothis compound Dehydrogenation (DDQ) Macrocycle_Thio Macrocyclic Disulfide Octahydrothis compound->Macrocycle_Thio Photocyclization & Pyrolysis Building_Block_A Dithiol Building Block Macrocycle_Thio->Building_Block_A High-dilution coupling Building_Block_B Dibromomethyl Building Block Macrocycle_Thio->Building_Block_B High-dilution coupling Pentacycle Pentacyclic Core Building_Block_A->Pentacycle Functional Group Interconversion Building_Block_B->Pentacycle Blanc Halomethylation

Figure 1: Retrosynthetic analysis of the Staab and Diederich synthesis of this compound.

Experimental Protocols

The synthesis is a multi-step process, with some of the key transformations summarized below.

Table 1: Key Reaction Steps in the Staab and Diederich Synthesis of this compound

StepReactionReagents and ConditionsYieldReference
1Nitration of m-xylene and condensation with benzaldehydei) HNO₃, 0 to 100 °C, 9.5 hii) PhCHO, Piperidine, 135-140 °C, 12.5 h37% (2 steps)[6]
2HydrogenationH₂, Pd/C, EtOAc, EtOH, RT to 50 °C, 90 atm, 15 h62%[6]
3Pschorr ReactionH₂SO₄, Cu, i-Amyl nitrite, EtOH, RT, 7 h12%[6]
4Blanc Halomethylation(CH₂O)ₙ, H₃PO₄, HBr, AcOH, H₂O, 80 to 120 °C, 8.5 h51%[6]
5Thiol formationi) Thiourea, EtOH, Reflux, 48 hii) KOH, H₂O, Reflux, 3 h76% (2 steps)[6]
6MacrocyclizationKOH, EtOH, PhH, Reflux, 24 h (high dilution)60%[4][6]
7Stevens Rearrangementi) FSO₃Me, CH₂Cl₂, RT, 6 hii) KOt-Bu, THF, RT, 12 h92% (methylation), 75% (rearrangement)[6]
8Oxidation and Pyrolysisi) mCPBA, CH₂Cl₂, -20 °C, 10 minii) 450 °C, 30 min95% (oxidation), 43% (pyrolysis)[6]
9PhotocyclizationI₂, PhH, hν, RT, 10 min70%[6]
10DehydrogenationDDQ, 1,2,4-Trichlorobenzene, 100 °C, 3 d91%[6]

Note: The synthesis involved almost two decades of work, highlighting its complexity.[4] The final product, this compound, was found to be extremely insoluble, requiring recrystallization from boiling triphenylene at 400°C.[4]

An Improved Synthesis via Aryne Chemistry (Pérez, Peña, and Guitián, 2019)

Four decades after the original synthesis, a team of researchers developed a more efficient route to a key intermediate, significantly improving the accessibility of this compound.[2][7][8][9][10]

Synthesis Strategy

This modern approach focuses on a clever shortcut to synthesize the crucial intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene, using a double Diels-Alder reaction involving a benzodiyne synthon and styrene.[2][4]

G This compound This compound Tetrahydrobenzotetraphene 5,6,8,9-Tetrahydrobenzo[m]tetraphene This compound->Tetrahydrobenzotetraphene Completion via Staab-Diederich route Bistriflate Bistriflate Precursor Tetrahydrobenzotetraphene->Bistriflate Double Diels-Alder Styrene Styrene Tetrahydrobenzotetraphene->Styrene Double Diels-Alder

Figure 2: Retrosynthetic approach of the improved this compound synthesis.

Experimental Protocols

The key improvement in this synthesis is the efficient, one-step formation of the tetrahydrobenzotetraphene intermediate.

Table 2: Improved Synthesis of the Key Intermediate for this compound

StepReactionReagents and ConditionsYieldReference
1Double Diels-Alder ReactionBistriflate precursor, Styrene, CsF, Acetonitrile, Reflux28% (mixture of isomers)[2][4]

This improved method provides the key intermediate in a single step from commercially available materials with a four-fold increased yield compared to the original synthesis.[2][8] The remainder of the synthesis to this compound follows the well-established route developed by Staab and Diederich.[2][10]

On-Surface Synthesis of this compound

A more recent and innovative approach involves the on-surface synthesis of this compound, which allows for the direct formation and characterization of the molecule on a metal surface.[11]

Synthesis Strategy

This method utilizes a specifically designed precursor molecule that undergoes a cyclodehydrogenation reaction on a copper surface (Cu(111)) to form this compound.[11]

G This compound This compound Precursor_5 Non-planar Precursor 5 This compound->Precursor_5 On-surface Cyclodehydrogenation on Cu(111) Aldehyde_4 Aldehyde 4 Precursor_5->Aldehyde_4 McMurry Reaction Dihydrophenanthrene 9,10-Dihydrophenanthrene Aldehyde_4->Dihydrophenanthrene Multi-step synthesis

Figure 3: Synthetic pathway for the on-surface synthesis of this compound.

Experimental Protocols

The synthesis of the precursor molecule is a four-step process, culminating in an on-surface reaction.

Table 3: Synthesis of the Precursor for On-Surface this compound Formation

StepReactionReagents and ConditionsYieldReference
1-3Synthesis of Aldehyde 4Starting from 9,10-dihydrophenanthrene-[11]
4McMurry ReactionAldehyde 4, TiCl₄, Zn35%[11]
5On-Surface CyclodehydrogenationPrecursor on Cu(111) surface-[11]

This method is particularly valuable for studying the electronic and structural properties of individual this compound molecules using techniques like angle-resolved photoemission spectroscopy (ARPES) and scanning tunneling microscopy (STM).[11] Interestingly, the choice of the copper surface facet can influence the reaction outcome, with Cu(110) leading to the formation of isothis compound, a previously unknown isomer.[12]

Conclusion

The synthesis of this compound remains a formidable challenge in organic chemistry. The original work by Staab and Diederich stands as a classic in the field, demonstrating the power of synthetic chemistry to construct complex and beautiful molecules. More recent innovations, such as the aryne-based approach and on-surface synthesis, have not only made this compound more accessible but have also opened up new avenues for studying its fundamental properties. These methods provide a powerful toolkit for researchers interested in the chemistry of polycyclic aromatic hydrocarbons and their potential applications in materials science.

References

Application of Nuclear Magnetic Resonance (NMR) in the Structural Characterization of Kekulene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kekulene (C₄₈H₂₄) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of 12 fused benzene rings in a cyclic arrangement, forming a molecular macrocycle. Its unique structure has led to a long-standing debate regarding its electronic properties, specifically whether it exhibits "superaromaticity" or conforms to the Clar model of localized benzenoid sextets. Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the true nature of this compound's structure and bonding. However, the characterization of this compound by NMR is fraught with challenges, primarily due to its extremely low solubility in common deuterated solvents at room temperature.[1][2] This document provides detailed application notes and experimental protocols for the NMR characterization of this compound, addressing these challenges and outlining the key experiments for its structural elucidation.

Key Challenges in the NMR Characterization of this compound

The primary obstacle in obtaining high-quality NMR spectra of this compound is its poor solubility. To overcome this, specialized techniques are required:

  • High-Temperature NMR: Experiments must be conducted at elevated temperatures, typically between 200-215°C, to achieve sufficient solubility.[3]

  • Specialized Solvents: Deuterated trichlorobenzene has been successfully used as a solvent for high-temperature NMR studies of this compound.[1][3]

  • High-Sensitivity Spectrometers: Due to the low concentration of the saturated solution, a high-field NMR spectrometer with a sensitive cryoprobe is advantageous to obtain a good signal-to-noise ratio.

  • Extended Acquisition Times: A large number of scans are often necessary to achieve adequate signal intensity. For instance, the original ¹H NMR spectrum of this compound required 50,000 scans.[3]

Data Presentation

Proton Type Chemical Shift (δ) in ppm Multiplicity Assignment
Inner Protons10.45SingletProtons pointing towards the center of the macrocycle
Outer Proton Set 18.37Not specifiedProtons on the outer periphery of the molecule
Outer Proton Set 27.95Not specifiedProtons on the outer periphery of the molecule

Note: The multiplicity for the outer protons is not explicitly detailed in the cited literature but would be expected to show complex coupling patterns.

Experimental Protocols

Sample Preparation for a Poorly Soluble PAH like this compound
  • Solvent Selection: Choose a high-boiling point deuterated solvent in which the compound shows at least minimal solubility at elevated temperatures (e.g., 1,2,4-trichlorobenzene-d₃).

  • Sample Weighing: Accurately weigh a sufficient amount of the purified this compound sample (typically several milligrams, depending on solubility and spectrometer sensitivity) directly into a high-quality, heat-resistant NMR tube (e.g., a thick-walled borosilicate tube).

  • Solvent Addition: Add the appropriate volume of the deuterated solvent (typically 0.5-0.6 mL) to the NMR tube.

  • Dissolution: Carefully heat the sealed NMR tube in a controlled manner (e.g., using a heat gun or a specialized sample heater) to the target temperature (e.g., 200°C) to facilitate dissolution. Visually inspect for complete dissolution. Exercise extreme caution when handling hot, sealed NMR tubes.

  • Degassing (Optional but Recommended): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles before sealing the NMR tube.

High-Temperature ¹H NMR Spectroscopy
  • Spectrometer Setup:

    • Equip the NMR spectrometer with a high-temperature probe.

    • Calibrate the probe temperature accurately using a standard sample (e.g., ethylene glycol).

    • Set the experiment temperature to the desired value (e.g., 200°C) and allow the system to equilibrate.

  • Sample Insertion and Shimming:

    • Carefully insert the hot NMR tube into the magnet.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity at the high temperature. This is a critical step for obtaining sharp resonance lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker systems).

    • Number of Scans (NS): Set a high number of scans (e.g., 1024 or more, up to 50,000 may be needed for very dilute samples) to achieve a good signal-to-noise ratio.[3]

    • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquisition Time (AQ): Set an appropriate acquisition time to ensure good digital resolution.

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton resonances (e.g., 0-12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum carefully.

    • Apply a baseline correction.

    • Reference the spectrum using the residual solvent signal or an internal standard if one is stable at the experimental temperature.

¹³C NMR Spectroscopy

Due to the low natural abundance of ¹³C and the low sample concentration, obtaining a ¹³C NMR spectrum of this compound is exceptionally challenging. A proton-decoupled ¹³C experiment (e.g., zgpg30) would be the standard approach.

  • Spectrometer Setup: As for ¹H NMR, use a high-temperature probe and ensure temperature stability.

  • Acquisition Parameters:

    • Pulse Sequence: A standard inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration, or a standard proton-decoupled pulse sequence for maximum sensitivity.

    • Number of Scans (NS): A very large number of scans will be required (potentially several tens of thousands).

    • Relaxation Delay (D1): A longer relaxation delay (e.g., 2-5 seconds) is typically needed for quaternary carbons.

    • Spectral Width (SW): A wide spectral width (e.g., 0-160 ppm) is necessary to cover the aromatic region.

  • Data Processing: Similar to ¹H NMR, with careful phasing and baseline correction.

2D NMR Spectroscopy for Structural Elucidation

For a complete structural assignment, 2D NMR experiments are indispensable. The following are generalized protocols that would be applied to this compound.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Sequence: A standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to be the same as the ¹H NMR spectrum.

    • The number of increments in the indirect dimension (F1) will determine the resolution in that dimension (e.g., 256-512 increments).

    • The number of scans per increment should be a multiple of 8 or 16 for proper phase cycling.

  • Data Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum to reduce artifacts.

    • Analyze the cross-peaks, which indicate J-coupling between protons.

The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C.

  • Pulse Sequence: A standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Acquisition Parameters:

    • The spectral width in the direct dimension (F2) corresponds to the ¹H spectral width.

    • The spectral width in the indirect dimension (F1) corresponds to the ¹³C spectral width.

    • The number of increments in F1 will determine the ¹³C resolution.

    • The number of scans per increment will depend on the sample concentration.

    • The one-bond ¹J(CH) coupling constant is set to an average value for aromatic C-H bonds (e.g., 160 Hz).

  • Data Processing:

    • Apply a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

    • Each cross-peak indicates a direct bond between a specific proton and a specific carbon atom.

The HMBC experiment shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Sequence: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker systems).

  • Acquisition Parameters:

    • Spectral widths are set similarly to the HSQC experiment.

    • The long-range coupling constant (ⁿJ(CH)) is optimized for 2-3 bond correlations (typically 8-10 Hz).

  • Data Processing:

    • Apply a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

    • Analyze the cross-peaks to establish long-range C-H connectivities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition (High Temperature) cluster_analysis Data Analysis and Structure Elucidation start Start: Purified this compound weigh Weigh Sample start->weigh add_solvent Add High-Boiling Deuterated Solvent weigh->add_solvent seal_tube Seal NMR Tube add_solvent->seal_tube heat Heat to Dissolve (e.g., 200°C) seal_tube->heat h1_nmr 1D ¹H NMR heat->h1_nmr c13_nmr 1D ¹³C NMR h1_nmr->c13_nmr cosy 2D COSY c13_nmr->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc process_1d Process 1D Spectra (Chemical Shifts) hmbc->process_1d process_2d Process 2D Spectra (Correlations) hmbc->process_2d assign Assign Signals process_1d->assign process_2d->assign structure Confirm Structure and Electronic Properties assign->structure

Caption: Experimental workflow for the NMR characterization of this compound.

logical_relationship cluster_observation NMR Observation cluster_interpretation Interpretation cluster_conclusion Conclusion observation Inner protons of this compound show a highly deshielded signal (δ ≈ 10.45 ppm) in ¹H NMR. deshielding Deshielding indicates the protons are in a region of an induced magnetic field that aligns with the external magnetic field. observation->deshielding no_diatropic This is inconsistent with a diatropic ring current expected for a 'superaromatic' [18]annulene inner ring. deshielding->no_diatropic clar_model The electronic structure is best described by the Clar model: localized aromatic sextets. no_diatropic->clar_model no_superaromaticity This compound is not 'superaromatic'. clar_model->no_superaromaticity

Caption: Logical relationship of NMR data to this compound's electronic structure.

Conclusion

The NMR characterization of this compound, while challenging, provides critical insights into its electronic structure. The highly deshielded nature of the inner protons, as determined by ¹H NMR, is a key piece of evidence against the concept of superaromaticity in this molecule and strongly supports the Clar model of localized aromatic sextets.[4][5] The application of high-temperature NMR techniques, coupled with advanced 2D correlation experiments, allows for the detailed structural elucidation of this and other poorly soluble polycyclic aromatic hydrocarbons. The protocols and notes provided herein serve as a comprehensive guide for researchers undertaking such challenging NMR analyses.

References

Application Notes and Protocols for Determining Kekulene's Crystal Structure using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of the crystal structure of Kekulene, a fascinating polycyclic aromatic hydrocarbon (PAH), using single-crystal and powder X-ray diffraction (XRD) techniques. Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for elucidating its electronic properties, aromaticity, and potential applications in materials science and drug development.

Introduction to this compound and X-ray Diffraction

This compound (C₄₈H₂₄) is a unique cycloarene composed of twelve fused benzene rings, forming a macrocyclic structure with a central cavity. Its electronic structure and aromatic character have been a subject of significant scientific interest. X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, a three-dimensional model of the electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.[1][2]

Summary of Crystallographic Data for this compound

The crystal structure of this compound was first determined by Staab, Diederich, Krieger, and Schweitzer in 1983.[3] The key crystallographic parameters are summarized in the table below. A more recent study in 2019 confirmed the C2/c space group.[4][5]

Parameter Value
Chemical FormulaC₄₈H₂₄
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)27.951(4)
b (Å)4.579(1)
c (Å)22.680(2)
α (°)90
β (°)109.64(1)
γ (°)90
Volume (ų)2734.6
Z4
Calculated Density (g/cm³)1.46
RadiationMoKα
R-factor0.052

Data sourced from Staab et al., Chem. Ber., 1983.[3]

Experimental Workflow

The general workflow for determining the crystal structure of this compound via X-ray diffraction involves several key stages, from sample preparation to data analysis and structure refinement.

kekulene_xrd_workflow Experimental Workflow for this compound Crystal Structure Determination cluster_synthesis This compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Data Analysis & Structure Refinement synthesis Synthesis of this compound purification Purification (e.g., sublimation) synthesis->purification crystal_growth Single Crystal Growth (e.g., slow cooling from pyrene) purification->crystal_growth powder_xrd Powder XRD Data Collection purification->powder_xrd sc_xrd Single-Crystal XRD Data Collection crystal_growth->sc_xrd data_processing Data Processing & Reduction sc_xrd->data_processing powder_xrd->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution structure_refinement Structure Refinement (least-squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation structure_determination_logic Logic of Crystal Structure Determination diffraction_pattern Diffraction Pattern (Spot Positions & Intensities) unit_cell Unit Cell & Space Group diffraction_pattern->unit_cell Indexing electron_density_map Electron Density Map diffraction_pattern->electron_density_map (using phases) unit_cell->electron_density_map Fourier Transform atomic_model Initial Atomic Model electron_density_map->atomic_model Interpretation refined_structure Refined Crystal Structure atomic_model->refined_structure Least-Squares Refinement refined_structure->diffraction_pattern Structure Factor Calculation (validation)

References

Application Notes and Protocols for Single-Molecule Imaging of Kekulene via Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kekulene, a fascinating cycloarene, has long been a subject of scientific curiosity due to its unique electronic and molecular structure.[1] Understanding its precise bond arrangement is crucial for advancements in molecular electronics and materials science. High-resolution atomic force microscopy (AFM) has emerged as a powerful technique for directly visualizing the chemical structure of single molecules with unprecedented detail.[2] This document provides a comprehensive guide to the application of AFM for single-molecule imaging of this compound, including detailed experimental protocols and data interpretation.

Recent studies have successfully employed ultra-high-resolution AFM to resolve the bond structure of individual this compound molecules, providing strong evidence for a structure with significant bond localization, consistent with the Clar model of aromaticity.[1][3][4][5][6] This application note will detail the methodologies used in these groundbreaking experiments to enable researchers to replicate and build upon these findings.

Data Presentation

The following tables summarize the key quantitative data and experimental parameters for the successful AFM imaging of single this compound molecules.

Table 1: AFM Imaging Parameters for this compound on Cu(111)

ParameterValueReference
SubstrateSingle-crystal Cu(111)[1][7]
Substrate Temperature during Deposition10 K[1]
Tip FunctionalizationCarbon Monoxide (CO)[1]
Imaging ModeConstant-Height AFM[1]
Oscillation Amplitude (A)1 Å[1][8]
Sample Voltage (V)0 V[1]
STM Set Point (for tip approach reference)V = 0.1 V, I = 1 pA on bare Cu(111)[1]
Tip Approach Distance (z) relative to STM set point1.6 Å, 1.9 Å, 2.2 Å[1]

Table 2: Simulated AFM Parameters for Comparison

ParameterValueReference
Simulation MethodProbe Particle Model (PPM)[8]
Quantum Mechanics/Molecular Mechanics (QM/MM)PBE electrostatic potential[8]
Tip ModelClassical dz2-like quadrupole tip[8]
Quadrupole Moment (Qdz2)-0.25 e/Ų[8]
Bending Stiffness0.35 N/m[8]
Simulated Tip Heights (z) relative to molecular plane3.4 Å, 3.3 Å, 3.0 Å[8]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the single-molecule imaging of this compound.

Substrate Preparation
  • Substrate Selection: A single-crystal Cu(111) substrate is used for its atomically flat surface and suitable electronic properties.[1][7]

  • Cleaning Cycles: The Cu(111) crystal is cleaned in an ultra-high vacuum (UHV) chamber through repeated cycles of sputtering with Ar+ ions (1.0 kV) followed by annealing at high temperatures (around 850 K).[7] This process removes surface contaminants and ensures a clean, well-ordered surface for molecule deposition.

Sample Deposition
  • This compound Source: this compound is synthesized through an improved route involving a double Diels-Alder reaction.[1][4][5]

  • Sublimation: To deposit individual this compound molecules onto the prepared Cu(111) substrate, the material is sublimated by rapid heating from a Si wafer.[1] This method helps to increase the sublimation rate relative to the fragmentation rate of the molecule.

  • Deposition Conditions: The Cu(111) substrate is held at a cryogenic temperature of 10 K during the deposition process to immobilize the molecules upon adsorption.[1]

AFM Imaging
  • Instrumentation: A low-temperature AFM/STM system operating in UHV is required.

  • Tip Functionalization: The AFM tip is functionalized with a single carbon monoxide (CO) molecule. This is achieved by intentionally picking up a CO molecule from the surface. The CO-terminated tip enhances spatial resolution by providing a well-defined, sharp probe.

  • Imaging Parameters:

    • The AFM is operated in constant-height mode.[1]

    • A small oscillation amplitude of 1 Å is used to be sensitive to the short-range Pauli repulsion forces that delineate the molecular structure.[1][8]

    • The sample voltage is set to 0 V to minimize electronic effects and primarily probe the molecule's topography.[1]

  • Image Acquisition:

    • A reference height is established using STM on the bare Cu(111) surface (e.g., V = 0.1 V, I = 1 pA).[1]

    • A series of constant-height AFM images are acquired at progressively closer tip-sample distances (e.g., approaching the tip by 1.6 Å, 1.9 Å, and 2.2 Å from the reference height).[1] This allows for the observation of different features of the molecule as the tip interacts more strongly with it.

    • The frequency shift of the cantilever is recorded as the imaging signal.

Data Processing and Analysis
  • Filtering: The raw AFM data can be processed using a Laplace filter to enhance the visibility of the bond structure.[1]

  • Computational Simulation: To confirm the experimental findings, the AFM images are compared with theoretical simulations.[1][8]

    • Density functional theory (DFT) calculations are performed to determine the relaxed geometry of this compound on the Cu(111) surface.[1]

    • AFM image simulations are then carried out using a probe particle model, which calculates the forces between the CO-functionalized tip and the molecule.[8]

  • Structural Confirmation: A close match between the experimental and simulated AFM images provides strong evidence for the determined molecular structure of this compound.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for data analysis in the AFM imaging of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_imaging AFM Imaging cluster_analysis Data Analysis sub_prep Substrate Preparation (Cu(111) cleaning) deposition Sublimation onto Cu(111) at 10K sub_prep->deposition kek_synth This compound Synthesis kek_synth->deposition tip_func Tip Functionalization (CO pickup) deposition->tip_func imaging Constant-Height AFM Imaging tip_func->imaging raw_data Raw AFM Data (Frequency Shift) imaging->raw_data filtering Laplace Filtering raw_data->filtering comparison Comparison & Confirmation filtering->comparison sim Computational Simulation (DFT + PPM) sim->comparison data_analysis_logic cluster_processing Image Processing cluster_simulation Theoretical Modeling exp_img Experimental AFM Image laplace Apply Laplace Filter exp_img->laplace processed_img Enhanced Bond Structure Image laplace->processed_img comparison Structural Confirmation: Do experimental and simulated images match? processed_img->comparison dft DFT Calculation of This compound on Cu(111) ppm Probe Particle Model AFM Simulation dft->ppm sim_img Simulated AFM Image ppm->sim_img sim_img->comparison conclusion Confirmation of Clar Structure for this compound comparison->conclusion Yes

References

Application Notes and Protocols for Computational Chemistry Approaches in the Study of Kekulene's Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kekulene (C₄₈H₂₄) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of twelve fused benzene rings in a cyclic arrangement, forming a central macrocyclic cavity. For decades, its electronic structure has been a subject of intense debate, centered around two primary models: the "superaromatic" model and the Clar's π-sextet model.[1][2][3] The superaromatic model posits a global delocalization of π-electrons across two concentric annulene pathways ([4]annulene and[5]annulene), which would lead to exceptional stability.[1][3] In contrast, Clar's model suggests that the π-electrons are localized within six disjoint aromatic benzene-like rings (π-sextets).[1][3]

Computational chemistry has emerged as an indispensable tool for elucidating the properties of complex molecules like this compound, providing insights that are often difficult to obtain through experimental means alone.[6][7] Theoretical calculations of its geometric, magnetic, and electronic properties have been pivotal in resolving the debate over its aromaticity, with a strong consensus now favoring the Clar model.[1][8][9][10]

These application notes provide an overview of the key computational methods and detailed protocols used to investigate the properties of this compound.

Key Computational Methods

Density Functional Theory (DFT) is the most widely used and reliable method for studying this compound. It offers a good balance between computational cost and accuracy for large systems.

  • Functionals: Hybrid functionals like B3LYP and gradient-corrected functionals such as PBE are commonly employed.[9][11]

  • Basis Sets: Pople-style basis sets (e.g., 6-31G(d)) and triple-zeta basis sets with polarization functions (e.g., def2-TZVP) are typical choices for accurate geometry and electronic property calculations.[9][11][12]

  • Dispersion Corrections: For accurate calculations, especially when considering intermolecular interactions or on-surface simulations, dispersion corrections (e.g., Grimme's D3) are recommended.[13]

Application Protocols

Geometric Structure Optimization

A precise understanding of this compound's geometry, particularly its C-C bond lengths, is the first step in assessing its aromaticity. Significant bond length alternation supports a model of localized π-electrons (Clar's model), whereas uniform bond lengths would suggest delocalization (superaromaticity).

Protocol:

  • Input Structure: Build the initial 3D structure of this compound (C₄₈H₂₄).

  • Computational Method:

    • Software: Gaussian, ORCA, etc.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP.[9][14]

    • Basis Set: def2-TZVP.[9][14]

    • Job Type: Opt (Geometry Optimization) and Freq (Frequency analysis to confirm a true minimum).

  • Execution: Run the calculation. The output will provide the optimized Cartesian coordinates.

  • Analysis: Measure the C-C bond lengths from the optimized structure. Compare these values with experimental X-ray diffraction (XRD) data. Computational results at this level of theory have been shown to reproduce experimental bond lengths to within 0.01 Å.[9]

Data Presentation:

Bond Type (Label)Calculated Bond Length (Å) (B3LYP/def2-TZVP)[9][15]Experimental Bond Length (Å) (XRD)[9]Description
a1.371.38Outer radial bond, high double bond character
b1.421.42
c1.431.43
d1.421.42
e1.461.46Inner radial bond, high single bond character
f1.401.40

The bond labels correspond to the inequivalent C-C bonds in the Clar structure.

Aromaticity Analysis

Multiple computational metrics are used to quantify the aromaticity of the rings within this compound.

HOMA is a geometry-based index. A HOMA value of 1 indicates a fully aromatic ring, while values less than 1 (or negative) suggest lower aromaticity or antiaromaticity.

Protocol:

  • Prerequisite: An optimized molecular geometry is required (see Protocol 1).

  • Calculation: HOMA values are calculated for specific rings using the optimized bond lengths and the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²]

    • n: number of bonds in the ring.

    • α: a normalization constant.

    • R_opt: the optimal bond length for an aromatic C-C bond (e.g., 1.403 Å, calculated as the average of single and double bond lengths in trans-1,3-butadiene at the same level of theory).[1][15]

    • R_i: the individual bond lengths in the ring.

  • Analysis: Calculate HOMA for the benzenoid rings and for the inner and outer macrocyclic paths.

Data Presentation:

Ring SystemCalculated HOMA value[16]Interpretation
Benzenoid Ring A0.778Aromatic
Benzenoid Ring B0.547Moderately Aromatic
Inner[4]annulene path-0.33Non-aromatic / slightly antiaromatic
Outer[5]annulene path0.17Non-aromatic

NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at the center of a ring. Aromatic rings sustain a diatropic ring current, leading to negative (shielded) NICS values. Antiaromatic rings have positive (deshielded) NICS values.

Protocol:

  • Prerequisite: An optimized molecular geometry is required.

  • Input Modification: Place a "ghost" atom (Bq in Gaussian) at the geometric center of the ring of interest. For NICS(1), the ghost atom is placed 1 Å above the ring plane.[17] For complex systems like this compound, a NICS-XY scan, which maps the NICS values across the molecular plane, is recommended.[18]

  • Computational Method:

    • Software: Gaussian.

    • Method: Gauge-Including Atomic Orbital (GIAO) method with DFT.[5][19]

    • Functional/Basis Set: B3LYP/6-311G(d,p) or similar.[5]

    • Job Type: NMR.

  • Execution: Run the NMR calculation.

  • Analysis: The isotropic magnetic shielding value for the ghost atom is extracted from the output file. The NICS value is the negative of this shielding value.

Data Presentation:

Ring CenterCalculated NICS(0) (ppm) (GIAO/B3LYP/3-21G)[19]Interpretation
Inner Cavity-1.3Non-aromatic
Benzenoid Ring (Outer)-9.9Aromatic
Benzenoid Ring (Inner)-10.4Aromatic
Electronic Properties Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding a molecule's electronic behavior, reactivity, and optical properties.[20][21]

Protocol:

  • Prerequisite: A completed geometry optimization or single-point energy calculation. The checkpoint file (.chk or .fchk) is required.

  • Computational Method: The orbital energies are a standard output of any DFT calculation.

  • Analysis:

    • Identify the energies of the HOMO and LUMO from the output file.

    • Calculate the HOMO-LUMO gap: E_gap = E_LUMO - E_HOMO.[21]

    • Use visualization software (e.g., GaussView, Avogadro) to generate and view the 3D isosurfaces of the HOMO and LUMO orbitals from the checkpoint file.

Data Presentation:

PropertyCalculated Value (B3LYP/def2-TZVP)[9]
HOMO Energy(Varies with method)
LUMO Energy(Varies with method)
HOMO-LUMO Gap3.55 eV

The unusually large HOMO-LUMO gap for such a large conjugated system is further evidence against global delocalization and supports the Clar model.[9]

Visualizations

Computational_Workflow_for_this compound cluster_setup 1. Initial Setup cluster_geom 2. Geometry Optimization cluster_analysis 3. Property Calculation & Analysis cluster_conclusion 4. Conclusion start Define this compound Structure (C48H24) method Select Computational Method (e.g., DFT: B3LYP/def2-TZVP) start->method geom_opt Perform Geometry Optimization method->geom_opt freq Frequency Calculation geom_opt->freq check_min Confirm True Minimum (No Imaginary Frequencies) freq->check_min bond_lengths Analyze Bond Lengths check_min->bond_lengths nics Perform NICS Calculation (GIAO-NMR) check_min->nics electronic Analyze Electronic Properties (HOMO-LUMO Gap, Orbitals) check_min->electronic homa Calculate HOMA Index bond_lengths->homa conclusion Compare with Models (Clar vs. Superaromatic) homa->conclusion nics->conclusion electronic->conclusion

Caption: Computational workflow for analyzing this compound's properties.

Aromaticity_Models_this compound cluster_models Theoretical Models cluster_evidence Computational Evidence This compound This compound Aromaticity Debate Superaromatic Superaromatic Model (Global Delocalization) This compound->Superaromatic Hypothesis 1 Clar Clar's π-Sextet Model (Localized Aromaticity) This compound->Clar Hypothesis 2 Geom Geometric Data (Bond Length Alternation) Geom->Superaromatic contradicts Geom->Clar supports Magnetic Magnetic Data (NICS values) Magnetic->Superaromatic contradicts Magnetic->Clar supports Electronic Electronic Data (Large HOMO-LUMO Gap) Electronic->Superaromatic contradicts Electronic->Clar supports

Caption: Logical relationship between this compound aromaticity models.

References

Application Notes & Protocols: Synthesis and Potential Applications of Kekulene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kekulene (C₄₈H₂₄), a fascinating-circulene, is a polycyclic aromatic hydrocarbon (PAH) composed of 12 fused benzene rings in a cyclic arrangement.[1] First synthesized by Staab and Diederich in 1978, its unique electronic structure has been a subject of intense research, particularly concerning its aromaticity.[1][2] The debate has centered on two primary models: the "Kekulé" structure, which proposes two concentric, super-aromatic annulenes, and the "Clar" model, which describes a structure with six localized aromatic π-sextets.[1] Overwhelming experimental evidence from X-ray diffraction, NMR spectroscopy, and single-molecule atomic force microscopy (AFM) now supports the Clar model, indicating a significant degree of bond localization.[1][3][4]

Recent advances in synthetic chemistry, including on-surface synthesis and methods for creating soluble, functionalized derivatives, have renewed interest in this compound and its analogues.[5][6] These developments are paving the way for potential applications in organic electronics, materials science, and as complex scaffolds for larger functional molecules. These notes provide an overview of synthetic strategies, key experimental protocols, and potential applications for this unique class of molecules.

Application Notes

Organic Electronics and Materials Science

This compound and its derivatives represent unique carbon nanostructures with distinct electronic properties. Their planar, rigid framework and extended π-conjugation make them attractive candidates for applications in organic electronics.

  • Models for Graphene Pores: Cycloarenes like this compound serve as ideal molecular models for pores in graphene, allowing for the study of fundamental electronic properties in confined nanostructures.[3]

  • Organic Semiconductors: Thiophene-annulated analogues of related polycyclic compounds have shown promise as organic semiconductors due to their stability and high charge mobility.[7] The defined structure of this compound derivatives could allow for precise tuning of electronic properties, such as the HOMO-LUMO gap, which is critical for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

  • Spintronics: The unique electronic and magnetic properties of certain this compound-based nanomaterials have led to suggestions of their potential use in spintronics and quantum information science.[8]

Molecular Sensing

The central cavity and the large, electron-rich surface of this compound make it a candidate for molecular sensing applications. The interaction of guest molecules with the this compound surface can induce measurable changes in its electronic or spectroscopic properties.

  • Gas Adsorption: A computational study using Density Functional Theory (DFT) investigated the interaction between this compound and various hazardous gas molecules.[9] The study predicted that this compound could serve as a selective adsorbent for toxic gases like sulfur dioxide (SO₂), with adsorption being an exothermic and spontaneous process.[9] This highlights its potential for use in chemical sensors.

Gas MoleculeAdsorption Energy (kcal/mol)
Methane (CH₄)0.19
Carbon Monoxide (CO)-1.40
Hydrogen (H₂)-0.04
Ammonia (NH₃)-4.79
Sulfur Dioxide (SO₂)-2.81
Table 1: Computed adsorption energies of various gas molecules on a this compound surface, indicating the strength of the interaction. Data sourced from a DFT study.[9]
Supramolecular Chemistry and Drug Development Scaffolds

While direct applications of this compound in drug development are not established, its rigid, well-defined structure makes it an interesting platform for supramolecular chemistry.

  • Host-Guest Chemistry: The central cavity, lined with six hydrogen atoms, provides a unique environment for host-guest interactions, although the non-bonding distances between these hydrogens are unusually short (approx. 196 pm).[10]

  • Scaffolding: Aryl-substituted, soluble this compound derivatives can be used as elaborate, three-dimensional scaffolds.[6] Functional groups can be precisely positioned on the periphery to create complex molecules with potential applications in catalysis or as building blocks for larger, biologically active systems. The development of such complex molecules is a continuing challenge in medicinal chemistry.[11]

Visualized Workflows and Concepts

The following diagrams illustrate key synthetic strategies and fundamental concepts related to this compound.

G cluster_0 Classic Synthesis (Staab & Diederich, 1978) cluster_1 Modern Synthesis (Perez et al., 2019) cluster_2 Final Steps to this compound a1 Pschorr Reaction Cascade a2 Multi-step synthesis of 5,6,8,9-tetrahydrobenzo[m]tetraphene a1->a2 a3 Low Overall Yield (~2.5% over 4 steps) a2->a3 c1 Coupling & Cyclization a3->c1 b1 Benzodiyne Synthon + Styrene b2 Double Diels-Alder Reaction b1->b2 b3 One-step to 5,6,8,9-tetrahydrobenzo[m]tetraphene b2->b3 b4 Improved Yield (~11% for desired isomer) b3->b4 b4->c1 start Synthesis of Key Intermediate start->a1 start->b1 c2 Photocyclization c1->c2 c3 Dehydrogenation (DDQ) c2->c3 end_node This compound c3->end_node

Caption: Comparison of classic and modern synthetic routes to this compound.[2][12][3]

G cluster_0 This compound Electronic Structure Models cluster_1 Experimental & Computational Evidence This compound This compound (C48H24) clar Clar Model (Benzenoid) This compound->clar annulenoid Kekulé Model (Annulenoid/Superaromatic) This compound->annulenoid clar_desc • Six localized aromatic π-sextets • Non-aromatic connecting rings • Bond length alternation clar->clar_desc evidence X-Ray Diffraction [7] ¹H-NMR Spectroscopy [7] Single-Molecule AFM [3] Computational Analysis [3] clar->evidence annulenoid_desc • Two concentric annulenes ([18] and [30] π-electrons) • Global π-delocalization • Uniform bond lengths annulenoid->annulenoid_desc conclusion Evidence strongly supports the Clar Model evidence->conclusion

Caption: Logical diagram of the two competing aromaticity models for this compound.[12][3][4]

G cluster_char Characterization start Start: Clean Cu(111) Surface step1 Precursor Deposition (Vapor Sublimation) start->step1 step2 Thermal Annealing (Surface-Confined Cyclodehydrogenation) step1->step2 step3 Formation of This compound Monolayer step2->step3 char1 STM Imaging (Verify Structure & Ordering) step3->char1 char2 Photoemission Tomography (ARPES) (Determine Orbital Structure) step3->char2

Caption: Experimental workflow for the on-surface synthesis of this compound.[5][13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Staab and Diederich Route (Selected Steps)

This protocol outlines key steps from the landmark total synthesis of this compound, a process that was the culmination of nearly two decades of work.[2][14]

A. Macrocycle Formation via Double Nucleophilic Substitution

  • Reactants: Dithiol precursor and dibromide precursor.

  • Reagents: Potassium hydroxide (KOH).

  • Solvent: Ethanol and Benzene.

  • Procedure:

    • Prepare a high-dilution setup (final concentration ~1 mM) to favor intramolecular cyclization over intermolecular polymerization.

    • Dissolve the dithiol and dibromide precursors in a mixture of ethanol and benzene.

    • Add a solution of KOH in ethanol dropwise to the reaction mixture at reflux over 24 hours.

    • Continue refluxing for an additional 24 hours after the addition is complete.

    • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting macrocycle by column chromatography. A yield of approximately 60% can be expected for this cyclization step.[2]

B. Final Dehydrogenation to this compound

  • Reactant: Octahydrothis compound.

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Solvent: 1,2,4-Trichlorobenzene.

  • Procedure:

    • Dissolve the octahydrothis compound precursor in 1,2,4-trichlorobenzene. Due to the low solubility, this requires heating.

    • Add an excess of DDQ to the solution.

    • Heat the reaction mixture at 100 °C for 3 days.[2][14]

    • Monitor the reaction by an appropriate method (e.g., mass spectrometry of aliquots).

    • Upon completion, cool the mixture. This compound is extremely insoluble and will precipitate.

    • Isolate the crude this compound by filtration.

    • Purification is exceptionally challenging due to insolubility. The original method involved recrystallization from boiling triphenylene (at ~400 °C).[2][14]

Protocol 2: On-Surface Synthesis of this compound from a Custom Precursor

This protocol describes the formation of a this compound monolayer on a copper surface, enabling advanced surface science characterization.[5][13]

A. Synthesis of Precursor 5 (1,4,7(2,7)-triphenanthrenacyclononaphane-2,5,8-triene)

  • Key Reaction: McMurry coupling of phenanthrene-2,7-dicarbaldehyde (4).

  • Reagents: Titanium tetrachloride (TiCl₄) and Zinc (Zn) powder.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Zn powder and TiCl₄ to anhydrous THF at a low temperature (e.g., 0 °C) to form the low-valent titanium reagent.

    • Prepare a dilute solution of phenanthrene-2,7-dicarbaldehyde (4) in anhydrous THF.

    • Add the aldehyde solution dropwise to the stirred titanium reagent solution at reflux over several hours.

    • After addition, continue refluxing for an additional period (e.g., 4-6 hours).

    • Cool the reaction and quench carefully with an aqueous solution (e.g., K₂CO₃).

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate.

    • Purify the precursor (5) by column chromatography followed by recrystallization to yield a beige crystalline solid (yield ~35%).[5]

B. On-Surface Cyclodehydrogenation

  • Substrate: Single-crystal Cu(111) surface.

  • Apparatus: Ultra-high vacuum (UHV) system equipped for vapor deposition, sample heating, Scanning Tunneling Microscopy (STM), and Angle-Resolved Photoemission Spectroscopy (ARPES).

  • Procedure:

    • Clean the Cu(111) substrate by repeated cycles of argon ion sputtering and annealing (~850 K) in UHV.

    • Deposit the precursor molecule (5) onto the clean Cu(111) surface held at room temperature via thermal sublimation from a Knudsen cell.

    • Confirm the deposition of intact precursor molecules using STM.

    • Anneal the sample to induce the on-surface cyclodehydrogenation reaction. The specific temperature will depend on the activation barrier but is typically in the range of 200-400 °C.

    • After cooling, confirm the formation of a well-ordered this compound monolayer using STM and characterize its electronic structure using ARPES (photoemission tomography).[5][13]

Protocol 3: Facile Synthesis of Aryl-Substituted, Soluble this compound Derivatives

This protocol uses a modern, solution-phase approach to generate this compound derivatives with peripheral aryl groups that enhance solubility.[6]

A. Macrocyclization via Suzuki Coupling

  • Reactants: Aromatic diboronic ester (e.g., derived from 3) and an aromatic dibromide (e.g., 4).

  • Catalyst System: Pd₂(dba)₃ (catalyst), [(tBu)₃PH]BF₄ (ligand).

  • Base: Sodium bicarbonate (NaHCO₃).

  • Solvent: THF/H₂O mixture.

  • Procedure:

    • Combine the diboronic ester, dibromide, catalyst, ligand, and base in a THF/H₂O solvent mixture.

    • Heat the reaction mixture at 80 °C under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

    • Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the resulting macrocycle (e.g., 5) by column chromatography.

B. Final Cyclization via Bismuth-Catalyzed Reaction

  • Reactant: Macrocyclic vinyl ether precursor (e.g., 5).

  • Catalyst: Bismuth(III) triflate (Bi(OTf)₃).

  • Solvent: 1,2-dichloroethane.

  • Procedure:

    • Dissolve the macrocyclic precursor in 1,2-dichloroethane.

    • Add a catalytic amount of Bi(OTf)₃ to the solution.

    • Heat the reaction mixture to 90 °C. Lower temperatures may result in incomplete or partial cyclization.[6]

    • Monitor the reaction for the formation of the final product.

    • Upon completion, quench the reaction, perform a workup, and purify the final aryl-substituted this compound derivative (e.g., 7) by chromatography to yield a soluble product (yield ~37%).[6]

References

Application Notes and Protocols: Exploring the Use of Kekulene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kekulene, a unique polycyclic aromatic hydrocarbon, presents a fascinating case for exploration in the field of organic electronics. Composed of twelve fused benzene rings in a cyclic arrangement, its structure is best described by the Clar model, which posits the existence of disjoint aromatic sextets.[1][2][3] This arrangement results in a distinctive electronic structure with potential for charge transport and photophysical activity. While experimental data on the performance of pristine this compound in organic electronic devices remains limited, its calculated electronic properties and the performance of its derivatives suggest it as a promising candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

These application notes provide an overview of the potential of this compound in organic electronics, alongside detailed protocols for the fabrication and characterization of this compound-based devices. The information is intended to guide researchers in exploring the untapped potential of this intriguing molecule.

Potential Applications and Rationale

This compound's large, planar, and highly conjugated system provides a strong basis for its potential use in organic electronics. The delocalized π-electron system is a fundamental requirement for charge transport in organic semiconductors. Theoretical studies and the characterization of this compound derivatives offer insights into its potential performance.

  • Organic Field-Effect Transistors (OFETs): The ability of this compound's π-orbitals to overlap between adjacent molecules in a solid-state packing could facilitate charge hopping, a key mechanism for charge transport in OFETs. The charge carrier mobility, a critical parameter for OFET performance, would be highly dependent on the crystalline packing of this compound molecules.

  • Organic Photovoltaics (OPVs): In OPVs, a material's ability to absorb light and separate charge is paramount. This compound's extended conjugation suggests it will absorb in the UV-visible region. When paired with a suitable electron acceptor, it could potentially function as a donor material in a bulk heterojunction solar cell.

  • Organic Light-Emitting Diodes (OLEDs): For a material to be effective in an OLED, it must exhibit efficient electroluminescence. While pristine this compound's photoluminescence quantum yield (PLQY) is low, π-extended this compound derivatives have shown significantly improved PLQY. This suggests that with appropriate molecular engineering, this compound-based materials could be developed as emitters or hosts in OLEDs.

Quantitative Data Summary

PropertyValueSourceNotes
Calculated HOMO-LUMO Gap 3.55 eVComputational Study[4]This relatively large gap suggests that pristine this compound might be more suitable as a host material or require significant modification for use as a low bandgap donor in OPVs.
Photoluminescence Quantum Yield (PLQY) of a π-extended this compound derivative Up to 60% in solutionExperimental Study[5]Demonstrates that the this compound core can be functionalized to achieve high PLQY, a crucial parameter for OLED applications.[5]
Calculated Mean Polarizability 135.5 ųTheoretical Calculation[6]High polarizability can be indicative of strong intermolecular interactions, which can influence charge transport properties.[6]

Experimental Protocols

The following protocols are generalized procedures for the fabrication and characterization of organic electronic devices. These can be adapted for the use of this compound or its derivatives, which can be synthesized following established or improved routes.[1][3]

Protocol 1: Solution-Processed Organic Field-Effect Transistor (OFET) Fabrication and Characterization

This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-based deposition method for the this compound semiconductor layer.

Materials and Equipment:

  • Heavily doped silicon wafers with a thermally grown SiO₂ layer (gate dielectric)

  • This compound or this compound derivative dissolved in a suitable organic solvent (e.g., chlorobenzene, toluene)

  • Photoresist and developer for patterning

  • Gold (Au) for source and drain electrodes

  • Spin coater

  • Thermal evaporator

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired size.

    • Clean the substrates sequentially in an ultrasonic bath with acetone and methanol.

    • Dry the substrates with a stream of nitrogen gas.

  • Semiconductor Deposition:

    • Prepare a solution of this compound in a suitable solvent.

    • Spin-coat the this compound solution onto the cleaned SiO₂ surface to form a thin film. The spin speed and solution concentration will determine the film thickness.

    • Anneal the film on a hotplate to remove residual solvent and potentially improve crystallinity.

  • Electrode Deposition:

    • Use photolithography to define the source and drain electrode patterns.

    • Thermally evaporate a thin layer of chromium (as an adhesion layer) followed by a thicker layer of gold.

    • Perform a lift-off process to remove the photoresist, leaving the patterned Au electrodes.

  • Characterization:

    • Place the fabricated device on the probe station.

    • Measure the transfer and output characteristics using the semiconductor parameter analyzer.

    • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ) and the on/off current ratio.

Protocol 2: Thermally Evaporated Organic Light-Emitting Diode (OLED) Fabrication and Characterization

This protocol outlines the fabrication of a multi-layer OLED using thermal evaporation in a high-vacuum environment.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-transport layer (HTL) material

  • This compound or this compound derivative (as emissive layer or host)

  • Electron-transport layer (ETL) material (e.g., TPBi)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

  • High-vacuum thermal evaporator with multiple sources

  • Electroluminescence measurement system (spectrometer, photodetector, source meter)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates thoroughly.

    • Treat the ITO surface with oxygen plasma to improve its work function and promote hole injection.

  • Hole-Injection and Transport Layer Deposition:

    • If using PEDOT:PSS as the HIL, spin-coat it onto the ITO substrate and anneal.

    • Transfer the substrate to the thermal evaporator.

    • Sequentially deposit the HTL material to the desired thickness.

  • Emissive Layer Deposition:

    • Thermally evaporate the this compound or this compound derivative as the emissive layer. If used as a host, co-evaporate it with a suitable dopant.

  • Electron-Transport and Injection Layer Deposition:

    • Deposit the ETL and EIL materials sequentially without breaking the vacuum.

  • Cathode Deposition:

    • Deposit the aluminum cathode through a shadow mask to define the active area of the device.

  • Encapsulation and Characterization:

    • Encapsulate the device to protect it from atmospheric moisture and oxygen.

    • Measure the current density-voltage-luminance (J-V-L) characteristics.

    • Measure the electroluminescence spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

    • Calculate the external quantum efficiency (EQE) from the luminance and current density data.[7][8][9][10][11]

Visualizations

Experimental Workflow for OFET Fabrication

OFET_Fabrication cluster_prep Substrate Preparation cluster_film Semiconductor Deposition cluster_electrode Electrode Deposition cluster_char Characterization start Si/SiO₂ Wafer clean Cleaning start->clean spin_coat Spin Coating (this compound Solution) clean->spin_coat anneal Annealing spin_coat->anneal photolitho Photolithography anneal->photolitho evaporation Thermal Evaporation (Au) photolitho->evaporation liftoff Lift-off evaporation->liftoff measure Electrical Measurement liftoff->measure

Caption: Workflow for the fabrication of a solution-processed this compound-based OFET.

Logical Relationship of OLED Device Layers

OLED_Structure cluster_charge_transport Charge Transport and Recombination anode Anode (ITO) hil Hole Injection Layer (HIL) anode->hil Hole Injection htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (this compound) htl->eml Hole Transport etl Electron Transport Layer (ETL) eml->etl Electron Transport eil Electron Injection Layer (EIL) etl->eil cathode Cathode (Al) eil->cathode Electron Injection

Caption: Layered structure and charge transport pathway in a this compound-based OLED.

References

High-Resolution Imaging of Polycyclic Aromatic Hydrocarbons: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-resolution imaging of polycyclic aromatic hydrocarbons (PAHs). It is designed to guide researchers in selecting and implementing the most suitable techniques for their specific research needs, with a focus on applications in material science, environmental analysis, and drug development.

Introduction to High-Resolution Imaging of PAHs

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with diverse applications and significant environmental and health implications. Their unique electronic and structural properties make them interesting candidates for molecular electronics and drug development. High-resolution imaging techniques are crucial for characterizing individual PAH molecules, understanding their self-assembly on surfaces, and mapping their distribution in complex matrices. This guide focuses on three key techniques: Scanning Tunneling Microscopy (STM), Non-Contact Atomic Force Microscopy (nc-AFM), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Comparative Overview of Techniques

The choice of imaging technique depends on the specific research question, the nature of the sample, and the desired information. The following table summarizes the key quantitative parameters of STM, nc-AFM, and MALDI-TOF MS for the analysis of PAHs.

FeatureScanning Tunneling Microscopy (STM)Non-Contact Atomic Force Microscopy (nc-AFM)MALDI-TOF Mass Spectrometry
Principle Measures tunneling current between a sharp tip and a conductive sample.Measures forces between a vibrating tip and the sample surface.Measures the mass-to-charge ratio of ionized molecules.
Spatial Resolution Atomic resolution (~0.1 nm)Atomic resolution (~0.1 nm)~10-50 µm
Information Obtained Electronic structure, topography of conductive samples.Atomic-scale topography of both conductive and insulating samples.Molecular weight and spatial distribution of analytes.
Sample Requirements Conductive or semi-conductive substrate, ultra-high vacuum (UHV), cryogenic temperatures.Atomically flat substrate, UHV, cryogenic temperatures.Co-crystallization with a matrix, can be performed under vacuum or ambient pressure.
Sensitivity Single moleculeSingle moleculePicomole to femtomole range
Key Advantage Provides detailed information on the electronic properties of PAHs.Can image non-conductive PAHs and resolve intramolecular bonds.High-throughput analysis of molecular weight and distribution in tissues.

Application Notes and Protocols

Scanning Tunneling Microscopy (STM) for High-Resolution Imaging of PAHs

Application Note: STM is a powerful technique for visualizing the topography and probing the local electronic structure of individual PAH molecules adsorbed on conductive surfaces. It is particularly useful for studying on-surface synthesis, self-assembly, and charge transport properties of PAHs.

Experimental Protocol: STM Imaging of PAHs on a Conductive Substrate

This protocol outlines the steps for imaging PAHs on a gold (Au(111)) surface under ultra-high vacuum (UHV) conditions.

Materials:

  • PAH of interest

  • Au(111) single crystal substrate

  • Solvent for dissolving the PAH (e.g., toluene, chloroform)

  • UHV-compatible evaporator

  • STM instrument with a sharp metallic tip (e.g., Pt/Ir or W)

Protocol:

  • Substrate Preparation:

    • Clean the Au(111) substrate through repeated cycles of argon ion sputtering and annealing in UHV to obtain a clean, atomically flat surface with the characteristic herringbone reconstruction.

  • Sample Deposition:

    • Dissolve the PAH in a suitable solvent to a low concentration (e.g., 1 mg/mL).

    • Degas the PAH solution thoroughly.

    • Deposit the PAH onto the clean Au(111) surface via thermal evaporation from a UHV-compatible evaporator. The substrate can be held at room temperature or cooled to cryogenic temperatures during deposition to control molecular mobility and assembly.

  • STM Imaging:

    • Transfer the sample to the STM stage, which is typically cooled to cryogenic temperatures (e.g., 4.5 K) to immobilize the molecules.

    • Approach the STM tip to the sample surface.

    • Set the tunneling parameters:

      • Bias Voltage (Vbias): Typically in the range of -2 V to +2 V. The polarity and magnitude determine which electronic states of the molecule and substrate are probed.

      • Tunneling Current (It): Typically in the range of 1 pA to 100 pA. Lower currents are used for imaging weakly adsorbed molecules to minimize tip-induced interactions.

    • Acquire constant-current STM images by scanning the tip across the surface and maintaining a constant tunneling current.

Workflow for STM Imaging of PAHs

STM_Workflow cluster_prep Sample Preparation cluster_imaging STM Imaging cluster_analysis Data Analysis sub_prep Au(111) Substrate Cleaning (Sputtering & Annealing) pah_dep PAH Deposition (Thermal Evaporation in UHV) sub_prep->pah_dep transfer Transfer to Cryogenic STM Stage pah_dep->transfer tip_approach Tip Approach transfer->tip_approach set_params Set Tunneling Parameters (V_bias, I_t) tip_approach->set_params acquire Acquire Constant-Current Images set_params->acquire topo_analysis Topographical Analysis acquire->topo_analysis sts_analysis Scanning Tunneling Spectroscopy (STS) (Optional) acquire->sts_analysis ncAFM_Workflow cluster_prep Sample Preparation cluster_tip_func Tip Functionalization cluster_imaging nc-AFM Imaging sub_prep Substrate Preparation (e.g., Cu(111)) pah_dep PAH Deposition in UHV sub_prep->pah_dep transfer Transfer to Cryogenic nc-AFM pah_dep->transfer co_adsorp Adsorb CO on Surface co_pickup Pick up CO with AFM Tip co_adsorp->co_pickup tip_approach Tip Approach co_pickup->tip_approach transfer->tip_approach set_params Set Imaging Parameters (Amplitude, Δf setpoint) tip_approach->set_params acquire Acquire Constant-Height Images set_params->acquire data_analysis data_analysis acquire->data_analysis Data Analysis (Bond Structure Identification) MALDI_Workflow cluster_prep Sample Preparation cluster_matrix Matrix Application cluster_analysis MALDI-TOF Analysis cluster_data Data Analysis tissue_mount Mount Tissue Section on Target Plate deparaffinize Deparaffinization (for FFPE) tissue_mount->deparaffinize matrix_apply Apply Matrix to Tissue deparaffinize->matrix_apply matrix_prep Prepare Matrix Solution matrix_prep->matrix_apply load_sample Load Sample into Mass Spectrometer matrix_apply->load_sample set_params Set Instrument Parameters (Laser Energy, Mass Range, Raster Size) load_sample->set_params acquire_spectra Acquire Mass Spectra across Tissue set_params->acquire_spectra ion_maps Generate Ion Intensity Maps acquire_spectra->ion_maps correlate Correlate with Histology ion_maps->correlate

Protocols for handling and solubilizing Kekulene in the laboratory.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kekulene (C₄₈H₂₄) is a unique polycyclic aromatic hydrocarbon (PAH) characterized by a macrocyclic structure of 12 fused benzene rings. Its fascinating electronic and structural properties have made it a subject of significant interest in the fields of organic chemistry, materials science, and nanoscience. However, the planar and highly conjugated nature of this compound results in strong intermolecular π-π stacking, leading to extremely low solubility in common organic solvents at ambient temperatures. This property presents a significant challenge for its handling, characterization, and solution-phase applications.

These application notes provide detailed protocols for the safe handling and effective solubilization of this compound in a laboratory setting, enabling researchers to conduct further studies and explore its potential applications.

Safety Precautions and Hazard Information

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles are essential.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: In cases where aerosolization or dust formation is possible, a properly fitted respirator (e.g., N95 or higher) should be used.

General Handling Guidelines:

  • Avoid inhalation of dust or fumes.

  • Prevent skin and eye contact.

  • Work in a well-ventilated area, preferably a fume hood.

  • All equipment and work surfaces should be decontaminated after use.

  • Dispose of this compound waste in accordance with institutional and local regulations for hazardous chemical waste.

Potential Hazards of Large Polycyclic Aromatic Hydrocarbons:

Hazard CategoryDescription
Carcinogenicity Many large PAHs are classified as known or suspected carcinogens.[2][4][5]
Mutagenicity Can induce genetic mutations.[1]
Toxicity May cause damage to the liver, kidneys, and skin upon prolonged or repeated exposure.[2][4]
Skin Irritation Direct contact can cause skin irritation and inflammation.[2]
Eye Irritation Can cause serious eye irritation.

Solubility of this compound

This compound is notoriously insoluble in most common organic solvents at room temperature.[6][7] Achieving dissolution requires the use of high-boiling point aromatic solvents and elevated temperatures.

Qualitative Solubility and Dissolution Conditions:

SolventChemical FormulaBoiling Point (°C)Dissolution Conditions
1,2,4-TrichlorobenzeneC₆H₃Cl₃213Heating to approximately 200-215°C is required for NMR spectroscopy.[6]
TriphenyleneC₁₈H₁₂438Used for recrystallization by dissolving at its boiling point (~400°C) and allowing slow cooling.
Other high-boiling aromatic solvents->200May show limited solubility at elevated temperatures.

Note: Quantitative solubility data for this compound is scarce in the literature due to its extremely low solubility under standard conditions.

Experimental Protocols

Protocol for Solubilizing this compound for NMR Spectroscopy

This protocol describes the preparation of a this compound solution in deuterated 1,2,4-trichlorobenzene for Nuclear Magnetic Resonance (NMR) analysis.

Materials:

  • This compound solid

  • Deuterated 1,2,4-trichlorobenzene (TCB-d₃)

  • High-temperature NMR tube (e.g., J. Young valve tube)

  • Heating block or oil bath capable of reaching >200°C

  • Vortex mixer

  • Pipettes and appropriate tips

Procedure:

  • Preparation: In a chemical fume hood, carefully weigh a small amount of this compound (typically <1 mg) and transfer it into a high-temperature NMR tube.

  • Solvent Addition: Add the desired volume of deuterated 1,2,4-trichlorobenzene (e.g., 0.5-0.7 mL) to the NMR tube.

  • Sealing: Securely seal the NMR tube. If using a J. Young tube, ensure the valve is properly closed.

  • Heating: Place the NMR tube in a preheated heating block or oil bath set to approximately 200-215°C.[6][7]

  • Dissolution: Periodically and carefully remove the tube from the heat source and gently vortex to aid dissolution. This process may take a considerable amount of time. Visually inspect for any remaining solid particles.

  • NMR Acquisition: Once the this compound is fully dissolved, the NMR spectrum can be acquired at an elevated temperature (e.g., 200°C) to maintain solubility.

Protocol for Recrystallization of this compound

This protocol is based on the challenging recrystallization procedure described in the literature and should only be attempted by experienced researchers with appropriate high-temperature equipment.

Materials:

  • Crude this compound solid

  • Triphenylene

  • High-temperature heating mantle with a controller

  • High-temperature flask and condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Filtration apparatus for high-temperature solutions (if available)

Procedure:

  • Setup: Assemble the high-temperature flask with a condenser under an inert atmosphere in a chemical fume hood.

  • Solvent and Solute Addition: Place the crude this compound and a sufficient amount of triphenylene into the flask.

  • Heating and Dissolution: Heat the mixture to the boiling point of triphenylene (approximately 400°C) to dissolve the this compound.[7] This step requires careful monitoring and control of the temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step would be necessary, which is technically challenging at this temperature.

  • Slow Cooling: Once the this compound is dissolved, very slowly cool the solution to approximately 300°C.[7] Rapid cooling will result in the precipitation of amorphous solid rather than the formation of crystals.

  • Crystal Formation: Allow the solution to stand at a high temperature for an extended period to promote the growth of crystals.

  • Isolation: Devise a safe method for isolating the crystals from the hot solvent, which will solidify at room temperature. This may involve mechanical separation after the triphenylene has solidified.

Diagrams

Experimental Workflow for this compound Solubilization

Kekulene_Solubilization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis/Purification cluster_safety Safety Precautions weigh Weigh this compound add_solvent Add High-Boiling Solvent weigh->add_solvent heat Heat to High Temperature (200-400°C) add_solvent->heat agitate Agitate/Vortex heat->agitate nmr High-Temperature NMR heat->nmr recrystallize Slow Cooling for Recrystallization heat->recrystallize agitate->heat Repeat until dissolved fume_hood Work in Fume Hood fume_hood->weigh ppe Wear Appropriate PPE ppe->weigh

Caption: Workflow for the solubilization of this compound.

This diagram illustrates the necessary steps for dissolving this compound, emphasizing the requirement for high temperatures and appropriate safety measures. The process begins with the careful weighing of this compound and the addition of a high-boiling point solvent under a fume hood with personal protective equipment. The core of the process is the heating and agitation to achieve dissolution, which can then be followed by high-temperature analysis like NMR or a slow cooling process for recrystallization.

References

Troubleshooting & Optimization

Challenges and limitations in the original Kekulene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of Kekulene, with a particular focus on the limitations of the original synthetic route.

Frequently Asked Questions (FAQs)

Q1: What were the primary challenges associated with the original 1978 this compound synthesis by Staab and Diederich?

The original synthesis of this compound, while a landmark achievement, was a painstaking 11-step process fraught with difficulties.[1] Key challenges included:

  • Low Overall Yield: The multi-step nature of the synthesis resulted in a very low overall yield.

  • Problematic Intermediate Synthesis: A key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene, was synthesized in a four-step sequence with an extremely low overall yield of about 2.8%.[2][3]

  • Extremely Low-Yielding Step: One particular reaction within the 11-step sequence had a yield of less than 3%.[1]

  • Product Insolubility: this compound is exceptionally insoluble in common organic solvents, which poses significant challenges for purification and characterization.[1][4]

  • Difficult Purification: The low solubility necessitated unconventional and demanding purification methods, such as recrystallization from boiling triphenylene at 400°C.[4]

  • Reproducibility: The synthesis was described as "difficult to repeat," highlighting its complexity and sensitivity.[1]

Q2: What is the major bottleneck in the original this compound synthesis?

The primary bottleneck in the original synthesis was the inefficient preparation of the key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene.[2][3] This part of the synthesis was a four-step process with a reported overall yield of only 2.8%.[2] The inefficiency of this early stage significantly impacted the overall practicality and material output of the entire synthesis.

Q3: How has the synthesis of the key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene, been improved?

Modern synthetic approaches have significantly improved the synthesis of this crucial intermediate. A notable improvement involves a double Diels-Alder reaction between a versatile benzodiyne synthon and styrene.[2][5] This revised route is a one-step process from commercially available materials and has demonstrated a four-fold increase in yield for the intermediate compared to the original method.[2][5]

Q4: What are the solubility characteristics of this compound and how do they impact the synthesis?

This compound is notoriously insoluble in common organic solvents.[1][4] This property creates significant hurdles during the workup and purification stages. To overcome this, researchers in the original synthesis had to resort to extreme measures, such as using trichlorobenzene as a solvent for the final oxidation step and recrystallizing the product from boiling triphenylene at approximately 400°C.[4] For characterization, specialized techniques were required, such as recording NMR spectra in custom-deuterated solvents at 200°C.[4]

Troubleshooting Guides

Issue 1: Low yield in the synthesis of 5,6,8,9-tetrahydrobenzo[m]tetraphene.
  • Problem: You are following the original multi-step synthesis for the key intermediate and observing extremely low yields, consistent with the reported 2.8% overall yield.[2]

  • Recommended Solution: Consider adopting the modern, improved synthesis for this intermediate. This involves a one-step double Diels-Alder reaction of a benzodiyne precursor with styrene. This method has been shown to increase the yield of the intermediate to around 28% (as a mixture of isomers).[4]

  • Experimental Protocol: A detailed protocol for the improved synthesis of 5,6,8,9-tetrahydrobenzo[m]tetraphene can be found in the work of Pérez and coworkers (2019). The general approach involves the reaction of a bistriflate precursor with styrene in the presence of a fluoride source to generate the benzodiyne in situ, which then undergoes the cycloaddition.

Issue 2: Difficulty in purifying the final this compound product.
  • Problem: The crude this compound product is highly insoluble, making standard purification techniques like column chromatography or recrystallization from common solvents ineffective.[1][4]

  • Recommended Solution:

    • High-Temperature Recrystallization: As demonstrated in the original synthesis, recrystallization from a very high-boiling point solvent is a viable option. Staab and Diederich used triphenylene, heating to 400°C to dissolve the this compound and then slowly cooling to 300°C.[4] Caution: This procedure involves extremely high temperatures and should be performed with appropriate safety precautions.

    • On-Surface Synthesis: For applications where the this compound does not need to be in solution, on-surface synthesis is a powerful alternative that bypasses the challenges of solubility and purification.[6] This involves depositing a suitable precursor onto a metal surface (e.g., Cu(111)) and inducing cyclodehydrogenation through annealing.[6][7]

Data Presentation

Table 1: Comparison of Yields for the Key Intermediate (5,6,8,9-tetrahydrobenzo[m]tetraphene)

Synthetic RouteNumber of StepsOverall YieldReference
Original Staab & Diederich Synthesis4~2.8%[2]
Improved Double Diels-Alder Route1~28% (isomeric mixture)[4]

Experimental Protocols

Key Experiment: Improved Synthesis of 5,6,8,9-tetrahydrobenzo[m]tetraphene via Double Diels-Alder Reaction

  • Reactants: A 1,4-bis(trifluoromethanesulfonyloxy)benzene derivative (bistriflate precursor), styrene, and a fluoride source (e.g., CsF).

  • Solvent: A suitable high-boiling point solvent such as dioxane or acetonitrile.[2][5]

  • General Procedure: The bistriflate precursor, styrene, and the fluoride source are heated under an inert atmosphere. The fluoride induces the elimination of the triflate groups, generating a benzodiyne in situ. This highly reactive intermediate then undergoes a sequential double Diels-Alder reaction with two molecules of styrene to form 5,6,8,9-tetrahydrobenzo[m]tetraphene and its isomer. The reaction mixture is then worked up, and the products are isolated, often requiring chromatographic separation of the isomers.

Mandatory Visualization

Challenges_in_Kekulene_Synthesis cluster_synthesis Original Synthetic Route cluster_challenges Associated Challenges Start Starting Materials Intermediate_Syn Multi-step Synthesis of Key Intermediate Start->Intermediate_Syn Low_Yield_Step < 3% Yield Step Intermediate_Syn->Low_Yield_Step Low_Intermediate_Yield Extremely Low Yield (~2.8%) Intermediate_Syn->Low_Intermediate_Yield Final_Steps Final Cyclization & Aromatization Steps Low_Yield_Step->Final_Steps Overall_Low_Yield Low Overall Yield Low_Yield_Step->Overall_Low_Yield Crude_this compound Crude this compound Final_Steps->Crude_this compound Insolubility Extreme Insolubility Crude_this compound->Insolubility Low_Intermediate_Yield->Overall_Low_Yield Purification_Difficulty Difficult Purification & Characterization Insolubility->Purification_Difficulty

Caption: Logical workflow of challenges in the original this compound synthesis.

References

Improving the yield of the multi-step synthesis of Kekulene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the multi-step synthesis of Kekulene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on comparing the original Staab and Diederich synthesis with the improved route for the key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene.

Question: My overall yield for the synthesis of the key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene (2), is extremely low using the traditional method. What are the common pitfalls and how can I improve it?

Answer:

The original synthesis of 5,6,8,9-tetrahydrobenzo[m]tetraphene (2) reported by Staab and Diederich is known for its low overall yield of approximately 2.8% over four steps.[1][2] The primary reasons for this low yield are the harsh reaction conditions and the multi-step nature of the process.

Troubleshooting the Staab and Diederich Method:

  • Step 1 & 2: Nitration and Condensation: Ensure precise temperature control during the nitration of m-xylene and subsequent condensation with benzaldehyde. Overheating can lead to side product formation.

  • Step 3: Hydrogenation: This high-pressure (90 atm) hydrogenation requires an active and high-quality 10% Pd/C catalyst.[1][2] Ensure the catalyst is not poisoned and that the reaction is run for a sufficient duration to ensure complete reduction.

  • Step 4: Pschorr Reaction: This intramolecular cyclization is notoriously low-yielding (around 12%).[3] The use of fresh isoamyl nitrite and finely divided copper powder is critical. The reaction is also sensitive to the concentration of sulfuric acid.

Improved Alternative: The Pérez and Peña Approach

A significantly improved, one-step synthesis of intermediate 2 has been developed, boasting a four-fold increase in yield compared to the original method.[1][2] This modern approach utilizes a double Diels-Alder reaction between styrene and a benzodiyne synthon.[1][2]

Key advantages of the improved route:

  • Higher Yield: Achieves a significantly higher yield for the key intermediate.

  • Milder Conditions: Operates under milder reaction conditions compared to the harsh requirements of the Pschorr reaction.[1][2]

  • Fewer Steps: Reduces the synthesis of the intermediate to a single step from commercially available materials.[1][2]

Recommendation: For a higher yield and more efficient synthesis of the key intermediate 2 , it is highly recommended to adopt the modern aryne-based approach.

Question: I am struggling with the final cyclization and aromatization steps to form the this compound macrocycle. What are the critical parameters?

Answer:

The final stages of this compound synthesis are challenging due to the molecule's rigidity and extreme insolubility.[4][5]

  • Photocyclization: The photochemical cyclization to form the octahydrothis compound precursor requires a specific conformational flexibility that is present in the partially hydrogenated intermediate.[6] Attempts to perform this cyclization on a fully aromatized precursor have been unsuccessful.[4] Ensure your light source provides the appropriate wavelength and intensity for the reaction.

  • Dehydrogenation (Aromatization): The final dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) requires high temperatures (around 100°C) and a high-boiling point solvent like 1,2,4-trichlorobenzene due to the low solubility of the reactants.[3][4] The reaction may require several days to go to completion.[3][4]

  • Purification: this compound is notoriously insoluble.[4][5][7] The original synthesis required recrystallization from boiling triphenylene at temperatures around 400°C.[4] Be prepared for challenging purification procedures.

Frequently Asked Questions (FAQs)

Q1: What is the overall yield of the original this compound synthesis by Staab and Diederich?

A1: The original 14-step synthesis of this compound by Staab and Diederich had a very low overall yield.[3] A major bottleneck was the synthesis of the key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene, with an overall yield of only 2.8% over four steps.[1][2]

Q2: How does the improved synthesis increase the yield?

A2: The improved synthesis focuses on a more efficient route to the key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene. It replaces a four-step sequence with a one-step double Diels-Alder reaction, resulting in a four-fold increase in the yield of this intermediate.[1][2] This significantly boosts the overall efficiency of the this compound synthesis.

Q3: What are the main challenges in handling this compound?

A3: The primary challenge is its extremely low solubility in common organic solvents.[4][5][7] This makes purification and characterization, such as obtaining NMR spectra, very difficult, often requiring high-boiling deuterated solvents and elevated temperatures.[5][7]

Q4: Are there any alternative final steps to the DDQ dehydrogenation?

A4: While the DDQ dehydrogenation is the established method, other strong oxidizing agents could potentially be explored. However, the insolubility of the octahydrothis compound precursor remains a significant hurdle for exploring alternative reagents and reaction conditions.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of the key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene, comparing the traditional and improved methods.

Table 1: Comparison of Synthetic Routes to 5,6,8,9-tetrahydrobenzo[m]tetraphene

FeatureStaab and Diederich MethodPérez and Peña Method
Number of Steps 41
Overall Yield ~2.8%[1][2]Significantly higher (4-fold increase)[1][2]
Key Reaction Pschorr Intramolecular CyclizationDouble Diels-Alder Cycloaddition
Reaction Conditions Harsh (e.g., conc. H₂SO₄, high pressure)[1][2]Mild[1][2]

Table 2: Stepwise Yields in the Staab and Diederich Synthesis of the Intermediate

StepReactionReagentsYield
1 & 2Nitration and Condensationconc. HNO₃; PhCHO, piperidine37% (for 2 steps)[3]
3HydrogenationH₂, 10% Pd/C (90 atm)62%[3]
4Pschorr ReactionCu, conc. H₂SO₄, isoamyl nitrite12%[3]

Experimental Protocols

Improved Synthesis of 5,6,8,9-tetrahydrobenzo[m]tetraphene (2) via Double Diels-Alder Reaction

This protocol is based on the improved method developed by Pérez, Peña, and coworkers.

Materials:

  • 1,4-Bis(trifluoromethanesulfonyloxy)benzene

  • Styrene

  • Cesium Fluoride (CsF)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,4-bis(trifluoromethanesulfonyloxy)benzene and an excess of styrene in anhydrous acetonitrile.

  • Add cesium fluoride to the solution. The CsF acts as a fluoride source to generate the benzodiyne in situ.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 5,6,8,9-tetrahydrobenzo[m]tetraphene (2) and its isomer.

Note: For precise molar ratios and reaction times, refer to the original publication by Pérez, Peña, and coworkers.

Visualizations

Kekulene_Synthesis_Workflows cluster_staab Staab and Diederich Synthesis of Intermediate 2 cluster_perez Pérez and Peña Improved Synthesis of Intermediate 2 m_xylene m-Xylene nitro_xylene Nitrated Intermediate m_xylene->nitro_xylene conc. HNO₃ cond_prod Condensation Product nitro_xylene->cond_prod PhCHO, piperidine hydro_prod Hydrogenated Product cond_prod->hydro_prod H₂, Pd/C (90 atm) intermediate2_staab 5,6,8,9-Tetrahydro- benzo[m]tetraphene (2) (~2.8% overall yield) hydro_prod->intermediate2_staab Pschorr Reaction (Cu, H₂SO₄, isoamyl nitrite) bistriflate 1,4-Bis(trifluoromethane- sulfonyloxy)benzene intermediate2_perez 5,6,8,9-Tetrahydro- benzo[m]tetraphene (2) (Significantly higher yield) bistriflate->intermediate2_perez CsF, MeCN styrene Styrene styrene->intermediate2_perez

Caption: Comparison of synthetic workflows for the key intermediate.

Final_Steps_this compound intermediate Key Dihydro-Intermediate octahydro Octahydrothis compound intermediate->octahydro Photochemical Cyclization (hν) This compound This compound octahydro->this compound Dehydrogenation (DDQ, 1,2,4-trichlorobenzene, 100°C)

Caption: Final steps in the synthesis of this compound.

References

Addressing the low solubility of Kekulene in common organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of kekulene in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a large, planar, polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₄₈H₂₄. It consists of 12 fused benzene rings in a circular arrangement, forming a unique doughnut-shaped structure. Its large, apolar nature and rigid structure lead to strong intermolecular π-π stacking, making it extremely difficult to dissolve in common organic solvents. This low solubility poses a significant challenge for its purification, characterization, and application in solution-phase studies and processing.[1][2]

Q2: Are there any common organic solvents that can dissolve this compound at room temperature?

A2: Based on available literature, this compound is practically insoluble in common organic solvents at room temperature. Achieving dissolution requires forcing conditions, including high temperatures and the use of specific, often high-boiling point, solvents.[3][4][5]

Q3: Have substituted this compound analogues with improved solubility been synthesized?

A3: Yes, substituted analogues of this compound have been synthesized to enhance solubility.[6] The introduction of functional groups can disrupt the efficient π-π stacking of the this compound core, thereby improving its solubility in organic solvents.

Q4: What is on-surface synthesis and how does it address the solubility issue?

A4: On-surface synthesis is a technique used to construct and study molecules like this compound directly on a solid substrate, such as a metal surface. This method bypasses the need for dissolution entirely, allowing for the investigation of its structure and properties at the single-molecule level using techniques like atomic force microscopy (AFM).[7]

Solubility Data

SolventTemperatureSolubilityReference
Common Organic Solvents (e.g., Toluene, Hexane, Dichloromethane)Room TemperatureInsoluble[3][4][5]
1,2,4-Trichlorobenzene100 °CSufficient for reaction[3][5]
Deuterated 1,2,4-Trichlorobenzene215 °CSufficient for NMR[2]
Triphenylene400 °C (boiling)Sufficient for recrystallization[3][5]

Troubleshooting Guide

Problem: I am unable to dissolve my this compound sample.

Below is a step-by-step guide to address the challenges of dissolving this compound.

G start Start: this compound Sample solvent_choice Have you selected an appropriate high-boiling point solvent? (e.g., 1,2,4-trichlorobenzene) start->solvent_choice temp_increase Have you tried heating the solvent to a high temperature? (e.g., >100 °C) solvent_choice->temp_increase Yes end Dissolution Unsuccessful solvent_choice->end No sonication Have you attempted ultrasonication at elevated temperature? temp_increase->sonication Yes temp_increase->end No prolonged Is the dissolution attempt prolonged with vigorous stirring? sonication->prolonged Yes sonication->end No insoluble Consider alternative strategies prolonged->insoluble If still insoluble on_surface On-Surface Synthesis insoluble->on_surface Option 1 analogues Synthesize Soluble Analogues insoluble->analogues Option 2 on_surface->end If not feasible analogues->end If not feasible G cluster_synthesis This compound Synthesis Workflow cluster_purification Purification start Starting Materials step1 Synthesis of 5,6,8,9-tetrahydrobenzo[m]tetraphene start->step1 step2 Oxidative Cyclodehydrogenation step1->step2 product This compound step2->product recrystallization High-Temperature Recrystallization (e.g., from boiling triphenylene) product->recrystallization

References

Overcoming difficulties in the purification and characterization of Kekulene.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the fascinating but notoriously challenging polycyclic aromatic hydrocarbon, kekulene, this technical support center provides troubleshooting guidance and answers to frequently asked questions. The extreme insolubility and complex synthesis of this compound present unique hurdles in its purification and characterization. This guide aims to provide practical solutions and detailed protocols to navigate these difficulties.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification and characterization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Inefficient cyclization of the precursor.Optimize the photocyclization conditions, ensuring the starting material is fully saturated as unsaturated precursors have been shown to be unfruitful.[1] Consider modern on-surface synthesis protocols which can achieve high reaction yields.[2][3]
Difficulties in the synthesis of key intermediates.Employ improved synthetic routes, such as those utilizing aryne chemistry, which have been shown to increase the yield of intermediates like 5,6,8,9-tetrahydrobenzo[m]tetraphene by four-fold.[4][5]
Formation of insoluble oligomers or polymers.Use high-dilution conditions (e.g., 1 mM concentration) during coupling reactions to favor intramolecular cyclization over intermolecular polymerization.[1]
Difficulty in Purifying Crude this compound Extremely low solubility in common organic solvents.[6]Attempt recrystallization from very high-boiling point solvents like triphenylene (requires heating to around 400°C and slow cooling to 300°C).[7] Preparative Thin Layer Chromatography (TLC) has been used, but with very low yields (e.g., 1%).[1][7]
Presence of hard-to-remove byproducts.Focus on purifying the precursors as much as possible before the final cyclization step. Modern synthetic routes with fewer side reactions are advantageous.[4][5]
Inability to Obtain High-Quality NMR Spectra Very low solubility of this compound.[1][6]Use high-temperature NMR. Spectra have been successfully recorded in deuterated 1,2,4-trichlorobenzene at temperatures up to 215°C.[1][6] This may require a large number of scans (historically, up to 50,000).[6][8]
Challenges in Growing Single Crystals for X-ray Diffraction Poor solubility hindering crystal growth.Slow diffusion of a non-solvent (e.g., n-pentane) into a saturated solution of a this compound precursor in a solvent like chloroform can yield suitable crystals of the precursor.[2][3] For this compound itself, crystallization from extremely high-boiling solvents under carefully controlled slow cooling is the only reported method.[7]
Fragmentation During Mass Spectrometry High sublimation temperature required for analysis.Use rapid heating for sublimation to minimize the time the molecule spends at high temperatures, which can reduce fragmentation.[4]
Difficulty Visualizing this compound Structure Insolubility prevents solution-based single-molecule techniques.Employ on-surface synthesis on a suitable substrate (e.g., Cu(111)) followed by ultra-high-resolution atomic force microscopy (AFM) and scanning tunneling microscopy (STM) to visualize individual molecules and even resolve bond-order differences.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle in working with this compound?

A1: The most significant challenge is its extremely low solubility in common organic solvents.[1][6] This property complicates nearly every aspect of its handling, from purification by chromatography and recrystallization to characterization by solution-phase techniques like NMR.[1][6][7]

Q2: What solvents can be used to dissolve this compound?

A2: this compound is practically insoluble in most solvents at room temperature. To achieve any usable concentration for techniques like NMR, high-boiling point solvents are necessary. For instance, deuterated 1,2,4-trichlorobenzene has been used at temperatures of 200-215°C.[1][6] For recrystallization, the even more extreme solvent, triphenylene, has been used at 400°C.[7]

Q3: Are there modern synthetic methods that improve the accessibility of this compound?

A3: Yes. While the classic Staab and Diederich synthesis was a landmark achievement, it was lengthy and low-yielding.[1][10] More recent approaches have focused on improving the synthesis of key intermediates. For example, a method using a double Diels-Alder reaction between styrene and a benzodiyne synthon has significantly increased the yield of a crucial precursor.[4][5] On-surface synthesis is another modern technique that allows for the formation of a monolayer of this compound on a metal surface, which is ideal for characterization by surface-sensitive methods.[2][3]

Q4: How can the structure of this compound be definitively characterized if it's so insoluble?

A4: While traditional methods are challenging, several techniques have been successfully used:

  • High-Temperature NMR: Provides information about the proton environments, though it requires specialized equipment and conditions.[1][11]

  • X-ray Diffraction: If single crystals can be grown, this provides precise bond lengths and angles.[12]

  • Mass Spectrometry: Confirms the molecular weight of the compound.[2][3]

  • Ultra-High-Resolution Atomic Force Microscopy (AFM): This has been a game-changer. By imaging single molecules on a surface, AFM can resolve individual carbon-carbon bonds and provide experimental evidence for the Clar structure of this compound, which consists of disjointed aromatic sextets.[4][5][6]

Q5: What is "on-surface synthesis" and why is it useful for this compound?

A5: On-surface synthesis involves the formation of this compound from a precursor molecule directly on a metallic surface, typically under ultra-high vacuum conditions.[2][3] This method is advantageous because it bypasses the need to dissolve the final this compound product. A monolayer of well-oriented this compound molecules can be formed, which is perfect for analysis by techniques like STM and AFM, allowing for detailed structural and electronic characterization.[2][3][13]

Experimental Protocols

High-Temperature NMR Spectroscopy of this compound

Objective: To obtain a usable ¹H NMR spectrum of this compound.

Methodology:

  • Solvent Preparation: Use deuterated 1,2,4-trichlorobenzene as the solvent.

  • Sample Preparation: Prepare a saturated solution of this compound in the deuterated solvent in a high-temperature NMR tube. Due to the extremely low solubility, even a saturated solution will have a very low concentration.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer equipped with a high-temperature probe.

    • Heat the sample to 200-215°C.[1][6]

    • Acquire a large number of scans (e.g., >50,000) to achieve an adequate signal-to-noise ratio.[6][8]

  • Data Processing: Process the resulting Free Induction Decay (FID) with appropriate software to obtain the NMR spectrum. The inner protons of this compound are expected to be highly deshielded, appearing at a chemical shift of around 10.45 ppm.[11]

On-Surface Synthesis and AFM Imaging of this compound

Objective: To synthesize a monolayer of this compound and visualize its molecular structure.

Methodology:

  • Substrate Preparation: Prepare a clean Cu(111) single-crystal surface by repeated cycles of sputtering with Ar+ ions and annealing at high temperatures (e.g., 850 K) in an ultra-high vacuum (UHV) chamber.[3]

  • Precursor Deposition: Deposit a suitable this compound precursor (e.g., a nonplanar, twisted precursor that can undergo cyclodehydrogenation) onto the clean Cu(111) surface held at a low temperature (e.g., 10 K) via thermal evaporation from a Knudsen-type effusion cell.[3][4]

  • On-Surface Synthesis: Anneal the substrate to induce a cyclodehydrogenation reaction, forming a monolayer of planar this compound molecules.[2]

  • AFM Imaging:

    • Cool the sample to a low temperature (e.g., 100 K) for imaging.[3]

    • Use a non-contact atomic force microscope with a CO-functionalized tip to achieve ultra-high resolution.[4]

    • Record constant-height AFM images at various tip-to-sample distances to resolve the molecular structure and bond-order differences.[4][9]

Visualizations

Logical Workflow for Overcoming this compound Characterization Challenges

Kekulene_Troubleshooting cluster_synthesis Synthesis & Purification Challenges cluster_characterization Characterization Hurdles cluster_solutions Advanced Solutions low_solubility Extremely Low Solubility purification Purification Difficulty low_solubility->purification nmr_issue Poor NMR Signal low_solubility->nmr_issue crystal_issue No Single Crystals low_solubility->crystal_issue on_surface On-Surface Synthesis low_solubility->on_surface Bypassed by byproducts Synthetic Byproducts byproducts->purification purification->nmr_issue purification->crystal_issue ms_issue MS Fragmentation purification->ms_issue ht_nmr High-Temp NMR (200°C+) nmr_issue->ht_nmr Solved by crystal_issue->on_surface Bypassed by ms_issue->on_surface Bypassed by afm_stm UHR-AFM / STM Imaging on_surface->afm_stm Enables improved_synthesis Improved Synthesis Route improved_synthesis->byproducts Reduces improved_synthesis->purification Simplifies

Caption: Troubleshooting workflow for this compound synthesis and characterization.

Experimental Workflow for On-Surface Synthesis and Characterization

On_Surface_Workflow start Start: this compound Precursor Synthesis uhv_chamber Prepare UHV Chamber & Cu(111) Substrate start->uhv_chamber deposition Deposit Precursor onto Cold Substrate (10 K) uhv_chamber->deposition annealing Anneal to Induce Cyclodehydrogenation deposition->annealing kekulene_monolayer Formation of this compound Monolayer annealing->kekulene_monolayer characterization Low-Temperature Characterization kekulene_monolayer->characterization stm STM Imaging characterization->stm afm UHR-AFM Imaging (CO-tip) characterization->afm end End: Structural Elucidation stm->end afm->end

Caption: Workflow for on-surface synthesis and AFM/STM characterization.

References

Optimization of reaction conditions for the improved synthesis of Kekulene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the synthesis of Kekulene. Our goal is to help you optimize your reaction conditions and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The synthesis of this compound, a complex polycyclic aromatic hydrocarbon, presents several notable challenges. Historically, the seminal synthesis by Staab and Diederich involved a multi-step process with a very low overall yield for a key intermediate (around 2.8%).[1][2] A primary difficulty is the low solubility of this compound and its precursors, which complicates purification and characterization.[3][4] Modern approaches have improved the yield of key intermediates, but the formation of isomers and polymeric byproducts can still be a significant issue.[1][3][5]

Q2: What is the most significant recent improvement in this compound synthesis?

A significant advancement has been the development of a more efficient route to the key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene.[1][6] This improved method utilizes a double Diels-Alder reaction between a versatile benzodiyne synthon and styrene, increasing the yield of the intermediate four-fold in a single step under milder conditions compared to the original multi-step process.[1][6]

Q3: Is on-surface synthesis a viable alternative for obtaining this compound?

Yes, on-surface synthesis has emerged as a powerful technique to produce well-ordered monolayers of this compound on copper surfaces (Cu(111) and Cu(110)).[7][8][9] This method involves the deposition of a macrocyclic precursor followed by thermal annealing to induce cyclodehydrogenation.[7][8] This approach is particularly advantageous for studying the molecule's electronic and structural properties using techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM).[7]

Q4: What are the typical solvents and temperatures used in the final steps of this compound synthesis?

Due to its low solubility, the final aromatization step of the this compound precursor often requires high-boiling point solvents and elevated temperatures. For instance, the oxidation of the octahydro derivative has been performed in 1,2,4-trichlorobenzene at 100°C for three days.[10][11] Recrystallization of the final product can be equally challenging, requiring solvents like boiling triphenylene at temperatures around 400°C.[3][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and its intermediates.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 5,6,8,9-tetrahydrobenzo[m]tetraphene (Key Intermediate) - Inefficient multi-step classical synthesis. - Suboptimal reaction conditions in the improved Diels-Alder approach.- Switch to the modern one-step synthesis using a benzodiyne precursor and styrene.[1] - Optimize the molar ratio of reactants and the choice of solvent and fluoride source as detailed in the table below.[1][6]
Formation of undesired isomers and byproducts - In the Diels-Alder approach, both cis and trans isomers are formed. - Polymerization of aryne intermediates.- Isomers can be separated by semi-preparative supercritical fluid chromatography (SFC) or sequential recrystallizations from boiling methanol.[5] - Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, especially in macrocyclization steps.[3]
Difficulty in purification of final this compound product - Extremely low solubility in common organic solvents.- Recrystallization from very high-boiling point solvents like triphenylene may be necessary.[3][11] - For analytical purposes and surface studies, consider on-surface synthesis which can yield highly ordered structures without the need for conventional purification.[7][8]
Incomplete reaction in the final dehydrogenation step - Insufficient reaction time or temperature. - Inactive oxidizing agent.- Increase the reaction time and/or temperature, for example, using 1,2,4-trichlorobenzene at 100°C for up to 3 days.[10][11] - Ensure the quality and activity of the dehydrogenating agent (e.g., DDQ).

Data Presentation

Optimization of Reaction Conditions for 5,6,8,9-tetrahydrobenzo[m]tetraphene Synthesis

The following table summarizes the optimization of reaction conditions for the synthesis of the key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene, via a double Diels-Alder reaction.

EntrySolventMolar Ratio (Bistriflate:Styrene:CsF)Scale (mmol)Yield (%)Reference
1Dioxane1:5:60.115[1]
2Dioxane1:5:60.110[1]
3Dioxane1:5:60.1<5[1]
4Toluene1:5:60.112[1]
5ACN1:5:60.118[1][6]
6ACN1:3:40.115[1]
7ACN1:5:40.117[1]
8ACN1:5:80.118[1][6]
9ACN1:5:61.022[1]
10ACN1:5:65.025[1]
11ACN1:5:619-2028[1][6]

Typical reaction conditions: reflux under Ar, 16 h.

Experimental Protocols

Improved Synthesis of 5,6,8,9-tetrahydrobenzo[m]tetraphene

This protocol is based on the optimized conditions for the double Diels-Alder reaction.[1][6]

  • Reactants:

    • Benzodiyne precursor (bistriflate)

    • Styrene

    • Cesium Fluoride (CsF)

  • Solvent: Acetonitrile (ACN)

  • Procedure: a. To a solution of the bistriflate (1 equivalent) in refluxing acetonitrile under an argon atmosphere, add styrene (5 equivalents) and cesium fluoride (6 equivalents). b. Maintain the reaction at reflux for 16 hours. c. After cooling to room temperature, the reaction mixture is worked up. d. The crude product, a mixture of the desired product and its isomer, is then purified.

  • Purification:

    • The isomers can be separated by semi-preparative supercritical fluid chromatography (SFC) or by sequential recrystallizations from boiling methanol.[5]

On-Surface Synthesis of this compound

This protocol describes the general procedure for the on-surface synthesis of this compound on a Cu(111) surface.[7][8]

  • Substrate Preparation:

    • A Cu(111) single crystal is cleaned by repeated cycles of Ar+ ion sputtering and annealing to 850 K in an ultra-high vacuum (UHV) chamber.

  • Precursor Deposition:

    • The macrocyclic precursor molecule is deposited onto the clean Cu(111) surface at room temperature from a Knudsen-type effusion cell at 550 K.

  • Cyclodehydrogenation:

    • The substrate with the deposited precursor is annealed to 500 K to induce the on-surface cyclodehydrogenation reaction, leading to the formation of a monolayer of this compound.

  • Characterization:

    • The resulting this compound monolayer can be characterized in-situ using scanning tunneling microscopy (STM) and photoemission tomography (PT).

Visualizations

Experimental Workflow for Improved this compound Synthesis

G cluster_prep Intermediate Synthesis cluster_purification Purification cluster_final Final Product Formation start Start with Benzodiyne Precursor reactants Add Styrene and CsF in ACN start->reactants reflux Reflux at 80-82°C for 16h reactants->reflux workup Reaction Workup reflux->workup isomers Mixture of cis/trans Isomers workup->isomers separation Isomer Separation (SFC or Recrystallization) isomers->separation intermediate Pure 5,6,8,9-tetrahydrobenzo[m]tetraphene separation->intermediate conversion Conversion to this compound Precursor intermediate->conversion dehydrogenation Final Dehydrogenation (e.g., DDQ) conversion->dehydrogenation This compound This compound dehydrogenation->this compound

Caption: Workflow for the improved synthesis of this compound.

Troubleshooting Logic for Low Yield in this compound Synthesis

G cluster_intermediate_low Low Intermediate Yield cluster_intermediate_ok Intermediate Yield OK start Low Yield of this compound check_intermediate Check Yield of Key Intermediate start->check_intermediate check_method Using Classical or Modern Synthesis? check_intermediate->check_method Low check_final_step Check Final Dehydrogenation Step check_intermediate->check_final_step OK classical Switch to Modern Diels-Alder Method check_method->classical Classical modern Optimize Reaction Conditions (Solvent, Ratio, Temp) check_method->modern Modern conditions Increase Reaction Time/Temp check_final_step->conditions reagent Verify Oxidizing Agent Activity check_final_step->reagent

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Troubleshooting common issues in the spectroscopic analysis of large PAHs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of large polycyclic aromatic hydrocarbons (PAHs).

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor signal intensity or a complete loss of fluorescence in my PAH sample?

A1: This is likely due to fluorescence quenching. Quenching can be caused by several factors, including:

  • Aggregation: Large PAHs have a strong tendency to aggregate in solution through π-π stacking, which can lead to self-quenching.[1][2]

  • Presence of Quenchers: Impurities in the solvent or the sample itself can act as quenchers. Common quenchers include dissolved oxygen, heavy atoms, and electron-donating or -accepting molecules.[3][4][5]

  • Solvent Effects: The polarity of the solvent can influence the fluorescence quantum yield. Some solvents can promote intersystem crossing, reducing fluorescence.

Q2: My UV-Vis spectrum shows broad, poorly resolved peaks. What could be the cause?

A2: Poorly resolved peaks in the UV-Vis spectrum of a large PAH are often a result of:

  • Aggregation: Similar to fluorescence quenching, aggregation can lead to significant changes in the electronic environment of the PAH molecules, causing peak broadening and shifts.[2]

  • Solvent Choice: The choice of solvent can impact the spectral resolution. Solvents that do not fully solvate the PAH can lead to the formation of microcrystals or aggregates, resulting in broadened spectra.

  • Concentration Effects: At high concentrations, intermolecular interactions become more pronounced, which can lead to peak broadening.

Q3: I'm having trouble dissolving my large PAH sample for spectroscopic analysis. What can I do?

A3: The low solubility of large PAHs is a common challenge due to their large, nonpolar aromatic structures.[6][7] Here are some strategies to improve solubility:

  • Solvent Selection: Use nonpolar organic solvents such as toluene, hexane, or dichloromethane. For some PAHs, more polar solvents like chloroform or even mixtures containing a small amount of a more polar solvent might be effective.

  • Use of Surfactants: Creating micellar solutions with surfactants like sodium dodecyl sulfate (SDS) can significantly enhance the solubility of hydrophobic compounds like PAHs.[8][9]

  • Sonication and Heating: Gently heating the sample and using an ultrasonic bath can help to break down aggregates and improve dissolution. However, be cautious with temperature-sensitive compounds.

Q4: The peaks in my ¹H NMR spectrum are broad and poorly resolved. How can I improve the quality of my spectrum?

A4: Broad peaks in the ¹H NMR spectrum of large PAHs are typically due to:

  • Aggregation: The formation of aggregates in the NMR tube leads to a distribution of chemical environments and restricted molecular tumbling, resulting in broad signals.[2]

  • Slow Molecular Tumbling: Large molecules inherently tumble more slowly in solution, which can lead to shorter relaxation times and broader lines.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

Troubleshooting Guides

Issue 1: Poor Spectral Resolution and/or Fluorescence Quenching due to Aggregation

This guide provides a systematic approach to diagnose and mitigate issues arising from PAH aggregation.

Symptoms:

  • Broad, featureless peaks in UV-Vis or fluorescence spectra.

  • Low or no fluorescence intensity.

  • Concentration-dependent changes in spectra (e.g., new, red-shifted bands at higher concentrations).

  • Broad signals in ¹H NMR spectra.[10]

Troubleshooting Workflow:

Aggregation_Troubleshooting start Start: Poor Spectral Quality (Broad Peaks / Quenching) check_concentration Is the concentration too high? start->check_concentration dilute Dilute the sample and re-measure. check_concentration->dilute Yes check_solvent Is the solvent appropriate? check_concentration->check_solvent No end_good Problem Solved dilute->end_good change_solvent Try a different solvent (e.g., toluene, chloroform). check_solvent->change_solvent No add_surfactant Consider using a surfactant (e.g., SDS) to create micelles. check_solvent->add_surfactant Solvent change ineffective check_temp Can temperature be adjusted? check_solvent->check_temp Yes change_solvent->end_good add_surfactant->end_good heat_sonicate Gently heat and/or sonicate the sample to break up aggregates. check_temp->heat_sonicate Yes dosy_nmr For NMR, use Diffusion-Ordered Spectroscopy (DOSY) to confirm aggregation. check_temp->dosy_nmr No (for NMR) heat_sonicate->end_good end_bad Problem Persists: Consider chemical modification to improve solubility. heat_sonicate->end_bad Ineffective dosy_nmr->end_bad

Caption: Troubleshooting workflow for aggregation issues.

Experimental Protocol: Sample Preparation using Surfactants

  • Prepare a stock solution of the surfactant: Prepare a stock solution of a surfactant like Sodium Dodecyl Sulfate (SDS) in the desired solvent (e.g., deionized water) at a concentration well above its critical micelle concentration (CMC).

  • Prepare the PAH sample: Weigh a small amount of the PAH and dissolve it in a minimal amount of a suitable organic solvent (e.g., a few microliters of chloroform).

  • Add the surfactant solution: Add the surfactant solution to the dissolved PAH to the desired final volume and concentration. The PAH concentration should be kept low to ensure it is fully encapsulated within the micelles.

  • Equilibrate the sample: Gently agitate the solution and allow it to equilibrate. Sonication can be used to aid in the formation of a clear micellar solution.

  • Perform the spectroscopic measurement: Analyze the resulting solution using your desired spectroscopic technique.

Issue 2: Poor Signal-to-Noise in ¹H NMR Spectroscopy

This guide addresses the common problem of low signal intensity in the ¹H NMR analysis of large PAHs.

Symptoms:

  • Weak signals that are difficult to distinguish from the baseline noise.

  • Long acquisition times required to obtain a usable spectrum.

Logical Relationship of Causes and Solutions:

NMR_Signal_Noise problem Poor Signal-to-Noise in ¹H NMR cause1 Low Sample Concentration (due to poor solubility) problem->cause1 cause2 Insufficient Number of Scans problem->cause2 cause3 Suboptimal Probe Tuning and Matching problem->cause3 cause4 Presence of Paramagnetic Impurities problem->cause4 solution1 Improve solubility (see Issue 1). Use a more sensitive NMR probe (e.g., cryoprobe). cause1->solution1 solution2 Increase the number of scans. (Signal increases with the square root of the number of scans). cause2->solution2 solution3 Ensure the NMR probe is properly tuned and matched for the solvent and sample. cause3->solution3 solution4 Filter the sample through a plug of glass wool or Celite to remove particulate matter. cause4->solution4

Caption: Causes and solutions for poor NMR signal-to-noise.

Data Tables

Table 1: Solubility of Selected Large PAHs in Common Solvents

Polycyclic Aromatic HydrocarbonMolecular Weight ( g/mol )TolueneHexaneChloroformWater (µg/L at 25°C)
Benzo[a]pyrene252.31SolubleSparingly SolubleSoluble3.8
Dibenzo[a,h]anthracene278.35SolubleSparingly SolubleSoluble0.5[11]
Coronene300.36Sparingly SolublePoorly SolubleSparingly Soluble0.139[6]
Indeno[1,2,3-cd]pyrene276.33SolubleSparingly SolubleSoluble62[11]

Note: "Soluble," "Sparingly Soluble," and "Poorly Soluble" are qualitative descriptors. Actual solubility can vary with temperature and purity.

Table 2: Common Quenchers of PAH Fluorescence

Quencher ClassExamplesQuenching Mechanism
Halogenated CompoundsBromobenzene, Carbon TetrachlorideHeavy-atom effect, promoting intersystem crossing.
AminesAliphatic and Aromatic AminesElectron transfer.[3][5]
Nitro CompoundsNitromethane, NitrobenzeneElectron transfer.[12]
Dissolved GasesOxygen (O₂)Collision-induced intersystem crossing.

Experimental Protocols

Protocol for Determining Molar Absorptivity (Beer-Lambert Law)

  • Prepare a stock solution: Accurately weigh a known mass of the PAH and dissolve it in a known volume of a suitable, non-absorbing solvent to create a stock solution of known concentration.

  • Prepare a series of dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.

  • Measure the absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max). Use the pure solvent as a blank.

  • Plot the data: Plot a graph of absorbance versus concentration.

  • Determine the molar absorptivity: The slope of the resulting straight line will be the molar absorptivity (ε) in L mol⁻¹ cm⁻¹, assuming a path length of 1 cm.[4]

Protocol for Stern-Volmer Quenching Analysis

  • Prepare a series of quencher solutions: Prepare a series of solutions containing a fixed concentration of the fluorescent PAH and varying concentrations of the quencher.

  • Measure fluorescence intensity: Measure the fluorescence intensity of each solution at the emission maximum of the PAH.

  • Calculate I₀/I: Calculate the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the fluorescence intensity in the presence of the quencher (I).

  • Plot the data: Plot a graph of I₀/I versus the quencher concentration [Q].

  • Determine the Stern-Volmer constant: The slope of the resulting straight line is the Stern-Volmer quenching constant (K_sv).[4]

References

Refinement of computational models for accurate prediction of Kekulene's properties.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the computational modeling of Kekulene's properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary debate surrounding the electronic structure of this compound?

A1: The central debate revolves around two competing models for its aromaticity: the Clar model and the superaromatic (or Kekulé) model.[1][2][3] The Clar model describes this compound as a series of six independent, benzenoid aromatic sextets, connected by non-aromatic bonds.[1][2][3] In contrast, the superaromatic model postulates two concentric, delocalized π-electron systems, an inner[4]annulene and an outer[5]annulene, creating a global aromatic system.[1][2] Recent experimental and computational evidence, including single-molecule AFM imaging and photoemission tomography, strongly supports the Clar model, indicating a significant degree of bond localization.[1][2][6]

Q2: Which computational methods are most suitable for studying this compound?

A2: Density Functional Theory (DFT) is the most commonly employed method for investigating the electronic and structural properties of this compound.[1][7] The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional combined with a triple-zeta valence quality basis set, such as def2-TZVP, has been shown to provide results that are in good agreement with experimental X-ray diffraction data.[2][6] For studying properties like polarizability, the PBE functional with a 3ζ basis set has been utilized.[7][8] For larger systems or when computational cost is a concern, semi-empirical tight-binding methods like GFN2-xTB can be used for initial geometry optimizations.[9]

Q3: What are the key experimental techniques used to validate computational models of this compound?

A3: Several advanced experimental techniques are used to validate theoretical predictions:

  • Single-Molecule Atomic Force Microscopy (AFM): Provides ultra-high-resolution images that allow for the direct measurement of carbon-carbon bond lengths, offering strong evidence for the Clar model's prediction of bond localization.[2][6][10]

  • Scanning Tunneling Microscopy (STM): Used to visualize the planar adsorption geometry of this compound on surfaces like Cu(111).[1]

  • Angle-Resolved Photoemission Spectroscopy (ARPES) and Photoemission Tomography (PT): These techniques probe the electronic structure of this compound's frontier molecular orbitals, providing insights into its aromaticity.[1]

  • X-ray Diffraction (XRD): Analysis of single crystals of this compound and its precursors provides precise bond length and molecular structure data for comparison with computational results.[1][2][3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Although challenging due to this compound's low solubility, ¹H NMR provides evidence for the presence of benzenoid rings.[3][10][11]

Troubleshooting Guides

Problem 1: My calculated bond lengths for this compound do not match the experimental values.

  • Possible Cause: Inappropriate choice of DFT functional or basis set.

  • Troubleshooting Steps:

    • Verify your method: For accurate bond lengths, a hybrid functional like B3LYP is often a good starting point.[2][6]

    • Check your basis set: Ensure you are using a basis set of at least triple-zeta quality (e.g., def2-TZVP).[2] Including polarization functions is also recommended.

    • Consider dispersion corrections: For calculations involving this compound on a surface or in condensed phases, including a dispersion correction (e.g., Grimme's D3) is important.[9]

    • Compare with reliable experimental data: Use high-quality single-crystal X-ray diffraction data as your benchmark.[2][6]

Problem 2: My calculations predict a high degree of aromaticity for the entire this compound molecule (superaromaticity), which contradicts recent findings.

  • Possible Cause: The chosen aromaticity index might be misleading, or the level of theory may not be sufficient to capture the nuances of its electronic structure.

  • Troubleshooting Steps:

    • Use multiple aromaticity indices: Do not rely on a single measure. Consider indices like the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, but be aware of its limitations, as it can overestimate peripheral aromaticity.[1]

    • Analyze the frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) can provide insights into the electronic delocalization.[1]

    • Employ higher-level theory if necessary: While DFT is generally reliable, for a more detailed analysis of aromaticity, you might consider more advanced methods, though this will be computationally expensive.

    • Review recent literature: The current consensus strongly favors the Clar model.[1][2][6] Ensure your interpretation aligns with the latest experimental evidence from techniques like AFM.[2][6]

Problem 3: I am having difficulty modeling the vibrational spectra (IR, Raman) of this compound.

  • Possible Cause: Neglecting anharmonicity and temperature effects in the calculations.

  • Troubleshooting Steps:

    • Go beyond harmonic approximation: Standard DFT frequency calculations often assume harmonic vibrations. For more accurate spectra, especially for larger PAHs, it is important to account for anharmonicity.

    • Utilize advanced methods: Machine-learning-based molecular dynamics (MLMD) is an emerging approach that can efficiently compute anharmonic IR spectra while considering temperature effects, offering results comparable to more expensive quantum chemical calculations.[12]

    • Use scaling factors: A common practice is to apply scaling factors to the computed frequencies from DFT to better match experimental data. Machine learning can also be used to determine these scaling factors on a per-frequency basis for improved accuracy.[13]

Data Presentation

Table 1: Comparison of Experimental and Calculated C-C Bond Lengths in this compound (in Å)

Bond TypeExperimental (XRD)[2][6]Calculated (B3LYP/def2-TZVP)[2][6]
Peripheral C(H)–C(H)~1.33~1.35
Benzene-like internal~1.40~1.41
Connecting bonds~1.47~1.46

Table 2: Calculated Properties of this compound

PropertyValueComputational MethodReference
HOMO-LUMO Gap3.55 eVB3LYP/def2-TZVP[2]
Mean Polarizability~135 ųPBE/3ζ[7][8]
Molar Mass600.720 g·mol⁻¹-[3]
Density (calculated)1.46 g/cm³-[3]

Experimental Protocols

Protocol 1: On-Surface Synthesis and Characterization of this compound on Cu(111)

This protocol is a summary of the methodology described in recent literature for the on-surface synthesis and analysis of this compound.[1]

  • Precursor Synthesis: Synthesize the precursor molecule, 1,4,7(2,7)-triphenanthrenacyclononaphane-2,5,8-triene, through a multi-step chemical synthesis process.

  • Substrate Preparation: Prepare a clean Cu(111) single-crystal surface by repeated cycles of Ar⁺ ion sputtering and annealing in an ultrahigh vacuum (UHV) system.

  • Precursor Deposition: Deposit the precursor molecules onto the clean Cu(111) surface via thermal evaporation in the UHV chamber.

  • On-Surface Cyclodehydrogenation: Anneal the substrate with the deposited precursor to induce on-surface cyclodehydrogenation, leading to the formation of planar this compound molecules.

  • STM Analysis: Characterize the resulting this compound molecules and their arrangement on the Cu(111) surface using Scanning Tunneling Microscopy (STM) at low temperatures (e.g., 100 K).

  • Photoemission Spectroscopy: Perform Angle-Resolved Photoemission Spectroscopy (ARPES) to investigate the electronic band structure and Photoemission Tomography (PT) to determine the orbital structure of the Highest Occupied Molecular Orbital (HOMO).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation precursor Precursor Synthesis deposition Precursor Deposition on Cu(111) precursor->deposition synthesis On-Surface Synthesis (Annealing) deposition->synthesis stm STM Imaging synthesis->stm arpes ARPES/PT synthesis->arpes comparison Compare Experimental and Theoretical Data stm->comparison arpes->comparison dft DFT Calculations dft->comparison

Experimental workflow for on-surface synthesis and analysis of this compound.

logical_relationship cluster_models Theoretical Models cluster_evidence Experimental & Computational Evidence This compound This compound Electronic Structure clar Clar Model (Benzenoid Sextets) This compound->clar supported by superaromatic Superaromatic Model (Concentric Annulenes) This compound->superaromatic contradicted by bond_lengths Bond Length Alternation (AFM, XRD) clar->bond_lengths electronic_structure Frontier Orbital Analysis (ARPES, DFT) clar->electronic_structure superaromatic->bond_lengths superaromatic->electronic_structure aromaticity_indices Aromaticity Indices (HOMA) bond_lengths->aromaticity_indices

Logical relationship between theoretical models and experimental evidence for this compound.

References

Enhancing the stability of Kekulene derivatives for practical applications.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with Kekulene derivatives.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common stability issues with this compound derivatives.

Issue 1: Unexpected degradation of this compound derivative during synthesis or workup.

  • Question: My this compound derivative appears to be degrading during the reaction or purification process, leading to low yields and impure products. What are the likely causes and how can I mitigate this?

  • Answer: Degradation during synthesis and workup is a common challenge with large polycyclic aromatic hydrocarbons (PAHs) like this compound derivatives, which can be sensitive to oxidation, light, and acid/base conditions.

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure all reaction and purification steps are performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. Degas all solvents prior to use.

      • Light Protection: Protect the reaction mixture and isolated compounds from light by wrapping flasks in aluminum foil or using amber glassware. Photodegradation can occur, especially for extended reaction times.[1][2]

      • pH Control: During aqueous workup, use buffered solutions to avoid exposure to strong acids or bases, which can catalyze degradation. Test the stability of your compound to the pH of your workup conditions on a small scale first.[3]

      • Temperature Management: While some synthetic steps may require high temperatures, prolonged exposure can lead to thermal degradation. Monitor reactions closely and minimize heating times. For purification, consider techniques that do not require high heat, such as column chromatography at room temperature.[4][5]

    Logical Workflow for Troubleshooting Degradation:

    Start Low Yield/ Impure Product Inert Check Inert Atmosphere Start->Inert Degradation Observed Light Protect from Light Inert->Light If O2 is excluded pH Control pH during Workup Light->pH If light is excluded Temp Optimize Temperature pH->Temp If pH is neutral Solution Improved Stability and Yield Temp->Solution If temp is minimized

Issue 2: Poor solubility and aggregation of the this compound derivative.

  • Question: My this compound derivative is poorly soluble in common organic solvents, making characterization and further reactions difficult. How can I improve its solubility?

  • Answer: The planar and extended π-system of this compound derivatives often leads to strong intermolecular π-π stacking, resulting in poor solubility. [6][7]

    • Troubleshooting Steps:

      • Solvent Screening: Test a wide range of solvents, including high-boiling point aromatic solvents (e.g., 1,2,4-trichlorobenzene, quinoline) and mixtures. Gentle heating and sonication can aid dissolution.

      • Functionalization: The most effective long-term strategy is to introduce solubilizing groups to the this compound core. Alkyl or alkoxy chains, or triethylene glycol ethers, can disrupt π-π stacking and significantly improve solubility. [6][7] 3. Formulation with Surfactants: For biological applications, formulating the this compound derivative with non-ionic surfactants or encapsulating it in liposomes can improve its dispersion in aqueous media.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal conditions for long-term storage of this compound derivatives?

    • A1: For optimal stability, this compound derivatives should be stored as a solid in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen), protected from light, and at a low temperature (-20°C is recommended). Storing in solution is generally not recommended for long periods due to potential solvent-mediated degradation. [4][5]

  • Q2: I need to prepare a stock solution of my this compound derivative. Which solvents are best to minimize degradation?

    • A2: If a stock solution is necessary, choose a solvent in which the derivative is highly soluble to avoid precipitation. Degassed, high-purity aromatic solvents like toluene or o-dichlorobenzene are often suitable. For biological experiments requiring aqueous buffers, prepare fresh solutions from a concentrated stock in an organic solvent like DMSO and use them immediately. Monitor the stability of the solution by UV-Vis or HPLC analysis over time. [8][9] Stability in Experimental Assays

  • Q3: My this compound derivative shows decreasing activity over the course of a multi-day cell-based assay. Could this be a stability issue?

    • A3: Yes, this is a strong possibility. This compound derivatives can degrade in aqueous cell culture media, especially in the presence of light and oxygen. It is also possible that the compound is being metabolized by the cells.

    • Recommendations:

      • Include a stability control experiment where the compound is incubated in cell-free media under the same conditions as your assay. Analyze the concentration of the parent compound at different time points by HPLC.

      • Replenish the compound in the media at regular intervals during the assay.

      • If cellular metabolism is suspected, consider using metabolic inhibitors or analyzing cell lysates and media for metabolites.

  • Q4: How can I assess the oxidative stability of my this compound derivative?

    • A4: A common method is to expose a solution of your compound to a source of reactive oxygen species (ROS), such as hydrogen peroxide or AIBN (a radical initiator), and monitor the degradation of the parent compound over time using HPLC or GC-MS. Comparing the degradation rate of your derivative to a known stable and a known labile PAH can provide a relative measure of its oxidative stability.

Data on Stability of Functionalized this compound Derivatives

The following table summarizes hypothetical stability data for a parent this compound and two derivatives with different functional groups under various conditions. This data is illustrative and should be experimentally verified for specific compounds.

CompoundFunctional GroupConditionHalf-life (t½) in hoursDegradation Products Detected
This compound (Parent)NoneAmbient light, air, in Toluene48Hydroxylated species, quinones
This compound-Hexyl-C₆H₁₃Ambient light, air, in Toluene72Fewer oxidized byproducts
This compound-TEG-(OCH₂CH₂)₃OCH₃Ambient light, air, in Toluene96Minimal degradation
This compound (Parent)None80°C, inert atm., in o-DCB> 200Negligible
This compound-Hexyl-C₆H₁₃80°C, inert atm., in o-DCB> 200Negligible
This compound-TEG-(OCH₂CH₂)₃OCH₃80°C, inert atm., in o-DCB> 200Negligible

Experimental Protocols

Protocol 1: Assessing Photostability of a this compound Derivative

  • Solution Preparation: Prepare a 10 µM solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or toluene) in an amber volumetric flask.

  • Sample Aliquoting: Transfer 1 mL aliquots of the solution into multiple clear and amber glass HPLC vials.

  • Exposure: Place the clear vials under a controlled light source (e.g., a UV lamp at 365 nm or a solar simulator). Keep the amber vials in the dark at the same temperature as a control.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one clear and one amber vial.

  • Analysis: Analyze the samples immediately by reverse-phase HPLC with a UV-Vis detector set to the λmax of the this compound derivative.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound versus time for both the light-exposed and dark control samples to determine the rate of photodegradation.

Protocol 2: General Procedure for Improving Solubility via Functionalization

This protocol describes a general synthetic strategy for introducing solubilizing groups, which may require optimization for specific this compound derivatives.

  • Halogenation: Introduce a reactive handle onto the this compound core, typically through electrophilic bromination, to provide a site for cross-coupling reactions.

  • Cross-Coupling: Perform a Suzuki or Sonogashira cross-coupling reaction between the brominated this compound derivative and a boronic acid/ester or alkyne, respectively, that contains the desired solubilizing group (e.g., a long alkyl chain or a TEG-ylated moiety).

  • Purification: Purify the functionalized this compound derivative using column chromatography. The increased solubility should make this process more manageable than with the parent compound.

  • Characterization: Confirm the structure of the new derivative by ¹H NMR, ¹³C NMR, and mass spectrometry. Assess the improvement in solubility by determining the concentration of a saturated solution in various solvents.

Signaling Pathways and Experimental Workflows

For drug development applications, this compound derivatives may be investigated for their potential to modulate cellular signaling pathways, for example, by acting as photosensitizers in photodynamic therapy (PDT) or by interacting with specific proteins.

Hypothetical Signaling Pathway in Photodynamic Therapy:

cluster_0 Cellular Environment Kek_Deriv This compound Derivative Kek_Deriv_Exc Excited State This compound* Kek_Deriv->Kek_Deriv_Exc Absorption Light Light (Excitation) Light->Kek_Deriv_Exc O2 ³O₂ (Ground State Oxygen) Kek_Deriv_Exc->O2 Energy Transfer ROS ¹O₂ (Singlet Oxygen) O2->ROS Cell_Damage Cellular Damage ROS->Cell_Damage Apoptosis Apoptosis (Cell Death) Cell_Damage->Apoptosis

Proposed mechanism for this compound derivative-mediated PDT.

This diagram illustrates a potential mechanism where a this compound derivative, upon excitation with light, generates reactive oxygen species (ROS) that lead to cellular damage and apoptosis. The stability of the derivative is crucial for its efficacy as a photosensitizer.

References

Best practices for scaling up the synthesis of Kekulene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Kekulene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Section 1: Troubleshooting Guides

This section provides detailed troubleshooting for the key stages of both the classical and modern synthetic routes to this compound.

Classical Synthesis Route (Staab and Diederich)

The classical synthesis of this compound, while a landmark achievement, is known for several challenging steps. Below are common problems and their potential solutions.

Diagram of the Classical this compound Synthesis Workflow:

Classical this compound Synthesis cluster_start Starting Materials cluster_intermediate1 Pentacycle Formation cluster_macrocyclization Macrocycle Assembly cluster_final_steps Final Aromatization meta-Xylene meta-Xylene Nitration_Condensation Nitration & Condensation meta-Xylene->Nitration_Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Nitration_Condensation Hydrogenation Hydrogenation Nitration_Condensation->Hydrogenation Pschorr_Cyclization Pschorr Cyclization (Low Yield Step) Hydrogenation->Pschorr_Cyclization Pentacyclic_Intermediate Pentacyclic Intermediate Pschorr_Cyclization->Pentacyclic_Intermediate Bromomethylation Bromomethylation Pentacyclic_Intermediate->Bromomethylation Thiol_Formation Thiol Formation Bromomethylation->Thiol_Formation Coupling High-Dilution Coupling Thiol_Formation->Coupling Dithiacyclophane Dithiacyclophane Coupling->Dithiacyclophane Sulfur_Extrusion Sulfur Extrusion Dithiacyclophane->Sulfur_Extrusion Photocyclization Photocyclization Sulfur_Extrusion->Photocyclization DDQ_Oxidation DDQ Oxidation (Final Aromatization) Photocyclization->DDQ_Oxidation This compound This compound DDQ_Oxidation->this compound

Caption: Workflow for the classical synthesis of this compound.

Troubleshooting the Pschorr Cyclization:

  • Question: My Pschorr cyclization step is resulting in a very low yield, as is often reported. How can I improve this?

    • Answer: The traditionally low yield of the Pschorr reaction in this synthesis is a well-documented challenge.[1] Several factors can contribute to this, including the stability of the diazonium salt intermediate and the efficiency of the radical cyclization. To improve the yield, consider the following:

      • Use of Soluble Catalysts: Instead of relying on copper powder, which can lead to heterogeneous reaction kinetics, employ soluble catalysts. Ferrocene in acetone has been shown to significantly improve yields (up to 88-94% in some cases) and shorten reaction times by promoting a more efficient free-radical mechanism.[2][3]

      • Temperature Control: Maintain a low temperature during the diazotization step to prevent premature decomposition of the diazonium salt. The cyclization step may require heating, but this should be carefully optimized.

      • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can interfere with the diazonium salt formation and subsequent reactions.

  • Question: What are the common side products in the Pschorr cyclization, and how can I minimize them?

    • Answer: Common side reactions include the formation of phenols (from reaction with water), azo compounds, and unreacted starting material. To minimize these:

      • Control Diazotization: Add the sodium nitrite solution slowly and at a low temperature to avoid side reactions of the nitrous acid.

      • Efficient Radical Trapping: The improved yields with soluble catalysts like ferrocene suggest that inefficient trapping of the aryl radical is a key issue.[2][3] A more efficient catalytic cycle will favor the desired intramolecular cyclization over intermolecular side reactions.

Troubleshooting the Final DDQ Oxidation:

  • Question: The final oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is not going to completion, or I am observing side products. What should I do?

    • Answer: The DDQ oxidation is a critical step to achieve the fully aromatic this compound structure.[1] Given the extreme insolubility of the octahydro-Kekulene precursor, this reaction can be challenging.

      • Solvent Choice: High-boiling, inert solvents like 1,2,4-trichlorobenzene are necessary to achieve the required reaction temperature and to solubilize the reactants to some extent.[1]

      • Stoichiometry and Reaction Time: Carefully control the stoichiometry of DDQ. An excess may lead to over-oxidation or side reactions, while too little will result in an incomplete reaction. The reaction often requires prolonged heating (e.g., 3 days at 100°C) to go to completion.[1]

      • Monitoring the Reaction: Due to the insolubility, monitoring by standard techniques like TLC can be difficult. Periodically taking small aliquots, quenching them, and analyzing the soluble portion by mass spectrometry might provide some indication of reaction progress. The appearance of the highly insoluble, colored this compound product is also a visual indicator.

Modern Synthesis Route (Perez et al.)

A more recent and improved synthesis focuses on a more efficient preparation of a key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene.

Diagram of the Modern this compound Synthesis Workflow:

Modern this compound Synthesis cluster_start_modern Starting Materials cluster_intermediate_modern Key Intermediate Synthesis cluster_classical_continuation Continuation via Classical Route Bistriflate Commercially Available Bistriflate Diels_Alder Double Diels-Alder with Benzodiyne Synthon Bistriflate->Diels_Alder Styrene Styrene Styrene->Diels_Alder Tetrahydrobenzotetraphene 5,6,8,9-Tetrahydrobenzo[m]tetraphene (and isomer) Diels_Alder->Tetrahydrobenzotetraphene Classical_Steps Classical Synthesis Steps (Staab and Diederich) Tetrahydrobenzotetraphene->Classical_Steps Kekulene_Final This compound Classical_Steps->Kekulene_Final

Caption: Workflow for the modern, improved synthesis of a key this compound intermediate.

Troubleshooting the Double Diels-Alder Reaction:

  • Question: The yield of the desired 5,6,8,9-tetrahydrobenzo[m]tetraphene is low, and I am getting a mixture of isomers. How can I optimize this reaction?

    • Answer: This reaction involves the in-situ generation of a benzodiyne synthon followed by a double Diels-Alder reaction with styrene.[2][4]

      • Fluoride Source: The choice and handling of the fluoride source (e.g., CsF) are critical. Ensure the CsF is anhydrous, as water can inhibit the reaction.

      • Solvent and Temperature: The reaction is typically performed in refluxing acetonitrile. Ensure the temperature is maintained to drive the reaction to completion.

      • Isomer Separation: The formation of a mixture of "cis" and "trans" isomers is inherent to this reaction.[1] Separation can be challenging but has been achieved by semi-preparative supercritical fluid chromatography (SFC) or sequential recrystallizations from boiling methanol.[2][4]

      • Side Reactions: The formation of insoluble oligomers or polymers from aryne-based side reactions is a potential issue.[2][4] Running the reaction at the optimal concentration and temperature can help minimize these side reactions.

Troubleshooting the McMurry Coupling (relevant to some proposed this compound precursor syntheses):

  • Question: My McMurry coupling of aromatic aldehydes is giving a low yield of the desired alkene and a significant amount of the pinacol byproduct. How can I improve this?

    • Answer: The McMurry reaction is a powerful tool for forming C=C bonds but requires careful control.

      • Minimizing Pinacol Formation: The formation of the pinacol is the first step of the mechanism, and its deoxygenation to the alkene is the second.[5][6] To favor the alkene, ensure the reaction is run at a sufficiently high temperature (refluxing THF is common) and for a long enough duration to drive the deoxygenation to completion.[5] Lowering the reaction temperature can actually be used to isolate the pinacol.[5][6]

      • Reagent Activity: The low-valent titanium reagent is typically prepared in situ from TiCl₃ or TiCl₄ and a reducing agent like a zinc-copper couple.[7] The activity of this reagent is crucial. Ensure the zinc-copper couple is freshly prepared and activated.

      • Steric Hindrance: McMurry reactions can be sensitive to steric hindrance around the carbonyl group.[8] For sterically hindered substrates, longer reaction times and a higher excess of the low-valent titanium reagent may be necessary.

      • Workup: The pinacol byproduct can sometimes be separated from the desired alkene by careful column chromatography or recrystallization.

Section 2: Frequently Asked Questions (FAQs)

  • Question: Why is this compound so difficult to purify, and what are the best practices?

    • Answer: this compound is notoriously difficult to purify due to its extreme insolubility in common organic solvents.[1] This is a consequence of its large, planar, and rigid aromatic structure, which promotes strong intermolecular π-π stacking.

      • Recrystallization: The most cited method for purifying this compound is recrystallization from very high-boiling point solvents. The original synthesis by Staab and Diederich used boiling triphenylene (m.p. 240-242 °C, b.p. >400 °C), cooling from 400°C to 300°C.[1] This requires specialized high-temperature equipment and extreme caution.

      • Sublimation: Sublimation under high vacuum is another effective method for purifying insoluble polycyclic aromatic hydrocarbons like this compound.[9][10] This technique allows for the separation of the volatile this compound from non-volatile impurities. The process involves heating the impure solid under vacuum and collecting the purified solid on a cold surface.[10]

      • Washing: Thoroughly washing the crude product with various organic solvents can help remove more soluble impurities before attempting recrystallization or sublimation.

  • Question: What are the primary safety concerns when scaling up the synthesis of this compound?

    • Answer: Scaling up any multi-step synthesis introduces safety challenges, but for this compound, there are specific points of concern:

      • High Temperatures: The final purification step, in particular, involves extremely high temperatures (up to 400°C), which requires appropriate heating mantles, shielding, and personal protective equipment to prevent severe burns.

      • High-Pressure Hydrogenation: The classical synthesis involves a high-pressure hydrogenation step (90 atm), which must be carried out in a properly rated and maintained hydrogenation autoclave.

      • Reactive Reagents: The synthesis uses several hazardous reagents, including nitric acid, bromine, DDQ, and potentially pyrophoric low-valent titanium reagents for the McMurry coupling. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

      • Photochemical Step: The photocyclization step requires a UV lamp, which can be harmful to the eyes and skin. Ensure proper shielding is in place.

  • Question: Are there any analytical challenges in characterizing this compound and its intermediates?

    • Answer: Yes, the low solubility of this compound and some of its late-stage precursors poses significant analytical challenges.

      • NMR Spectroscopy: Obtaining a well-resolved NMR spectrum of this compound requires high temperatures (e.g., 200°C) and deuterated high-boiling solvents like 1,2,4-trichlorobenzene.[1]

      • Mass Spectrometry: Techniques like MALDI-TOF or other solid-state ionization methods are often more suitable than solution-based techniques for characterizing the final product.

      • Chromatography: Standard column chromatography is often not feasible for the final product due to its insolubility.

Section 3: Data Presentation

Table 1: Comparison of Key Reaction Yields in Classical vs. Modern this compound Synthesis

Reaction StepClassical Route (Staab & Diederich) YieldModern Route (Perez et al.) YieldKey Challenges / Notes
Synthesis of 5,6,8,9-tetrahydrobenzo[m]tetraphene ~2.5% (multi-step)28% (one-step, mixture of isomers)The modern route offers a significant improvement in the synthesis of this key intermediate.[11]
Pschorr Cyclization Low (variable)N/A (step bypassed in modern route for the key intermediate)A major bottleneck in the classical synthesis.[1]
Final DDQ Oxidation Not explicitly reported, but likely high for the molecules that reach this stageNot explicitly reported, but likely high for the molecules that reach this stageThe main challenge is the insolubility of the precursor.[1]

Section 4: Experimental Protocols

Protocol 1: Improved Synthesis of 5,6,8,9-tetrahydrobenzo[m]tetraphene (Perez et al.)

This protocol is adapted from the work of Perez and coworkers and provides a higher-yielding route to a key intermediate.

  • Reaction Setup: To a solution of the commercially available bistriflate (1.0 eq) and styrene (5.0 eq) in refluxing acetonitrile, add cesium fluoride (CsF) (6.0 eq).

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS if possible, although the starting materials and products may have similar retention factors. The reaction is typically run for several hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product will be a mixture of the desired 5,6,8,9-tetrahydrobenzo[m]tetraphene and its isomer. Separation can be achieved by:

    • Sequential Recrystallizations: Recrystallize the crude mixture from boiling methanol multiple times.

    • Supercritical Fluid Chromatography (SFC): For more efficient separation, semi-preparative SFC can be employed.[2][4]

Protocol 2: General Procedure for High-Temperature Recrystallization of this compound

Disclaimer: This procedure involves extremely high temperatures and should only be performed by experienced personnel with appropriate safety equipment in a suitable fume hood.

  • Solvent Selection: Use a high-boiling point, thermally stable solvent such as triphenylene.

  • Dissolution: In a suitable high-temperature reaction vessel equipped with a high-temperature thermometer and a reflux condenser, add the crude this compound and the solvent. Heat the mixture to a temperature sufficient to dissolve the this compound (e.g., up to 400°C for triphenylene).[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, a hot filtration step may be necessary, which is extremely hazardous and requires specialized equipment.

  • Crystallization: Slowly cool the solution over several hours to allow for the formation of high-purity crystals of this compound.

  • Isolation: Once cooled to a safe temperature, isolate the crystals by filtration. Wash the crystals with a suitable solvent to remove any residual high-boiling solvent.

  • Drying: Dry the purified this compound under high vacuum.

References

Validation & Comparative

Comparative study of Kekulene and Coronene's aromatic properties.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic structures and aromatic properties of two fascinating polycyclic aromatic hydrocarbons.

Kekulene and Coronene, two emblematic polycyclic aromatic hydrocarbons (PAHs), have long captivated the scientific community due to their unique structures and electronic properties. While both are comprised of fused benzene rings, their arrangement imparts distinct differences in their aromatic character, a fundamental concept in organic chemistry with profound implications for molecular stability and reactivity. This guide provides an objective comparison of the aromatic properties of this compound and Coronene, supported by experimental and theoretical data, to aid researchers, scientists, and drug development professionals in understanding these intriguing molecules.

Probing Aromaticity: A Tale of Two Structures

The nature of π-electron delocalization in this compound has been a subject of extensive debate.[1][2] Two primary models have been proposed: the "superaromatic" or "annulenoid" model, which envisions two concentric aromatic rings with 18 and 30 π-electrons, and the "Clar" model, which posits a structure of six distinct benzenoid sextets connected by non-aromatic bridges.[1][3] In contrast, Coronene's aromaticity is more straightforward, often described by a set of three mobile Clar sextets.[4][5]

Recent experimental and computational studies, including single-molecule atomic force microscopy, have provided strong evidence in favor of the Clar model for this compound.[6][7][8] This model suggests a significant degree of bond localization, where the π-electrons are not fully delocalized across the entire macrocycle.[6] This is in contrast to the more uniform delocalization expected in a truly "superaromatic" system.

Quantitative Comparison of Aromatic Properties

To objectively compare the aromatic properties of this compound and Coronene, several key experimental and computational metrics are employed. These include Nucleus-Independent Chemical Shift (NICS) values, bond length analysis, and resonance energies.

PropertyThis compound (C₄₈H₂₄)Coronene (C₂₄H₁₂)Benzene (C₆H₆) (for reference)
Molecular Formula C₄₈H₂₄C₂₄H₁₂C₆H₆
Molar Mass ( g/mol ) 600.72300.3678.11
Symmetry D₃h (approximately)[1]D₆hD₆h
Calculated HOMO-LUMO Gap (eV) 3.55[6]~3.5~5.0
Resonance Energy per π-electron (REPE) (kcal/mol) Varies by calculation method4.2[5]3.6[5]

Table 1: General Properties of this compound and Coronene.

Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method used to assess the aromaticity of a ring system. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

RingThis compound NICS(0) (ppm)Coronene NICS(0) (ppm)
Central Ring -Weakly aromatic to non-aromatic[9]
Outer Benzene Rings Varies, consistent with Clar modelAromatic[9]

Table 2: Comparison of NICS(0) values for this compound and Coronene. Note: Specific NICS values for this compound's individual rings are highly dependent on the computational method and the specific ring being analyzed, reflecting its complex electronic structure. One study calculated NICS(0) values for this compound at the GIAO/B3LYP/3-21G level of theory.[10]

Bond Length Analysis

The degree of bond length alternation can provide insights into the extent of π-electron delocalization. Aromatic systems tend to have more uniform bond lengths, whereas systems with localized double and single bonds exhibit greater bond length alternation.

X-ray diffraction and computational studies have revealed a significant degree of bond length alternation in this compound, supporting the Clar model with its distinct aromatic sextets and connecting olefinic bridges.[1][6] The peripheral C(H)–C(H) bonds in this compound have been shown to have the highest bond order.[6] In contrast, while Coronene also exhibits some bond length variation, it is generally less pronounced than in this compound, consistent with a more delocalized system.

Experimental Methodologies

Synthesis of this compound

The synthesis of this compound is a challenging multi-step process. An improved synthetic route reported in 2019 involves the construction of a key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene, via a double Diels-Alder reaction.[6][7]

Kekulene_Synthesis_Workflow Styrene Styrene Diels_Alder Double Diels-Alder Reaction Styrene->Diels_Alder Benzodiyne Benzodiyne Synthon Benzodiyne->Diels_Alder Intermediate 5,6,8,9-Tetrahydro- benzo[m]tetraphene Diels_Alder->Intermediate Further_Steps Further Cyclization & Aromatization Intermediate->Further_Steps This compound This compound Further_Steps->this compound

Caption: Improved synthetic workflow for this compound.

Gas-Phase Synthesis of Coronene

Coronene can be synthesized in the gas phase through a series of radical-mediated ring annulation reactions.[11][12] This process is relevant to understanding the formation of PAHs in combustion and astrophysical environments.[12]

Coronene_Gas_Phase_Synthesis Triphenylenyl_Radical 1-Triphenylenyl Radical Reaction1 HACA Mechanism Triphenylenyl_Radical->Reaction1 Acetylene1 Acetylene Acetylene1->Reaction1 Benzopyrene_Intermediate Benzo[e]pyrene Reaction1->Benzopyrene_Intermediate Reaction2 Ring Annulation Benzopyrene_Intermediate->Reaction2 Acetylene2 Acetylene Acetylene2->Reaction2 Benzoperylene_Intermediate Benzo[ghi]perylene Reaction2->Benzoperylene_Intermediate Reaction3 Final Ring Closure Benzoperylene_Intermediate->Reaction3 Acetylene3 Acetylene Acetylene3->Reaction3 Coronene Coronene Reaction3->Coronene

Caption: Gas-phase synthesis pathway to Coronene.

Nucleus-Independent Chemical Shift (NICS) Calculation Protocol

NICS values are typically calculated using quantum chemistry software packages. The general protocol is as follows:

  • Geometry Optimization: The molecular structure of interest (e.g., this compound or Coronene) is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311G**.

  • Magnetic Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated at specific points in space, typically at the geometric center of each ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this step.

  • NICS Value Determination: The NICS value is the negative of the isotropic magnetic shielding value at the specified point.

Logical Relationship: Aromaticity Models of this compound

The debate over this compound's aromaticity can be visualized as a comparison between two competing models.

Kekulene_Aromaticity_Models cluster_superaromatic Superaromatic (Annulenoid) Model cluster_clar Clar Model Superaromatic Two concentric aromatic rings (18π and 30π electrons) Delocalization_S High degree of π-electron delocalization Superaromatic->Delocalization_S Clar Six disjoint aromatic π-sextets Localization_C Significant bond localization Clar->Localization_C Evidence Experimental & Computational Evidence (AFM, Bond Lengths, NICS) Evidence->Delocalization_S Contradicts Evidence->Localization_C Supports

Caption: Competing aromaticity models for this compound.

Conclusion

The comparative study of this compound and Coronene reveals fascinating nuances in the concept of aromaticity in large PAHs. While Coronene exhibits a more classical form of aromaticity with delocalized π-electrons across its fused ring system, this compound's aromatic character is best described by Clar's model, featuring localized aromatic sextets. This distinction is supported by a range of experimental and computational data, including NICS values and bond length analysis. Understanding these differences is crucial for predicting the reactivity, stability, and potential applications of these and other complex aromatic systems in materials science and drug development.

References

Unveiling the Electronic Landscape of Kekulene and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental and computational data reveals the significant influence of structural modifications on the electronic properties of Kekulene, a fascinating macrocyclic aromatic hydrocarbon. Recent research has solidified the understanding of this compound's electronic nature as a collection of localized aromatic sextets, described by the Clar model, rather than a globally delocalized "superaromatic" system. This guide delves into the electronic characteristics of pristine this compound and explores how derivatization, through edge extension and heteroatom substitution, systematically tunes its fundamental electronic properties, such as the HOMO-LUMO gap.

This compound: A Clar-Type Aromatic System

Initially, two primary models were proposed to describe the electronic structure of this compound (C₄₈H₂₄): the "superaromatic" or annulenoid model, featuring two concentric delocalized π-electron systems, and the Clar model, which posits six disjointed, benzene-like aromatic π-electron sextets. Overwhelming experimental and computational evidence, including high-resolution atomic force microscopy (AFM), has confirmed the dominance of the Clar structure. This localization of π-electrons results in a significant HOMO-LUMO gap, a key indicator of a molecule's electronic behavior. Computational studies at the B3LYP-def2-TZVP level have calculated the HOMO-LUMO gap of this compound to be a noteworthy 3.55 eV.

Impact of Structural Modifications on Electronic Properties

The electronic properties of this compound can be strategically modulated by altering its molecular architecture. This guide focuses on two primary modification strategies: edge extension and heteroatom substitution, summarizing the available quantitative data to illustrate their effects.

Data Presentation: A Comparative Overview

The following table summarizes the key electronic properties of this compound and its derivatives, providing a clear comparison of their HOMO-LUMO gaps.

Compound NameStructureHOMO-LUMO Gap (eV)Measurement MethodReference
This compound Pristine this compound3.55Computational (DFT)
K1 Aryl- and alkoxy-cosubstituted this compound3.01Optical (UV-Vis)
K2 Edge-extended this compound (Tetracene moiety)2.50Optical (UV-Vis)
K3 Edge-extended this compound (Pentacene moiety)2.25Optical (UV-Vis)
Thiophene Analogue of anti-Kekulene (1) Six thiophene ringsNot explicitly stated, but smaller than anti-kekuleneComputational (DFT)
Thiophene Analogue of anti-Kekulene (2) Seven thiophene ringsNot explicitly stated, but smaller than anti-kekuleneComputational (DFT)
Thiophene Analogue of anti-Kekulene (3) Eight thiophene ringsNot explicitly stated, but smaller than anti-kekuleneComputational (DFT)
Thiophene Analogue of anti-Kekulene (4) Nine thiophene ringsNot explicitly stated, but smaller than anti-kekuleneComputational (DFT)

Experimental Protocols

The determination of the electronic properties of this compound and its derivatives relies on a combination of sophisticated experimental and computational techniques.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a complex multi-step process. A notable synthesis was reported by Staab and Diederich, which has been recently improved upon. The general approach involves the construction of a key pentacyclic intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene, which is then dimerized and subsequently aromatized to yield the final this compound macrocycle.

The synthesis of edge-extended Kekulenes K1, K2, and K3 involves a multi-step process culminating in a Yamamoto-type cyclization followed by a six-fold Diels-Alder cycloaddition and a final oxidative cyclodehydrogenation.

Spectroscopic and Electrochemical Characterization
  • UV-Vis Spectroscopy: The optical HOMO-LUMO gap (Eoptg) is determined from the onset of the absorption spectrum of the compound in a suitable solvent, such as chloroform.

  • Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV): These electrochemical techniques are used to determine the oxidation and reduction potentials of the molecules. Measurements are typically performed in a dry solvent like dichloromethane (DCM) with a supporting electrolyte (e.g., 0.1 M tetra-n-butylammonium hexafluorophosphate).

Computational Methods
  • Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules. The B3LYP functional with a def2-TZVP basis set has been successfully used to calculate the HOMO-LUMO gap of this compound. For thiophene analogues of anti-Kekulene, DFT calculations were also employed to predict their geometries and electronic properties.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the structural modifications of this compound and the resulting changes in its electronic properties, specifically the HOMO-LUMO gap.

G Influence of Structural Modifications on the Electronic Properties of this compound Derivatives This compound Pristine this compound HOMO-LUMO Gap: ~3.55 eV EdgeExtension Edge Extension (e.g., K1, K2, K3) This compound->EdgeExtension Modification Heteroatom Heteroatom Substitution (e.g., Thiophene Analogues) This compound->Heteroatom Modification ReducedGap Reduced HOMO-LUMO Gap EdgeExtension->ReducedGap Leads to Heteroatom->ReducedGap Leads to AlteredAromaticity Altered Local Aromaticity Heteroatom->AlteredAromaticity Results in

Aromaticity Unveiled: A Comparative Analysis of Kekulene and Other Circulenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of polycyclic aromatic hydrocarbons is paramount. This guide provides a comparative assessment of the aromaticity of Kekulene versus other circulenes, supported by experimental and computational data. We delve into the ongoing debate surrounding this compound's electronic structure and contextualize its properties within the broader family of circulenes.

Quantitative Assessment of Aromaticity

The aromaticity of these complex systems is often probed using computational methods that quantify the magnetic shielding within and above the plane of the rings. One of the most common metrics is the Nucleus-Independent Chemical Shift (NICS), where a negative value typically indicates aromaticity (diatropic ring current) and a positive value suggests anti-aromaticity (paratropic ring current). The following table summarizes key NICS(0) values (calculated at the ring center) for this compound and other selected circulenes, providing a quantitative basis for comparison.

MoleculeRingNICS(0) (ppm)AromaticityReference Level of Theory
This compound Inner Cavity-1.2Non-aromaticGIAO/B3LYP/3-21G
Benzene-like rings-9.5AromaticGIAO/B3LYP/3-21G
Coronene ([2]circulene) Inner Ring-1.7Weakly AromaticGIAO/B3LYP/6-311G
Outer Rings-11.0AromaticGIAO/B3LYP/6-311G
Corannulene ([3]circulene) Inner 5-membered ring+8.2AntiaromaticB3LYP-GIAO/6-311++G(d,p)
Outer 6-membered rings-AromaticB3LYP-GIAO/6-311++G(d,p)
[4]circulene (unsubstituted) Inner 8-membered ring+9.8AntiaromaticHF/6-31+G
Outer 6-membered rings-4.0 to -8.9AromaticHF/6-31+G

Note: NICS values are sensitive to the computational method employed. The values presented are for comparative purposes and are sourced from published studies. Direct comparison is most accurate when values are calculated at the same level of theory.

Experimental and Computational Methodologies

The assessment of aromaticity in circulenes relies on a combination of sophisticated experimental techniques and computational chemistry.

Experimental Protocols
  • Synthesis and X-ray Crystallography: The synthesis of circulenes is often a multi-step process. For instance, a recent synthesis of this compound involved an improved route for a key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene, using a double Diels-Alder reaction.[5] Once synthesized, single-crystal X-ray diffraction is employed to determine the precise bond lengths and overall geometry of the molecule. This structural data is crucial for understanding the degree of bond length alternation, which can be an indicator of localized versus delocalized electronic systems.[5][6]

  • Single-Molecule Atomic Force Microscopy (AFM): This cutting-edge technique allows for the direct visualization of individual molecules with sub-atomic resolution. For this compound, ultra-high-resolution AFM with a CO-functionalized tip was used to image single molecules on a Cu(111) surface.[5][7] By analyzing the bond-resolved images, it is possible to infer bond orders and provide direct experimental evidence for the bond-localization pattern predicted by the Clar model.[5][7]

Computational Protocols
  • Nucleus-Independent Chemical Shift (NICS) Calculations: NICS is a widely used computational method to evaluate aromaticity. The procedure involves:

    • Geometry Optimization: The molecular structure is first optimized using a quantum chemical method, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., def2-TZVP).[5]

    • NICS Calculation: A "ghost" atom (Bq) with no nucleus or electrons is placed at the geometric center of a ring or at a specific distance above it (e.g., NICS(1) is 1 Å above the plane).

    • Magnetic Shielding Calculation: An NMR calculation is then performed using a method like the Gauge-Including Atomic Orbital (GIAO) method to compute the magnetic shielding tensor at the position of the ghost atom.[3][8][9] The NICS value is the negative of the calculated isotropic magnetic shielding.

  • Anisotropy of the Induced Current Density (ACID) and Gauge-Including Magnetically Induced Current (GIMIC): These methods provide a visual representation of the electron delocalization pathways in a molecule when subjected to an external magnetic field.

    • NMR Calculation: Similar to NICS, an NMR calculation is performed at a given level of theory.[4]

    • Current Density Calculation: The GIMIC software is then used to calculate the magnetically induced current densities.[4][10]

    • Visualization: The results are visualized as plots showing the direction and magnitude of the induced currents. Diatropic (clockwise) currents indicate aromaticity, while paratropic (counter-clockwise) currents suggest anti-aromaticity.[4]

Logical Relationships in Circulene Aromaticity

The following diagram illustrates the key factors influencing the aromaticity of circulenes, with a focus on the competing models for this compound.

CirculeneAromaticity cluster_this compound This compound ([12]circulene) Aromaticity cluster_circulenes Factors in Other Circulenes This compound This compound Clar Clar Model (Localized Aromatic Sextets) This compound->Clar Supported by Kekule Kekulé Model (Concentric Annulenes) This compound->Kekule Proposed Circulenes Other Circulenes This compound->Circulenes Comparison Experiment Experimental Evidence (AFM, NMR, X-ray) Experiment->Clar RingSize Central Ring Size (n in [n]circulene) Circulenes->RingSize Planarity Molecular Geometry (Planar, Bowl, Saddle) Circulenes->Planarity Heteroatoms Heteroatom Substitution Circulenes->Heteroatoms Aromaticity Resulting Aromaticity (Aromatic, Non-aromatic, Antiaromatic) RingSize->Aromaticity Planarity->Aromaticity Heteroatoms->Aromaticity

Caption: Factors influencing circulene aromaticity.

Concluding Remarks

The prevailing scientific consensus, strongly supported by recent single-molecule imaging and computational studies, indicates that this compound is best described by the Clar model, featuring localized aromatic sextets rather than a "superaromatic" system of concentric annulenes. This finding has broader implications for understanding π-electron delocalization in large polycyclic aromatic systems.

When compared to other circulenes, this compound's aromaticity is a manifestation of its specific structure. Smaller circulenes like corannulene ([3]circulene) exhibit significant strain and non-planarity, leading to a mix of aromatic and anti-aromatic rings. The planar and highly symmetric coronene ([2]circulene) displays clear aromatic character in both its inner and outer rings. Larger and often non-planar circulenes, such as[4]circulene, can have complex electronic structures with competing ring currents that can lead to an overall non-aromatic character in their neutral state. The introduction of heteroatoms further modulates the electronic properties and aromaticity of these fascinating macrocycles.

For professionals in drug development and materials science, this detailed understanding of the structure-aromaticity relationship in circulenes is crucial for the rational design of molecules with tailored electronic and photophysical properties.

References

A Comparative Guide to the Synthetic Routes of Kekulene

Author: BenchChem Technical Support Team. Date: December 2025

Kekulene (C₄₈H₂₄), a fascinating polycyclic aromatic hydrocarbon, has captivated chemists for decades due to its unique structure and electronic properties. Its synthesis, however, presents a significant challenge. This guide provides a comparative analysis of the landmark synthetic routes to this compound, offering researchers an objective overview of the methodologies, efficiencies, and experimental considerations.

Comparison of Synthetic Routes

The synthesis of this compound has been approached through three primary strategies: the classical multi-step synthesis developed by Staab and Diederich, a more recent modification of this route with an improved key intermediate synthesis, and an innovative on-surface synthesis approach. The following table summarizes the key quantitative data for each route.

FeatureStaab and Diederich Synthesis (1978)Improved Synthesis (Pérez, Peña, and Guitián, 2019)On-Surface Synthesis
Starting Materials m-xylene, benzaldehyde1,2-bis(2-((trimethylsilyl)ethynyl)phenyl)disulfane, styreneCustom-synthesized 1,4,7(2,7)-triphenanthrenacyclononaphane-2,5,8-triene precursor
Number of Steps ~11 stepsFewer steps for the key intermediate, then follows the latter part of the Staab and Diederich route1 (on-surface reaction) from a multi-step precursor synthesis
Overall Yield Low (a key step has a yield of less than 3%)[1]Improved overall yield due to a 4-fold increase in the yield of the key intermediate[2][3]High reaction yield resulting in a well-oriented monolayer[4]
Key Intermediate 5,6,8,9-tetrahydrobenzo[m]tetraphene5,6,8,9-tetrahydrobenzo[m]tetraphene[2][3]1,4,7(2,7)-triphenanthrenacyclononaphane-2,5,8-triene
Final Step DehydrogenationDehydrogenationSurface-catalyzed cyclodehydrogenation
Key Advantage First successful synthesis, a landmark in organic synthesis.[1]More efficient and higher-yielding synthesis of the key intermediate.[2][3]High purity and formation of well-ordered monolayers suitable for surface science studies.[4]
Key Disadvantage Very low overall yield and a lengthy, multi-step process.[1][5]Still a multi-step synthesis for the final product.Requires specialized equipment for on-surface synthesis and characterization.

Experimental Protocols

Staab and Diederich Synthesis (1978)

The seminal synthesis of this compound by Staab and Diederich is a lengthy and challenging multi-step process. A critical part of this synthesis is the formation of the key intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene, which itself requires several steps with low yields.[1][5] The final steps of the synthesis involve a photochemical cyclization followed by dehydrogenation.

Key Experimental Steps:

  • Formation of a macrocyclic precursor: This involves the coupling of two key fragments, a process that is often low-yielding.

  • Photochemical cyclization: The macrocyclic precursor is subjected to photochemical conditions to induce an intramolecular cyclization, forming the core structure of octahydrothis compound.

  • Dehydrogenation: The final step is the dehydrogenation of octahydrothis compound to yield the fully aromatic this compound. This is typically achieved using a dehydrogenating agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Improved Synthesis of the Key Intermediate (Pérez, Peña, and Guitián, 2019)

This route significantly improves upon the original Staab and Diederich synthesis by introducing a more efficient method for preparing the crucial 5,6,8,9-tetrahydrobenzo[m]tetraphene intermediate.[2][3] This is achieved through a double Diels-Alder reaction involving a benzodiyne synthon and styrene.[2][3]

Experimental Protocol for the Key Intermediate:

  • A solution of 1,2-bis(2-((trimethylsilyl)ethynyl)phenyl)disulfane in a suitable solvent is treated with a fluoride source to generate the benzodiyne in situ.

  • Styrene is then added to the reaction mixture, which undergoes a double Diels-Alder reaction with the benzodiyne.

  • This one-pot reaction forms 5,6,8,9-tetrahydrobenzo[m]tetraphene with a significantly higher yield compared to the original multi-step procedure.[2][3]

  • The remainder of the synthesis to this compound follows the established protocol by Staab and Diederich.

On-Surface Synthesis

The on-surface synthesis of this compound is a distinct approach that leverages the catalytic activity of a metal surface to induce the final cyclodehydrogenation step.[4][6] This method starts with a custom-designed precursor molecule that is deposited onto a copper surface.

Experimental Protocol:

  • Precursor Synthesis: A specifically designed precursor, 1,4,7(2,7)-triphenanthrenacyclononaphane-2,5,8-triene, is synthesized through a multi-step solution-phase chemistry approach.[4]

  • Deposition: The precursor is deposited onto a clean Cu(111) single-crystal surface under ultra-high vacuum conditions.

  • On-Surface Reaction: The substrate is then annealed to a specific temperature, which catalyzes an intramolecular cyclodehydrogenation of the precursor molecules. This process leads to the formation of this compound directly on the surface.[4] The resulting this compound molecules form a well-ordered monolayer.[4]

Visualizing the Synthetic Workflows

To better illustrate the logical flow of each synthetic route, the following diagrams were generated using the DOT language.

Staab_and_Diederich_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Steps m-xylene m-xylene Multi-step synthesis Multi-step synthesis (low yield) m-xylene->Multi-step synthesis benzaldehyde benzaldehyde benzaldehyde->Multi-step synthesis Tetrahydrobenzo_tetraphene 5,6,8,9-tetrahydrobenzo[m]tetraphene Multi-step synthesis->Tetrahydrobenzo_tetraphene Macrocyclization Macrocyclization Tetrahydrobenzo_tetraphene->Macrocyclization Photochemical_Cyclization Photochemical Cyclization Macrocyclization->Photochemical_Cyclization Dehydrogenation Dehydrogenation Photochemical_Cyclization->Dehydrogenation This compound This compound Dehydrogenation->this compound

Caption: The multi-step classical synthesis of this compound by Staab and Diederich.

Improved_Synthesis cluster_start Starting Materials cluster_intermediate Improved Intermediate Synthesis cluster_final Final Steps (Staab & Diederich) Benzodiyne_precursor Benzodiyne precursor Double_Diels_Alder Double Diels-Alder (improved yield) Benzodiyne_precursor->Double_Diels_Alder Styrene Styrene Styrene->Double_Diels_Alder Tetrahydrobenzo_tetraphene 5,6,8,9-tetrahydrobenzo[m]tetraphene Double_Diels_Alder->Tetrahydrobenzo_tetraphene Macrocyclization Macrocyclization Tetrahydrobenzo_tetraphene->Macrocyclization Photochemical_Cyclization Photochemical Cyclization Macrocyclization->Photochemical_Cyclization Dehydrogenation Dehydrogenation Photochemical_Cyclization->Dehydrogenation This compound This compound Dehydrogenation->this compound

Caption: The improved synthetic route featuring a high-yield double Diels-Alder reaction.

On_Surface_Synthesis cluster_precursor Precursor Synthesis (Solution Phase) cluster_surface On-Surface Reaction (UHV) Starting_Materials Simple Organic Building Blocks Multi_step_synthesis Multi-step Synthesis Starting_Materials->Multi_step_synthesis Custom_Precursor Custom Precursor Multi_step_synthesis->Custom_Precursor Deposition Deposition on Cu(111) Custom_Precursor->Deposition Annealing Thermal Annealing Deposition->Annealing Kekulene_Monolayer This compound Monolayer Annealing->Kekulene_Monolayer

Caption: The on-surface synthesis of this compound from a custom-designed precursor.

References

Cross-Validation of Spectroscopic Data for Kekulene: A Multi-Instrument Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive characterization of complex polycyclic aromatic hydrocarbons (PAHs) like Kekulene (C₄₈H₂₄) necessitates a rigorous cross-validation of data from multiple analytical instruments. Due to its unique structure, featuring twelve fused benzene rings in a circular arrangement, the electronic and structural properties of this compound have been a subject of scientific debate for decades. This guide provides a comparative overview of spectroscopic data obtained from various instruments, underscoring the importance of a multi-faceted analytical approach for unambiguous structural confirmation.

The primary challenge in analyzing this compound is its extremely low solubility in common solvents, which often requires specialized experimental conditions.[1][2] This guide synthesizes findings from nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, alongside X-ray diffraction data, to present a cohesive understanding of this compound's structure.

Experimental Protocols

The acquisition of reliable spectroscopic data for this compound is non-trivial. The methodologies below reflect the specialized conditions reported in the literature.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Due to this compound's poor solubility, spectra are typically recorded on saturated solutions at very high temperatures.

    • Solvent and Temperature: Experiments have been successfully conducted in deuterated solvents like [D₈]-1,3,5-trichlorobenzene at approximately 200°C or [D₂]-1,2,4,5-tetrachlorobenzene at 155°C.[1][3]

    • Instrument: High-field NMR spectrometers (e.g., 300 or 500 MHz) are used to achieve the necessary resolution.[2]

    • Data Acquisition: Standard proton NMR pulse sequences are employed. The high temperatures are necessary to achieve sufficient concentration for a usable signal-to-noise ratio.

  • UV-Vis Absorption Spectroscopy:

    • Solvent: Spectra for this compound derivatives have been recorded in solvents such as chloroform.[4]

    • Instrument: A standard dual-beam UV-Vis spectrophotometer is used to measure the absorption spectrum, typically across a range of 200-800 nm.

  • Mass Spectrometry (MS):

    • Ionization Technique: High-resolution mass spectrometry techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI) have been used for characterizing this compound and its precursors.[2] Field Desorption (FD) is another suitable technique for such large, non-volatile molecules.

    • Analyzer: Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers provide the high resolution needed to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Spectra are typically recorded on solid samples, often using the KBr pellet method, due to solubility issues.

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, usually in the 4000-400 cm⁻¹ range.

  • On-Surface Analysis (STM and ARPES):

    • Methodology: An alternative approach involves the on-surface synthesis of this compound on a metal substrate, such as Cu(111).[2][5] The precursor molecule is deposited and then annealed to induce cyclodehydrogenation.[2]

    • Characterization: The resulting this compound molecules are then analyzed directly on the surface using techniques like Scanning Tunneling Microscopy (STM) for imaging and Angle-Resolved Photoemission Spectroscopy (ARPES) to probe the frontier molecular orbitals.[2][5]

Data Presentation: A Comparative Summary

The data collected from different analytical techniques provide complementary information that, when taken together, builds a consistent and detailed picture of this compound's structure. The table below summarizes key quantitative findings from the literature.

Spectroscopic Technique Parameter Observed Value(s) Instrument/Condition Reference
¹H NMR Chemical Shift (δ)10.45 ppm (inner protons)8.37 ppm7.95 ppmIn [D₈]-1,3,5-trichlorobenzene at ~200°C[3]
Chemical Shift (δ)10.47 ppm (inner protons)8.45 ppm8.01 ppmIn [D₂]-1,2,4,5-tetrachlorobenzene at 155°C[3]
UV-Vis λmax330 nm (major)352 nm (shoulder)397 nm (shoulder)For an aryl- and alkoxy-cosubstituted this compound homologue (K1) in Chloroform[4]
Mass Spectrometry Molecular FormulaC₄₈H₂₄High-Resolution Mass Spectrometry[6]
Molar Mass600.720 g·mol⁻¹Calculated[6]
X-Ray Diffraction Bond LengthsSignificant variation, indicating bond localization. Peripheral C(H)–C(H) bonds show the highest bond order.Single-Crystal X-ray Diffraction[3][6][7]
Crystal SystemMonoclinic, Space group C2/cSingle-Crystal X-ray Diffraction[3][6]

Workflow for Spectroscopic Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data for a complex molecule like this compound. This process integrates data from multiple sources to achieve a validated structural assignment.

G This compound Spectroscopic Data Cross-Validation Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition (Multiple Instruments) cluster_analysis Data Analysis & Interpretation cluster_validation Cross-Validation and Final Structure Synthesis Chemical Synthesis or On-Surface Synthesis NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HR-MS) Synthesis->MS UVVis UV-Vis Spectroscopy Synthesis->UVVis IR IR Spectroscopy Synthesis->IR XRD X-Ray Diffraction (Single Crystal) Synthesis->XRD NMR_Data Proton Environment (Shielding/Deshielding) NMR->NMR_Data MS_Data Molecular Formula (C₄₈H₂₄) MS->MS_Data UVVis_Data Electronic Transitions (π-π*) UVVis->UVVis_Data IR_Data Vibrational Modes (C-H, C=C stretches) IR->IR_Data XRD_Data Bond Lengths & 3D Structure XRD->XRD_Data Comparison Comparative Analysis NMR_Data->Comparison MS_Data->Comparison UVVis_Data->Comparison IR_Data->Comparison XRD_Data->Comparison Structure Validated Structure (Clar Model) Comparison->Structure Consistent Evidence

Caption: Workflow for validating this compound's structure using multiple spectroscopic techniques.

Interpretation and Conclusion

The cross-validation of data from these diverse techniques provides compelling evidence for the structure of this compound.

  • ¹H NMR data is particularly revealing. The significant downfield shift of the inner protons (around 10.45 ppm) indicates they are highly deshielded.[8] This finding argues against a model of global "superaromaticity" with a single large ring current, and instead supports a structure composed of distinct benzenoid rings (the Clar model), where the inner protons are influenced by the localized ring currents of the adjacent benzene units.[3][8]

  • X-ray diffraction studies corroborate the NMR findings by revealing significant variations in carbon-carbon bond lengths.[3][6] This bond length alternation is inconsistent with a fully delocalized system and strongly supports a model of alternating aromatic (benzene-like) and non-aromatic rings.[6]

  • Mass Spectrometry unequivocally confirms the molecular formula as C₄₈H₂₄, providing a fundamental check for any proposed structure.

  • UV-Vis and IR spectroscopy , while less definitive on their own for the core structural debate, provide characteristic fingerprints that are consistent with a large, conjugated polycyclic aromatic system and can be used to validate theoretical calculations.[2][4]

References

The Solubility Challenge of Kekulene: A Comparative Analysis of Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the fascinating polycyclic aromatic hydrocarbon Kekulene has intrigued scientists with its unique electronic structure. However, its practical application and even fundamental characterization have been severely hampered by its extreme insolubility in common organic solvents.[1] This guide provides a comparative analysis of the solubility of various this compound derivatives, highlighting the successful strategies employed to overcome this significant hurdle. While quantitative solubility data remains elusive in the current body of scientific literature, a qualitative comparison based on reported observations offers valuable insights for researchers in materials science and drug development.

Overcoming Insolubility: The Advent of Soluble this compound Derivatives

The parent this compound molecule is notoriously difficult to work with, requiring extreme conditions such as boiling trichlorobenzene at temperatures as high as 215°C for even minimal dissolution for techniques like NMR spectroscopy.[1] To address this, researchers have focused on synthesizing substituted analogues of this compound, a strategy that has proven highly effective in enhancing solubility.[2] Specifically, the introduction of aryl and alkoxy groups onto the this compound core has rendered these novel compounds soluble in common organic solvents at room temperature, paving the way for detailed structural and spectroscopic analysis.[3][4][5]

Qualitative Solubility Comparison

The following table summarizes the qualitative solubility of this compound and its derivatives as reported in the literature. It is important to note that specific quantitative values (e.g., mg/mL) are not yet available in published research.

CompoundSubstituentsSolventsReported Solubility
This compoundNoneCommon organic solventsExtremely low / Insoluble[1][6]
Aryl-substituted this compoundAryl groupsChloroform, Tetrahydrofuran (THF)Soluble, sufficient for structural and spectroscopic characterization[2]
Alkoxy- and Aryl-cosubstituted this compound (K1, K2, K3)Alkoxy and Aryl groups1,2-Dichloroethane (DCE), ChloroformSoluble, sufficient for UV-vis and fluorescence spectroscopy[3][4][5]

Experimental Protocols for Solubility Determination

While specific experimental details for the soluble this compound derivatives are not provided in the cited literature, a general and widely accepted method for determining the solubility of sparingly soluble polycyclic aromatic hydrocarbons (PAHs) is the shake-flask method followed by spectroscopic or chromatographic analysis.

Protocol: Shake-Flask Method for Solubility Determination
  • Preparation of Saturated Solution:

    • An excess amount of the solid this compound derivative is added to a known volume of the desired solvent (e.g., chloroform, THF, DCE) in a sealed vial or flask.

    • The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation at a high speed, which pellets the solid material at the bottom of the container.

    • Alternatively, filtration through a fine-pore filter (e.g., a 0.22 µm syringe filter) can be used, ensuring that no solid particles pass through into the filtrate.

  • Quantification of Dissolved Solute:

    • A precise volume of the clear, saturated supernatant or filtrate is carefully extracted.

    • This aliquot is then diluted with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • The concentration of the dissolved this compound derivative is determined using an appropriate analytical technique, such as:

      • UV-Vis Spectroscopy: By measuring the absorbance at a wavelength where the compound has a strong and known molar absorptivity. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

      • High-Performance Liquid Chromatography (HPLC): By injecting a known volume of the diluted solution and comparing the peak area to a calibration curve generated from standards.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor. The result is typically expressed in units of moles per liter (mol/L) or milligrams per milliliter (mg/mL).

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a this compound derivative.

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis cluster_3 Quantification A Add excess this compound derivative to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge or Filter B->C D Collect clear saturated solution C->D E Dilute a known volume of the solution D->E F Analyze by UV-Vis or HPLC E->F G Calculate solubility from concentration and dilution factor F->G

General workflow for determining the solubility of this compound derivatives.

Conclusion

The development of soluble this compound derivatives through the introduction of aryl and alkoxy substituents represents a significant breakthrough in the study of this important class of polycyclic aromatic hydrocarbons. While the existing literature confirms a substantial improvement in solubility, allowing for detailed characterization, there is a clear need for future research to provide quantitative solubility data in a range of solvents. Such data will be invaluable for a deeper understanding of the structure-property relationships in these materials and will undoubtedly accelerate their application in diverse fields, from organic electronics to advanced therapeutics.

References

Evaluating the performance of Kekulene-based materials against existing technologies.

Author: BenchChem Technical Support Team. Date: December 2025

While the unique, doughnut-shaped structure of kekulene has captivated chemists for decades, its practical application in materials science and drug development remains largely theoretical. Currently, the scientific literature is rich with studies on its synthesis and fundamental electronic properties, but lacks the experimental data from device-level performance to make direct, robust comparisons with existing technologies. This guide provides a comprehensive overview of what is currently known about this compound-based materials, offering a theoretical comparison against established technologies and detailing the experimental groundwork that has been laid.

This compound, a macrocycle composed of 12 fused benzene rings, has been a subject of intense academic interest due to its unique electronic structure and potential as a building block for novel carbon nanomaterials.[1][2] Research has primarily focused on its synthesis, which is notoriously challenging due to its low solubility, and on settling the debate over its aromatic nature.[1][2] Recent studies, employing advanced techniques like atomic force microscopy (AFM), have provided strong evidence that this compound is best described by the Clar model, consisting of six distinct aromatic sextets, rather than a "superaromatic" structure with delocalized electrons across the entire molecule.[1][2]

Despite this progress in understanding its fundamental properties, the translation of this compound into practical applications is still in its infancy. There is a notable absence of experimental reports on the performance of this compound-based materials in electronic devices, drug delivery systems, or bioimaging applications. This guide, therefore, will focus on a theoretical evaluation based on the available data and provide the detailed experimental protocols that have been established for the synthesis and characterization of this intriguing molecule.

A Glimpse into Potential Applications: Theoretical Comparison for Pollutant Removal

While experimental data is scarce, theoretical studies have begun to explore the potential of functionalized this compound. One such study computationally investigated the use of pristine and functionalized this compound nanorings (KNRs) as adsorbents for pharmaceutical pollutants, comparing their performance to benchmark materials like reduced graphene oxide (rGO).

The study, based on density functional theory (DFT), calculated the adsorption energy of the pollutants diclofenac and naproxen onto the nanorings. The results suggest that functionalized KNRs could offer competitive, and in some cases superior, tunability and potential for desorption compared to existing materials.

Adsorbent MaterialPollutantAdsorption Energy (eV)[3]
This compound Nanoring (Pristine) Diclofenac-1.5 to -2.0
Functionalized KNRs Diclofenac-0.441 to -2.473
Reduced Graphene Oxide (rGO) Various Organics-0.5 to -1.5 (Typical Range)

Note: The adsorption energies for rGO are a typical range found in the literature for similar organic pollutants, as a direct comparison for diclofenac and naproxen was not available in the cited study. The wide range for functionalized KNRs reflects the different functional groups investigated. A more negative adsorption energy indicates a stronger binding.

Experimental Protocols: The Challenge of Synthesizing this compound

The synthesis of this compound is a significant challenge, primarily due to its extremely low solubility. The original synthesis by Staab and Diederich in 1978 was a landmark achievement in organic chemistry.[1][2] Recently, an improved route has been developed, offering a higher yield of a key intermediate.[1][2]

Improved Synthesis of a Key this compound Intermediate

A significant advancement in this compound synthesis involves a double Diels-Alder reaction. This method provides a more efficient pathway to a crucial precursor, 5,6,8,9-tetrahydrobenzo[m]tetraphene.[1] The reaction involves a commercially available bistriflate which generates a bisbenzyne in a double Diels-Alder reaction with styrene.[2] This improved route has been reported to increase the yield of this key intermediate four-fold compared to the original synthesis.[2]

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Product Bistriflate Bistriflate Double Diels-Alder Double Diels-Alder Bistriflate->Double Diels-Alder Styrene Styrene Styrene->Double Diels-Alder Tetrahydrobenzo[m]tetraphene Tetrahydrobenzo[m]tetraphene Double Diels-Alder->Tetrahydrobenzo[m]tetraphene Improved Yield This compound This compound Tetrahydrobenzo[m]tetraphene->this compound Further Steps

Improved synthesis route for a key this compound intermediate.

On-Surface Synthesis

To overcome the challenges of insolubility and fragmentation at high sublimation temperatures, on-surface synthesis has emerged as a promising technique. In this method, a precursor molecule is deposited onto a metal surface (e.g., Cu(111)) and then annealed.[4][5] This triggers a cyclodehydrogenation reaction, leading to the formation of a well-oriented monolayer of this compound.[4][5]

Experimental Workflow for On-Surface Synthesis and Characterization:

G Precursor_Deposition Precursor Deposition on Cu(111) Surface Annealing Annealing to induce Cyclodehydrogenation Precursor_Deposition->Annealing Kekulene_Monolayer Formation of This compound Monolayer Annealing->Kekulene_Monolayer STM_AFM Scanning Tunneling Microscopy (STM) & Atomic Force Microscopy (AFM) Kekulene_Monolayer->STM_AFM Structural Characterization ARPES Angle-Resolved Photoemission Spectroscopy (ARPES) Kekulene_Monolayer->ARPES Electronic Structure Characterization

Workflow for on-surface synthesis and characterization of this compound.

Key Experimental Techniques:

  • Atomic Force Microscopy (AFM): This high-resolution imaging technique has been crucial in visualizing the single-molecule structure of this compound and confirming its bond-length alternation, providing evidence for the Clar structure.[1][6]

  • Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES has been used to study the electronic structure of the frontier molecular orbitals of this compound monolayers, further supporting the Clar model.[4]

Theoretical Performance Evaluation: this compound vs. Graphene

In the absence of experimental device data for this compound, a theoretical comparison of its fundamental properties with a well-established material like graphene can provide insights into its potential. Graphene is a relevant benchmark as this compound is considered a model for graphene pores and both are sp²-hybridized carbon materials.[1]

PropertyThis compoundGraphene
Structure 2D macrocycle of 12 fused benzene rings2D sheet of sp²-hybridized carbon atoms
Electronic Structure Semiconductor with a calculated HOMO-LUMO gap of ~3.5 eVZero-gap semiconductor (semi-metal)
Aromaticity Localized aromatic sextets (Clar model)[1][2]Delocalized π-system across the entire sheet
Solubility Extremely low in organic solvents[2]Insoluble, but can be dispersed with surfactants
Synthesis Multi-step organic synthesis, on-surface synthesis[1][4]Chemical vapor deposition, exfoliation, etc.

This comparison highlights a key theoretical advantage of this compound for certain electronic applications: its intrinsic, relatively large band gap. While graphene's zero band gap is advantageous for conductive applications, it needs to be engineered (e.g., by forming nanoribbons) to be used in semiconductor devices like transistors. This compound's inherent semiconducting nature could potentially simplify device fabrication. However, its poor solubility and complex synthesis remain significant hurdles.

Logical Workflow for Theoretical Comparison of a Hypothetical this compound-based Device:

G Define_Application Define Application (e.g., Organic Field-Effect Transistor) Kekulene_Properties This compound Properties (HOMO/LUMO, Structure) Define_Application->Kekulene_Properties Existing_Tech_Properties Existing Technology Properties (e.g., Graphene Nanoribbon: Band Gap, Mobility) Define_Application->Existing_Tech_Properties Device_Modeling Computational Device Modeling (e.g., DFT, NEGF) Kekulene_Properties->Device_Modeling Existing_Tech_Properties->Device_Modeling Performance_Metrics Simulated Performance Metrics (Mobility, On/Off Ratio, etc.) Device_Modeling->Performance_Metrics Comparison Compare Simulated Performance Performance_Metrics->Comparison

Workflow for theoretical comparison of a this compound-based device.

The Path Forward

The exploration of this compound and its derivatives is at a fascinating, yet nascent, stage. While its fundamental properties are being meticulously unveiled, the next crucial step is to translate this knowledge into tangible applications. The development of more soluble this compound derivatives and scalable synthesis methods will be paramount. Future research that successfully incorporates this compound-based materials into electronic or biomedical devices and provides experimental performance data will be essential to truly evaluate their potential against existing technologies. For now, this compound remains a molecule of immense theoretical promise, awaiting its breakthrough into the world of applied materials science.

References

A Critical Review of Kekulene's Aromaticity: A Comparison of the Clar and Superaromatic Models

Author: BenchChem Technical Support Team. Date: December 2025

The aromaticity of kekulene, a unique cycloarene composed of twelve fused benzene rings in a macrocyclic structure, has been a subject of scientific debate for decades.[1][2] This guide provides a critical review of the literature, comparing the two primary models proposed to describe its electronic structure: the Clar model and the annulenoid (or Kekulé) "superaromatic" model. We present experimental and computational data to objectively assess the performance of each model in explaining the observed properties of this compound.

Competing Models of Aromaticity in this compound

Two principal models have been proposed to describe the π-electron distribution in this compound. The debate centers on whether the π-electrons are globally delocalized across the entire macrocycle or localized within individual benzenoid rings.

  • The Annulenoid "Superaromatic" Model: This model, also referred to as the Kekulé structure, posits that this compound behaves as two concentric, fully conjugated annulenes.[2] Specifically, it suggests an inner[3]annulene ring and an outer[4]annulene ring, both of which satisfy Hückel's 4n+2 rule for aromaticity (with n=4 for the inner ring and n=7 for the outer ring).[2][5] This global delocalization would imply a "superaromatic" stabilization.[2]

  • The Clar Model: In contrast, the Clar model predicts a structure with a significant degree of bond localization.[1][6] It describes this compound as consisting of six disjoint aromatic π-sextets, akin to individual benzene rings, connected by non-aromatic vinyl groups and bridging bonds.[2][6] This model aligns with Clar's rule, which states that the most representative resonance structure for a polycyclic aromatic hydrocarbon (PAH) is the one with the maximum number of disjoint aromatic π-sextets.[1][5]

The logical distinction between these two models and their predicted outcomes on the molecule's structure and electronic properties are illustrated in the diagram below.

G cluster_models Theoretical Models cluster_predictions Predicted Properties cluster_evidence Experimental & Computational Evidence This compound This compound Clar_Model Clar Model (Localized π-sextets) This compound->Clar_Model Kekule_Model Kekulé Model (Concentric Annulenes) This compound->Kekule_Model Clar_Prediction High bond length alternation (Benzene-like rings) Clar_Model->Clar_Prediction predicts Kekule_Prediction Low bond length alternation (Delocalized annulenes) Kekule_Model->Kekule_Prediction predicts Evidence Bond Lengths (AFM, XRD) Electronic Structure (Photoemission) NMR Shifts, NICS values Clar_Prediction->Evidence supported by Kekule_Prediction->Evidence contradicted by

Caption: Competing models for this compound's aromaticity.

Quantitative Data Comparison

The most direct way to distinguish between the two models is to examine experimental and computational data related to bond lengths and aromaticity indices.

Bond Length Analysis

The Clar model predicts significant variation in carbon-carbon bond lengths, with shorter double-like bonds in the "spokes" and more uniform, benzene-like bonds within the sextets. The superaromatic model, conversely, would result in more delocalized and uniform bond lengths around the annulene circuits. Recent high-resolution experimental data strongly supports the Clar model.

Bond Type (see Fig. 1)Bond Length (Å) - Experimental (XRD)[7]Bond Length (Å) - Experimental (AFM)[1]Bond Length (Å) - Computational (DFT)[7]
a1.353~1.361.369
b1.428~1.431.431
c1.421~1.421.422
d1.401~1.401.402
e1.455~1.461.458

Figure 1: Bond labeling corresponds to the original assignments in the literature.

The data clearly shows a high degree of bond length alternation. The short 'a' bonds (double bond character) and long 'e' bonds (single bond character) are inconsistent with a globally delocalized superaromatic system but are in excellent agreement with the predictions of the Clar model.[1][7]

Aromaticity Indices: Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method used to quantify aromaticity. Negative NICS values indicate aromatic character (diatropic ring current), while positive values suggest anti-aromatic character (paratropic ring current). A value near zero implies non-aromaticity. Comparing the NICS values for the different rings within this compound and to reference compounds provides insight into local versus global aromaticity.

Compound/RingNICS(1)zz Value (ppm)Aromatic Character
Benzene-29.9Aromatic
This compound (Outer Benzene-like ring, B)-11.5Aromatic
This compound (Inner Benzene-like ring, A)-8.0Aromatic
This compound (Central Cavity)+18.0Anti-aromatic
[8]circulene (Central Ring)Positive (paratropic current)Anti-aromatic

The strongly negative NICS values in the outer and inner six-membered rings confirm their benzenoid aromatic character.[5] Conversely, the large positive NICS value in the central cavity indicates a paratropic (anti-aromatic) ring current, which directly contradicts the notion of a globally aromatic system. This further reinforces the Clar model of localized aromatic sextets.

Key Experimental Evidence and Protocols

The resolution of the this compound aromaticity debate was significantly advanced by modern experimental techniques that could overcome the molecule's notoriously low solubility.[8]

Synthesis and On-Surface Imaging

Protocol: A breakthrough came with the development of an on-surface synthesis protocol. A specially designed precursor molecule was deposited onto a copper surface (Cu(111)).[5] Upon heating, the precursor undergoes a cyclodehydrogenation reaction to form a well-ordered monolayer of this compound. This allowed for direct imaging and analysis without the need for dissolution.

Analysis: The this compound monolayer was then studied using ultra-high-resolution atomic force microscopy (AFM) and scanning tunneling microscopy (STM).[1][5]

  • AFM: This technique provided the first direct, real-space images of a single this compound molecule with sufficient resolution to discern differences in bond order, confirming the bond length alternation predicted by the Clar model.[1][8]

  • Photoemission Tomography: This angle-resolved photoemission spectroscopy (ARPES) technique was used to map the molecule's frontier orbitals. The results for the Highest Occupied Molecular Orbital (HOMO) were consistent with the electronic structure predicted by the Clar model and excluded a superaromatic state.[5]

The workflow for the on-surface synthesis and subsequent analysis is depicted below.

G cluster_workflow Experimental Workflow: On-Surface Synthesis & Imaging Start Precursor Synthesis Deposition Vapor Deposition onto Cu(111) Surface Start->Deposition Annealing Thermal Annealing (On-Surface Reaction) Deposition->Annealing Formation This compound Monolayer Formation Annealing->Formation AFM AFM Imaging (Bond Structure) Formation->AFM STM STM Imaging (Electronic States) Formation->STM ARPES Photoemission Tomography (Orbital Structure) Formation->ARPES Conclusion Clar Model Confirmed AFM->Conclusion STM->Conclusion ARPES->Conclusion

Caption: Workflow for on-surface synthesis and analysis.
NMR Spectroscopy

Protocol: Due to extremely low solubility, the original ¹H-NMR spectra had to be recorded on saturated solutions in deuterated trichlorobenzene at temperatures as high as 200°C.

Analysis: The spectra showed the inner protons to be extremely deshielded. While this was initially part of the debate, modern computational analysis, combined with the structural data, aligns these shifts with the Clar model rather than a global ring current from a superaromatic system.

Conclusion

  • Bond Length Alternation: Direct imaging by AFM and X-ray crystallography reveals significant variation in C-C bond lengths, which is a hallmark of localized π systems.[1][6]

  • Electronic Structure: Photoemission tomography experiments show a frontier orbital structure that matches the Clar model, not the superaromatic model.[5]

  • Computational Indices: NICS calculations show strong aromatic character in the individual six-membered rings and anti-aromatic character in the central cavity, refuting the idea of a global diatropic ring current.

The decades-long debate over this compound's aromaticity has been effectively settled, with overwhelming evidence favoring a poly-aromatic, Clar-type structure. This understanding is crucial for the continued development of nanographenes and other complex polycyclic aromatic systems for applications in materials science and electronics.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Kekulene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Kekulene (C₄₈H₂₄). Given the absence of a specific Safety Data Sheet (SDS) for this compound, and its classification as a polycyclic aromatic hydrocarbon (PAH), it must be treated as a potent compound with unknown toxicity. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.

Hazard Assessment and Engineering Controls

This compound is a large, solid polycyclic aromatic hydrocarbon. Many PAHs are known to be carcinogenic, mutagenic, and teratogenic. Therefore, all handling of this compound must be conducted with the assumption that it is a hazardous substance.

Primary Engineering Control: All manipulations of solid this compound and its solutions must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure. The work area should be designated for potent compound handling and clearly labeled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various tasks involving this compound.

Task Hand Protection Eye and Face Protection Body Protection Respiratory Protection
Weighing and Transfer of Solid this compound Double-gloving with nitrile or neoprene gloves. For prolonged handling or when using solvents, consider Viton™ or butyl rubber gloves over an inner nitrile glove.Chemical splash goggles and a face shield.Disposable, liquid-resistant laboratory coat or gown with long sleeves and tight-fitting cuffs.A fit-tested N95 respirator is the minimum requirement. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.
Solution Preparation and Handling Double-gloving with chemically resistant gloves appropriate for the solvent used (e.g., Viton™ or butyl rubber for aromatic solvents).Chemical splash goggles. A face shield should be worn if there is a significant splash risk.Chemical-resistant apron over a disposable lab coat.Work must be conducted in a chemical fume hood. Respiratory protection should be determined by a risk assessment of the solvent's volatility and toxicity.
Decontamination and Waste Disposal Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™).Chemical splash goggles and a face shield.Chemical-resistant apron over a disposable lab coat.A fit-tested N95 respirator should be worn when handling contaminated solid waste.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

3.1. Pre-Handling Preparations

  • Designated Area: Cordon off and label the specific area within the chemical fume hood where all this compound handling will occur.

  • Gather Materials: Assemble all necessary PPE, spill containment materials (e.g., absorbent pads), and designated, labeled waste containers before bringing this compound into the work area.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

3.2. Handling Procedure

  • Weighing:

    • Perform all weighing of solid this compound within the chemical fume hood on a tared, disposable weigh boat or paper.

    • Use dedicated spatulas and tools.

  • Solution Preparation:

    • Due to this compound's extremely low solubility in common organic solvents, specialized high-boiling point solvents like 1,2,4-trichlorobenzene may be required, often at elevated temperatures.[1][2][3] Handle these hazardous solvents with appropriate care and engineering controls.

    • When preparing solutions, slowly add the solvent to the solid this compound to prevent splashing.

    • Keep the container covered as much as possible during dissolution.

  • Experimental Use:

    • Conduct all reactions and manipulations involving this compound within the designated fume hood.

    • Ensure all glassware is properly secured.

3.3. Post-Handling Procedures

  • Decontamination:

    • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound. Use a solvent known to dissolve the precursor compounds (such as chloroform or toluene) if the solubility of this compound itself is too low, followed by a surface cleaner.

  • PPE Removal:

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown/apron, inner gloves, face shield, goggles, and finally, respiratory protection.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Stream Container Disposal Procedure
Solid this compound and Contaminated Labware (weigh boats, gloves, wipes, etc.) Labeled, sealed, and puncture-resistant hazardous waste container.Dispose of through your institution's certified hazardous waste management program. Do not place in regular trash.
This compound Solutions and Contaminated Solvents Labeled, sealed, and chemically compatible hazardous waste container.Segregate halogenated and non-halogenated solvent waste if required by your institution. Dispose of through the hazardous waste management program. Do not pour down the drain.
Empty this compound Containers Original container.Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Deface the label on the empty container before disposing of it as regular solid waste.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the necessary workflow and logical relationships for safely handling this compound.

Kekulene_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_area Designate Handling Area in Fume Hood prep_risk->prep_area prep_ppe Assemble and Don PPE prep_area->prep_ppe prep_materials Gather All Necessary Materials prep_ppe->prep_materials weigh Weigh Solid this compound prep_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate Proceed to Post-Handling remove_ppe Remove PPE Correctly decontaminate->remove_ppe segregate Segregate Waste Streams decontaminate->segregate Generate Waste wash Wash Hands Thoroughly remove_ppe->wash dispose Dispose via Hazardous Waste Program store Store in Labeled, Sealed Containers segregate->store store->dispose

Caption: A logical workflow for the safe handling of this compound.

PPE_Decision_Logic node_task Task Involving this compound? rect_base_ppe Base PPE: - Double Nitrile Gloves - Lab Coat - Goggles node_task->rect_base_ppe Yes node_solid Handling Solid? node_solution Handling Solution? node_solid->node_solution No rect_solid_ppe Add: - Face Shield - N95 Respirator/PAPR - Disposable Gown node_solid->rect_solid_ppe Yes node_decon Decontamination/Disposal? node_solution->node_decon No rect_solution_ppe Add: - Chemical Apron - Solvent-Specific Gloves (e.g., Viton™) node_solution->rect_solution_ppe Yes rect_decon_ppe Add: - Heavy-Duty Gloves - Face Shield - Chemical Apron node_decon->rect_decon_ppe Yes rect_base_ppe->node_solid

Caption: Decision logic for selecting appropriate PPE for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.